1-(5-Bromo-2-nitrophenyl)pyrrolidine
Description
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Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXQTHTZHXKTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674492 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-57-8 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(5-bromo-2-nitrophenyl)pyrrolidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines a robust synthetic protocol based on nucleophilic aromatic substitution (SNAr), delving into the mechanistic principles that govern the reaction's efficiency. Furthermore, it establishes a comprehensive analytical workflow for the unambiguous structural confirmation and purity assessment of the title compound, employing modern spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive molecules.
Introduction: Strategic Importance in Drug Discovery
1-(5-bromo-2-nitrophenyl)pyrrolidine (CAS No. 1033201-57-8) is a substituted N-aryl pyrrolidine that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The pyrrolidine ring is a ubiquitous scaffold in a multitude of natural products and pharmacologically active compounds, recognized for its ability to impart favorable physicochemical properties and explore three-dimensional chemical space.[2][3][4] The strategic placement of the bromo and nitro functional groups on the phenyl ring offers synthetic handles for subsequent chemical transformations, such as cross-coupling reactions and nitro group reductions, thereby enabling the generation of diverse compound libraries for lead optimization.
This guide provides a detailed, field-proven methodology for the synthesis of this compound and a rigorous framework for its characterization, ensuring both high yield and verifiable purity.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the activation of an aromatic ring towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, the nitro (-NO₂) group.
Mechanistic Rationale
The SNAr mechanism for this synthesis involves two key steps:
-
Nucleophilic Attack: The secondary amine of pyrrolidine, acting as the nucleophile, attacks the electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group (e.g., a halogen like fluorine or chlorine). This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group, yielding the final product.
The nitro group at the ortho position to the site of substitution is critical. It powerfully activates the ring towards nucleophilic attack and stabilizes the anionic Meisenheimer intermediate through resonance, thereby lowering the activation energy of this rate-determining step.
Caption: The SNAr mechanism for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from analogous syntheses of substituted nitrophenyl pyrrolidines.[5]
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq)
-
Pyrrolidine (1.3 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
To a stirred solution of 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in DMF (approx. 20 mL per gram of starting material), add pyrrolidine (1.3 eq) followed by potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with deionized water.
-
A solid precipitate will form. Filter the solid and wash thoroughly with water.
-
For higher purity, the crude product can be dissolved in ethyl acetate and washed sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title product, typically as a yellowish solid.[5]
Caption: Experimental workflow for the synthesis of the target compound.
Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(5-bromo-2-nitrophenyl)pyrrolidine. The following techniques provide a self-validating analytical system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their local chemical environments. Based on analogous structures, the following resonances are predicted in a solvent like CDCl₃.[5]
-
Aromatic Region (δ 6.5-8.0 ppm): Three distinct signals are expected. A doublet corresponding to the proton ortho to the nitro group, a doublet of doublets for the proton between the bromo and nitro-pyrrolidinyl groups, and a doublet for the proton ortho to the bromo group.
-
Aliphatic Region (δ 1.8-3.8 ppm): Two multiplets corresponding to the pyrrolidine ring protons. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) will be deshielded and appear further downfield (δ ~3.4-3.7 ppm) compared to the four protons on the β-carbons (C-CH₂-C) (δ ~1.9-2.1 ppm).
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Six unique signals are expected in the aromatic region (δ ~110-150 ppm) and two signals in the aliphatic region (δ ~25 and ~50 ppm) for the pyrrolidine ring carbons.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Mass: The molecular formula is C₁₀H₁₁BrN₂O₂. The expected protonated molecule [M+H]⁺ would be approximately 271.0 and 273.0 m/z.[5] The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).[6]
-
C-H Stretching: Aliphatic C-H stretches from the pyrrolidine ring will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the benzene ring.
Summary of Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Aromatic: ~6.5-8.0 ppm (3 signals); Aliphatic: ~3.4-3.7 ppm (4H, m), ~1.9-2.1 ppm (4H, m) |
| ¹³C NMR | Chemical Shift (δ) | Aromatic: ~110-150 ppm (6 signals); Aliphatic: ~25 ppm, ~50 ppm |
| Mass Spec (ESI) | [M+H]⁺ | ~271.0, 273.0 (Characteristic Br isotopic pattern) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1520 & ~1340 (NO₂ stretch); ~2850-2970 (Aliphatic C-H); ~3000-3100 (Aromatic C-H) |
Conclusion and Future Outlook
This guide has detailed a reliable and efficient synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine via nucleophilic aromatic substitution. The provided protocol, rooted in established chemical principles, is designed for reproducibility and scalability. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, ensures the unequivocal identification and quality control of the final product.
As a versatile chemical intermediate, 1-(5-bromo-2-nitrophenyl)pyrrolidine is well-positioned for use in the development of novel therapeutics. Its functional handles allow for diverse structural modifications, making it an invaluable asset for medicinal chemists engaged in the design and synthesis of next-generation pharmaceuticals.
References
-
Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one ( 5 ). Retrieved from [Link]
-
Özen, C., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247656. Retrieved from [Link]
-
ScienceDirect. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]
Sources
- 1. 1033201-57-8|1-(5-Bromo-2-nitrophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 5. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 1-(5-bromo-2-nitrophenyl)pyrrolidine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic analysis of 1-(5-bromo-2-nitrophenyl)pyrrolidine, a compound of interest in synthetic and medicinal chemistry. By delving into the theoretical underpinnings and practical application of key analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—this document serves as an in-depth resource for researchers, scientists, and professionals in drug development. The guide emphasizes the causal relationships behind experimental choices and data interpretation, ensuring a thorough understanding of the molecule's structural characterization.
Introduction: The Significance of Substituted Phenylpyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility allows for intricate interactions with biological targets.[1] The substitution pattern on the phenyl ring, in this case with a bromo and a nitro group, significantly influences the molecule's electronic properties and potential reactivity, making it a valuable intermediate in the synthesis of novel chemical entities.[2] A precise and unambiguous structural confirmation through spectroscopic methods is paramount for its use in further research and development. This guide provides a detailed roadmap for the comprehensive spectroscopic characterization of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data. The key structural features of 1-(5-bromo-2-nitrophenyl)pyrrolidine that will be interrogated by various spectroscopic techniques are highlighted below.
Caption: Molecular structure of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the isomeric structure of substituted aromatic compounds.[3]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and multiplicity of protons in the molecule. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the bromine atom, as well as the anisotropic effects of the aromatic ring.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.8 - 8.0 | d | ~2.5 |
| H-4 | ~7.2 - 7.4 | dd | ~8.5, 2.5 |
| H-6 | ~6.8 - 7.0 | d | ~8.5 |
| Pyrrolidine (α-CH₂) | ~3.4 - 3.6 | t | ~6.5 |
| Pyrrolidine (β-CH₂) | ~1.9 - 2.1 | m |
Causality Behind Predictions: The proton ortho to the nitro group (H-3) is expected to be the most deshielded due to the strong electron-withdrawing and anisotropic effects of the nitro group. The proton H-4 will appear as a doublet of doublets due to coupling with both H-3 and H-6. The proton H-6, ortho to the pyrrolidine group, will be the most shielded of the aromatic protons. The α-protons of the pyrrolidine ring are deshielded due to their proximity to the nitrogen atom and the aromatic ring, while the β-protons will appear further upfield.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~145 - 147 |
| C-2 | ~138 - 140 |
| C-3 | ~125 - 127 |
| C-4 | ~128 - 130 |
| C-5 | ~115 - 117 |
| C-6 | ~118 - 120 |
| Pyrrolidine (α-C) | ~50 - 52 |
| Pyrrolidine (β-C) | ~25 - 27 |
Causality Behind Predictions: The carbon atom attached to the nitro group (C-2) and the carbon atom attached to the pyrrolidine nitrogen (C-1) are expected to be significantly deshielded. The carbon bearing the bromine atom (C-5) will also be deshielded, though to a lesser extent. The chemical shifts of the pyrrolidine carbons are characteristic for this ring system.[4][5]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(5-bromo-2-nitrophenyl)pyrrolidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR to obtain a good spectrum for all carbon signals, including quaternary carbons.[6]
-
Process the data similarly to the ¹H NMR spectrum.
-
Caption: Predicted fragmentation pathway for 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Conclusion: A Unified Spectroscopic Picture
The synergistic application of NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive characterization of 1-(5-bromo-2-nitrophenyl)pyrrolidine. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon and proton framework. FT-IR spectroscopy confirms the presence of key functional groups, particularly the nitro group. Mass spectrometry verifies the molecular weight and provides valuable information about the fragmentation patterns, confirming the presence of the bromine atom. Together, these techniques enable the unambiguous structural confirmation of the target molecule, a critical step in its journey from a chemical entity to a potential therapeutic agent or valuable synthetic intermediate.
References
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). Google Scholar.
-
FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm. (n.d.). ResearchGate. [Link]
-
Nitro Compounds. (2021). Chemistry LibreTexts. [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. [Link]
-
FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). ResearchGate. [Link]
-
FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. (n.d.). ResearchGate. [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021). RSC Publishing. [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. [Link]
-
Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. (2015). Longdom Publishing. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025). ResearchGate. [Link]
-
Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
-
FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. (2025). ResearchGate. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. [Link]
-
13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0244546). (n.d.). NP-MRD. [Link]
-
1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one ( 5 ). (n.d.). ResearchGate. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. [Link]
-
Pyrrolidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Supporting Information for. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. (n.d.). ResearchGate. [Link]
-
1-(5-Bromopyridin-2-yl)pyrrolidin-2-one. (n.d.). PubChem. [Link]
-
synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. (n.d.). ResearchGate. [Link]
-
1 H NMR of the... (n.d.). ResearchGate. [Link]
-
Color Reaction for Determination of Some Aromatic Nitro Compounds. (n.d.). Analytical Chemistry. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]
-
Pyrrolidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. (n.d.). PubChem. [Link]
-
1-(5-Bromo-2-nitrophenyl)ethanone. (n.d.). PubChem. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
1-(5-bromo-2-nitrophenyl)pyrrolidine chemical properties and reactivity
An In-depth Technical Guide to 1-(5-bromo-2-nitrophenyl)pyrrolidine: Chemical Properties and Reactivity
Introduction
1-(5-bromo-2-nitrophenyl)pyrrolidine is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure, which incorporates a pyrrolidine ring, a nitro group, and a bromine atom on a benzene core, presents a unique combination of reactive sites. This multi-functional architecture makes it a valuable intermediate and building block, particularly in the fields of medicinal chemistry and materials science. The pyrrolidine moiety is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its ability to improve solubility and other physicochemical properties.[1][2] The strategic placement of the electron-withdrawing nitro group and the versatile bromo substituent allows for a wide range of chemical transformations, enabling the construction of complex molecular frameworks. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(5-bromo-2-nitrophenyl)pyrrolidine for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(5-bromo-2-nitrophenyl)pyrrolidine are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1033201-57-8 | [3][4] |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [3] |
| Molecular Weight | 271.11 g/mol | [3] |
| IUPAC Name | 1-(5-bromo-2-nitrophenyl)pyrrolidine | [4] |
| Appearance | Typically a yellowish solid | [5] |
| Storage | Sealed in dry, 2-8°C | [3] |
| SMILES Code | O=[O-] | [3] |
While comprehensive, publicly available spectroscopic data such as detailed NMR and IR spectra are often vendor-specific, typical analytical characterization would be performed using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the structure.[4]
Synthesis and Molecular Structure
The primary route for the synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine is through a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is a cornerstone of aromatic chemistry, particularly for rings bearing strong electron-withdrawing groups.
Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The synthesis typically involves the reaction of an activated aryl halide, such as 1-bromo-2-fluoro-5-nitrobenzene, with pyrrolidine.[5] The strong electron-withdrawing nitro group (-NO₂) is crucial as it activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[6] In this case, the fluorine atom at the ortho position is an excellent leaving group and is readily displaced by the nucleophilic nitrogen of the pyrrolidine ring. The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrofluoric acid (HF) generated during the reaction.[5]
The mechanism proceeds via a two-step addition-elimination process:
-
Addition Step: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (fluorine), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[6] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing nitro group, which is the rate-determining step.[7][8]
-
Elimination Step: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final product.
Caption: General mechanism for the synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine via SₙAr.
Chemical Reactivity
The reactivity of 1-(5-bromo-2-nitrophenyl)pyrrolidine is dictated by its three key functional components: the nitro-activated aromatic ring, the bromine substituent, and the pyrrolidine ring. This allows for a diverse range of selective chemical transformations.
Reduction of the Nitro Group
One of the most valuable transformations is the reduction of the nitro group to a primary amine (-NH₂), yielding 4-bromo-2-(pyrrolidin-1-yl)aniline. This reaction dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This "umpolung" of reactivity opens up a vast array of subsequent synthetic possibilities.
Common reduction methods include:
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).[9]
-
Metal-Acid Systems: Utilizing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[9]
-
Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine in the presence of a catalyst.
The resulting aniline derivative is a key precursor for the synthesis of heterocyclic compounds, such as benzimidazoles or quinolines, through intramolecular cyclization reactions.[9]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, introducing aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
These reactions provide a powerful platform for elaborating the molecular structure, making the compound a versatile scaffold in combinatorial chemistry and drug discovery programs.
Reactivity of the Pyrrolidine Moiety
The nitrogen atom of the pyrrolidine ring is a tertiary amine. Its nucleophilicity and basicity are significantly reduced compared to free pyrrolidine due to the electronic delocalization of the lone pair into the electron-deficient nitrophenyl ring.[10] However, it can still undergo certain reactions:
-
Protonation: It will act as a base in the presence of strong acids to form a pyrrolidinium salt.
-
Oxidation: Strong oxidizing agents can potentially oxidize the nitrogen or the ring itself.
Further substitution on the nitrogen is generally difficult due to steric hindrance and the reduced nucleophilicity.
Caption: Synthetic transformations of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Experimental Protocol: Synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine
The following protocol is a representative example for the synthesis via nucleophilic aromatic substitution, adapted from similar literature procedures.[5]
Reactants:
-
1-bromo-2-fluoro-5-nitrobenzene
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq) in anhydrous DMF (approx. 0.2 M), add potassium carbonate (3.0 eq).
-
To this suspension, add pyrrolidine (1.3 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with deionized water.
-
The product will typically precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to afford the title product, 1-(5-bromo-2-nitrophenyl)pyrrolidine, typically as a yellowish solid.[5]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a skin and respiratory irritant. Pyrrolidine is corrosive and flammable.[10]
Applications in Research and Drug Development
1-(5-bromo-2-nitrophenyl)pyrrolidine is not an end-product itself but rather a highly versatile intermediate. Its utility lies in its capacity for sequential and regioselective functionalization.
-
Scaffold for Drug Discovery: The pyrrolidine ring is a key structural motif in many biologically active compounds and approved drugs.[11] This intermediate allows for the attachment of this valuable scaffold to an aromatic core that can be further modified at two distinct positions.
-
Synthesis of Fused Heterocycles: The reduction of the nitro group to an amine, followed by an intramolecular reaction (often after a cross-coupling reaction at the bromine site), is a powerful strategy for constructing complex, fused heterocyclic systems that are prevalent in pharmaceuticals.
-
Combinatorial Chemistry: The distinct reactivity of the nitro and bromo groups allows for the creation of diverse chemical libraries. One functional group can be reacted while the other is preserved for a subsequent transformation, enabling the rapid generation of a wide range of analogues for structure-activity relationship (SAR) studies.
References
-
American Elements. 1-(5-bromo-2-methoxyphenyl)pyrrolidine. [Link]
-
Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
PubChem. 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one. [Link]
-
Solubility of Things. 1-Bromo-2-nitrobenzene. [Link]
-
Journal of Organic & Pharmaceutical Chemistry. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]
-
ResearchGate. Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. [Link]
-
ResearchGate. N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis and reactions of brominated 2-nitroimidazoles. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens... [Link]
-
PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. [Link]
-
VNU University of Science. Synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. [Link]
-
PubChem. 1-(5-Bromo-2-nitrophenyl)ethanone. [Link]
-
NIST WebBook. 2,5-Pyrrolidinedione, 1-bromo-. [Link]
-
Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
Lab Archives. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]
-
ResearchGate. Pyrrolidine-based marketed drugs. [Link]
-
PMC - PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
PubChem. 1-(5-Bromo-2-nitrophenyl)prop-2-en-1-ol. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 1033201-57-8|1-(5-Bromo-2-nitrophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 4. 1-(5-Bromo-2-nitrophenyl)pyrrolidine [synhet.com]
- 5. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS No. 1033201-57-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the organic compound 1-(5-Bromo-2-nitrophenyl)pyrrolidine, CAS number 1033201-57-8. While experimental data for this specific compound is not publicly available, this guide offers a robust framework for its analysis based on predicted spectroscopic data and established methodologies. It serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, detailing the principles and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a thorough understanding of the structural elucidation process.
Introduction
1-(5-Bromo-2-nitrophenyl)pyrrolidine is a substituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its molecular structure, featuring a brominated and nitrated phenyl ring attached to a pyrrolidine moiety, presents a unique set of spectroscopic characteristics. Accurate structural confirmation and purity assessment are paramount in any research and development endeavor involving such compounds. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular framework and functional groups.
This guide will explore the predicted spectroscopic data for 1-(5-Bromo-2-nitrophenyl)pyrrolidine and provide detailed, field-proven protocols for acquiring such data. The aim is to equip researchers with the necessary knowledge to confidently characterize this and structurally similar molecules.
Molecular Structure and Predicted Spectroscopic Overview
The structure of 1-(5-Bromo-2-nitrophenyl)pyrrolidine is presented below:
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 1-(5-Bromo-2-nitrophenyl)pyrrolidine.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.
-
Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp spectral lines.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Identify the chemical shifts and multiplicities of all signals.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment |
| 270/272 | High | [M]⁺ (Molecular ion) |
| 224/226 | Moderate | [M - NO₂]⁺ |
| 201/203 | Moderate | [M - C₄H₇N]⁺ |
| 171 | Low | [M - Br - NO₂]⁺ |
| 70 | High | [C₄H₈N]⁺ (pyrrolidinyl cation) |
Interpretation and Rationale:
-
Molecular Ion Peak: The presence of a pair of peaks at m/z 270 and 272 in an approximate 1:1 ratio is a definitive indicator of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pathways:
-
Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 224/226.
-
Loss of Pyrrolidine: Cleavage of the C-N bond between the aromatic ring and the pyrrolidine moiety can lead to the loss of a pyrrolidine radical, giving a fragment at m/z 201/203.
-
Pyrrolidinyl Cation: The pyrrolidine ring itself can be detected as a stable cation at m/z 70.
-
Caption: Workflow for ATR-IR data acquisition.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be run.
-
-
Sample Application:
-
Place a small amount of the solid 1-(5-Bromo-2-nitrophenyl)pyrrolidine onto the center of the ATR crystal.
-
Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After analysis, release the pressure arm and carefully clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
-
Conclusion
This technical guide has provided a comprehensive framework for the spectroscopic analysis of 1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS No. 1033201-57-8). By presenting predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with detailed interpretations and experimental protocols, this document serves as a valuable resource for researchers. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic compounds. Adherence to these robust analytical practices is essential for ensuring the quality and integrity of research in drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ChemAxon. (2023). NMR Predictor. [Link] 4[1]. NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link] 6[2]. Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. [Link]
Sources
An In-depth Technical Guide to the Synthesis of Functionalized 2-Nitrophenyl Pyrrolidine Derivatives
Introduction: The Strategic Importance of the 2-Nitrophenyl Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic motif, forming the structural core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3][4] Its non-planar, saturated structure provides an ideal sp³-rich framework for exploring three-dimensional chemical space, a critical attribute in modern drug design for enhancing target specificity and improving physicochemical properties.[3] Among the vast landscape of substituted pyrrolidines, derivatives bearing a 2-nitrophenyl group are of particular strategic value to medicinal chemists and drug development professionals.[5][6]
The significance of this scaffold lies in its dual-functionality. The chiral pyrrolidine core provides a stereochemically defined backbone, while the 2-nitrophenyl substituent serves as a versatile synthetic handle.[7][8] The electron-withdrawing nitro group can influence the reactivity of the parent molecule and, more importantly, can be selectively reduced to a primary amine.[9][10] This transformation opens a gateway to a plethora of subsequent functionalizations, including amide bond formation, cyclization reactions, and the synthesis of complex fused heterocyclic systems. This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable building blocks, focusing on the underlying mechanisms, experimental rationale, and practical protocols.
Strategy 1: Asymmetric Organocatalytic Michael Addition and Cyclization Cascade
One of the most powerful and elegant methods for constructing highly functionalized chiral pyrrolidines is through organocatalytic asymmetric Michael addition.[11] This approach leverages small, chiral organic molecules as catalysts to induce high levels of stereocontrol, avoiding the use of potentially toxic or expensive metals.[1][12] The core principle involves the reaction of an aldehyde or ketone with a nitroalkene, catalyzed by a chiral secondary amine, typically a derivative of proline.[12][13]
Causality and Mechanistic Insight
The reaction proceeds via an enamine-based catalytic cycle. The chiral secondary amine catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the electron-deficient nitroalkene (the Michael acceptor) in a stereocontrolled fashion. The facial selectivity of this attack is dictated by the steric and electronic environment created by the chiral catalyst, often a diarylprolinol silyl ether, which effectively shields one face of the enamine.[12][13] The resulting Michael adduct, a γ-nitro carbonyl compound, is then subjected to reductive cyclization. Chemoselective reduction of the nitro group to an amine, often using reagents like zinc dust or iron powder, is followed by a spontaneous intramolecular condensation with the carbonyl group to forge the pyrrolidine ring.[9][14]
Caption: Organocatalytic Michael Addition Workflow.
Experimental Protocol: Organocatalytic Synthesis of a 3,4-Disubstituted Pyrrolidine
This protocol is adapted from methodologies described for the synthesis of highly functionalized pyrrolidines.[9]
-
Michael Addition:
-
To a solution of trans-β-(2-nitrophenyl)nitrostyrene (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5.0 mL) at room temperature, add the desired aldehyde (e.g., propanal, 1.2 mmol).
-
Add the organocatalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the γ-nitro aldehyde adduct.
-
-
Reductive Cyclization:
-
Dissolve the purified γ-nitro aldehyde (1.0 mmol) in a mixture of acetic acid (5 mL) and ethanol (5 mL).
-
Add zinc dust (5.0 mmol, 5 equiv.) portion-wise while stirring. The reaction is exothermic.
-
After the addition is complete, stir the mixture at 60 °C for 4 hours or until the starting material is consumed (TLC).
-
Cool the reaction to room temperature and filter through a pad of Celite to remove excess zinc.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude pyrrolidine derivative by flash chromatography.
-
Data Summary: Catalyst and Solvent Effects
The choice of catalyst and solvent significantly impacts the stereochemical outcome of the Michael addition.
| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, syn) (%) | Reference |
| OC1 | CH₂Cl₂ | 7 | 99 | 70:30 | 68 | [12] |
| OC2 | CH₂Cl₂ | 7 | 95 | 78:22 | 68 | [12] |
| OC4 | Toluene | 24 | 99 | 90:10 | 85 | [13] |
| OC4 + Benzoic Acid | Toluene | 24 | 99 | 95:5 | 87 | [13] |
Data adapted from studies on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.[12][13]
Strategy 2: [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction is a highly convergent and atom-economical strategy for the synthesis of five-membered heterocycles, including pyrrolidines.[15][16] This method involves the reaction of a 1,3-dipole, specifically an azomethine ylide, with a dipolarophile, typically an activated alkene.[3][17] By incorporating the 2-nitrophenyl moiety into the alkene component, this reaction provides a direct route to the target scaffold, often with excellent control over multiple stereocenters.[17]
Causality and Mechanistic Insight
Azomethine ylides are transient intermediates that can be generated in situ from various precursors, such as imines derived from α-amino acids. In the presence of a Lewis acid catalyst (e.g., Ag(I) or Cu(I)) and a chiral ligand, the imine coordinates to the metal center, facilitating deprotonation and formation of the metal-associated azomethine ylide.[17] This chiral complex then reacts with a dipolarophile, like a 2-nitrophenyl-substituted acrylate. The reaction proceeds through a concerted, pericyclic transition state. The stereochemical outcome (endo vs. exo selectivity) and enantioselectivity are governed by the coordination of the catalyst and the steric profile of the chiral ligand, which directs the approach of the dipolarophile to the ylide.[17]
Caption: Catalytic Asymmetric [3+2] Cycloaddition.
Experimental Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure based on established methods for catalytic asymmetric cycloadditions.[17]
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the silver(I) acetate catalyst (AgOAc, 5 mol%) and the chiral ligand (e.g., Fesulphos, 5.5 mol%) in anhydrous toluene (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the dipolarophile, ethyl 2-(2-nitrobenzylidene)acrylate (0.5 mmol).
-
Add the azomethine ylide precursor, ethyl N-benzylideneglycinate (0.6 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the enantiomerically enriched pyrrolidine derivative.
Strategy 3: Direct Amidation of Proline Derivatives
A straightforward and highly practical approach involves the functionalization of a pre-existing pyrrolidine ring, typically derived from the chiral pool amino acid, L-proline or D-proline.[18] This strategy is particularly effective for synthesizing N-aryl pyrrolidine-2-carboxamides, which have been investigated as mimics of proline-rich antimicrobial peptides.[5][6]
Causality and Mechanistic Insight
This synthetic route relies on standard peptide coupling chemistry. The carboxylic acid of a protected proline derivative is activated to facilitate nucleophilic attack by an amine, in this case, a substituted 2-nitroaniline. The key experimental choice lies in the activation method. A common and effective method is the conversion of the carboxylic acid to an acyl chloride using an agent like thionyl chloride (SOCl₂).[5][6] This highly reactive intermediate is then immediately treated with the desired amine in a one-pot procedure. The presence of a base is often required to neutralize the HCl generated during the reaction. The choice of protecting group on the proline nitrogen (e.g., Boc) is crucial to prevent side reactions and is typically removed in a subsequent step.
Experimental Protocol: One-Pot Synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide
This protocol is adapted from the work of Odusami et al. in the synthesis of antimicrobial peptide mimics.[5][6]
-
To a stirred solution of N-Boc-L-proline (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add thionyl chloride (1.2 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the acid chloride.
-
In a separate flask, dissolve the substituted 2-nitroaniline (1.1 mmol) and triethylamine (2.5 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc protected product by column chromatography.
-
(Optional) To deprotect the Boc group, dissolve the purified product in a solution of 4M HCl in dioxane and stir at room temperature for 2-4 hours. Concentrate to dryness to obtain the final product as its hydrochloride salt.
Downstream Utility: The Nitro Group as a Synthetic Linchpin
The strategic placement of the nitro group is a key feature of these scaffolds. Its primary utility is its facile and selective reduction to an aniline, which dramatically expands the synthetic possibilities.
Caption: Synthetic transformations of the 2-aminophenyl group.
Protocol: Reduction of the Nitro Group
-
Dissolve the 2-nitrophenyl pyrrolidine derivative (1.0 mmol) in ethanol (10 mL).
-
Add ammonium chloride (NH₄Cl, 5.0 mmol) followed by iron powder (5.0 mmol).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite to remove the iron salts.
-
Concentrate the filtrate and purify by chromatography to yield the 2-aminophenyl pyrrolidine derivative, a versatile intermediate for further elaboration.
Conclusion and Future Outlook
The synthesis of functionalized 2-nitrophenyl pyrrolidine derivatives is accomplished through several robust and stereoselective strategies, primarily organocatalytic Michael additions and metal-catalyzed [3+2] cycloadditions. These methods provide access to complex, stereochemically rich scaffolds from simple precursors. The true synthetic power of these compounds is realized through the subsequent transformation of the nitro group, which serves as a masked amine, unlocking pathways to novel and diverse chemical entities. For researchers in drug development, these methodologies offer a reliable and flexible platform for generating libraries of compounds, enabling the systematic exploration of structure-activity relationships and the pursuit of next-generation therapeutics.[7][8]
References
-
Ruiz, N., Reyes, E., Vicario, J. L., Badía, D., Carrillo, L., & Uria, U. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry, 14(30), 9357-67. [Link]
-
Odusami, J. O., Arise, R. O., Akinkunmi, E. O., El-Saber Batiha, G., Aremu, O. O., & Familoni, O. B. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. [Link]
-
Pace, V., & Holzer, W. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3345. [Link]
-
Merino, P., Tejero, T., Díez, E., & Chiva, G. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 594-601. [Link]
-
Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, M. I. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. International Journal of Pharmaceutical Research, 12(4). [Link]
-
ResearchGate. (n.d.). Cycloaddition routes to pyrrolidine rings. [Link]
-
ResearchGate. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. [Link]
-
Al-Azzawi, W. A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
Kerr, M. A., & Meimetis, L. G. (2005). Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. Organic Letters, 7(5), 953-5. [Link]
-
Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]
-
Matzel, P., Le, T. A., & Kara, S. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis, 13(11), 7489-7495. [Link]
-
Gu, Q., & Gu, P. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Organic & Biomolecular Chemistry, 20(15), 3021-3033. [Link]
-
Reddy, P. V., & Liao, H. Y. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(20), 5584-5587. [Link]
-
Zhang, Y., & Chen, Y. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 123. [Link]
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]
-
Suzuki, H., Aoyagi, S., & Kibayashi, C. (1994). Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Tetrahedron Letters, 35(33), 6119-6122. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Iannitelli, A., & Amato, J. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6523. [Link]
-
Clayden, J., & Watson, D. W. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 3(21), 3885-3893. [Link]
-
ChemRxiv. (2024). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. [Link]
-
Preprints.org. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]
-
Bakulina, O., & Kantin, G. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4984. [Link]
-
Kumar, R., & Singh, R. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 43. [Link]
-
ResearchGate. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and it s derivaties. [Link]
-
ResearchGate. (n.d.). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst. [Link]
-
ResearchGate. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT-627 (Atrasentan) via 1,2-Oxazines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 18. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Bromo-Nitrophenyl-Pyrrolidines: Strategies for Synthesis, Derivatization, and Biological Evaluation
An In-depth Technical Guide:
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of bromo and nitrophenyl substituents onto this scaffold creates a rich chemical space with significant potential for developing novel therapeutic agents. This guide provides a comprehensive overview of the strategies for synthesizing and exploring the chemical space of bromo-nitrophenyl-pyrrolidines. We will delve into the rationale behind synthetic choices, present detailed experimental protocols, and discuss methodologies for biological evaluation, with a focus on creating a self-validating and reproducible research framework.
Introduction: The Rationale for Targeting Bromo-Nitrophenyl-Pyrrolidines
The pyrrolidine scaffold is a five-membered nitrogen heterocycle that is a cornerstone of many biologically active molecules, including the amino acid proline. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal starting point for drug design.
The strategic incorporation of specific functional groups is key to unlocking its therapeutic potential:
-
The Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the entire molecule. It can also serve as a handle for further chemical modifications, such as reduction to an amine, which can then be used for amide bond formation or other coupling reactions. The position of the nitro group (ortho, meta, or para) can have a profound impact on the molecule's biological activity.
-
The Bromo Substituent: The bromine atom is a heavy halogen that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding. Its size and lipophilicity can also influence the compound's pharmacokinetic properties. Furthermore, the bromine atom can serve as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid diversification of the core scaffold.
The combination of these three components—the pyrrolidine ring, the bromo group, and the nitrophenyl moiety—creates a versatile platform for generating libraries of compounds with diverse pharmacological profiles. This guide will provide the foundational knowledge and practical methodologies to systematically explore this promising chemical space.
Core Synthetic Strategies
The synthesis of bromo-nitrophenyl-pyrrolidines can be approached through several routes. The choice of a specific route often depends on the desired stereochemistry, the availability of starting materials, and the desired scale of the reaction. A common and effective strategy involves the diastereoselective [3+2] cycloaddition reaction between an azomethine ylide and a brominated alkene.
General Synthetic Workflow: [3+2] Cycloaddition
A widely used method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. In our case, the azomethine ylide is generated in situ from the condensation of an α-amino acid (like sarcosine or proline) and a nitrophenyl aldehyde. The dipolarophile is a brominated alkene.
Caption: General workflow for the synthesis of bromo-nitrophenyl-pyrrolidines via [3+2] cycloaddition.
Detailed Experimental Protocol: Synthesis of a Model Compound
This protocol describes the synthesis of a representative bromo-nitrophenyl-pyrrolidine.
Objective: To synthesize a substituted bromo-nitrophenyl-pyrrolidine via a silver acetate-catalyzed [3+2] cycloaddition.
Materials:
-
4-Nitrobenzaldehyde
-
Sarcosine (N-methylglycine)
-
3-Bromo-1-propene
-
Silver Acetate (AgOAc)
-
Triethylamine (TEA)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (10 mmol), sarcosine (12 mmol), and toluene (100 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus for 2 hours to remove water and facilitate the formation of the imine intermediate.
-
Cycloaddition: After cooling to room temperature, add 3-bromo-1-propene (15 mmol), silver acetate (1 mmol), and triethylamine (12 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with ethyl acetate (3 x 20 mL). Combine the organic filtrates and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified fractions by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the target bromo-nitrophenyl-pyrrolidine.
Exploring the Chemical Space: Derivatization Strategies
The synthesized bromo-nitrophenyl-pyrrolidine core is a versatile platform for creating a library of analogs. The two primary handles for derivatization are the bromine atom and the nitro group.
Caption: Key derivatization pathways for the bromo-nitrophenyl-pyrrolidine scaffold.
Suzuki Cross-Coupling at the Bromine Position
The Suzuki coupling is a powerful tool for forming carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and vinyl groups.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These palladium catalysts are effective for coupling with aryl bromides. |
| Base | K₂CO₃, Cs₂CO₃ | An aqueous base is required to activate the boronic acid. |
| Solvent | Toluene/Water, Dioxane/Water | A biphasic solvent system is typically used to dissolve both the organic and inorganic reagents. |
| Reactant | Arylboronic acid | A wide variety of substituted arylboronic acids are commercially available. |
Derivatization via the Nitro Group
The nitro group can be easily reduced to an amine, which opens up a vast array of possibilities for further functionalization.
-
Reduction of the Nitro Group: A common method is the use of iron powder in the presence of an acid like HCl or ammonium chloride. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be used for a cleaner reaction.
-
Amide Bond Formation: The resulting aniline can be coupled with a variety of carboxylic acids using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) to form amides. This is a key strategy in medicinal chemistry for exploring structure-activity relationships.
Biological Evaluation Workflow
Once a library of compounds has been synthesized, a systematic approach to biological evaluation is necessary.
Caption: A typical workflow for the biological evaluation of a new compound library.
Primary Screening
The initial screen should be a high-throughput assay that provides a general measure of biological activity. For example, if the target is cancer, a cell viability assay like the MTT or CellTiter-Glo assay against a panel of cancer cell lines is a good starting point.
Hit Validation and Dose-Response
Compounds that show significant activity in the primary screen ("hits") should be re-tested to confirm their activity. A dose-response curve should then be generated to determine the half-maximal inhibitory concentration (IC₅₀), which is a key measure of a compound's potency.
| Compound | Structure Modification | IC₅₀ (µM) vs. Cell Line A | IC₅₀ (µM) vs. Cell Line B |
| Core Scaffold | Bromo-nitrophenyl-pyrrolidine | > 50 | > 50 |
| Analog 1A | Suzuki coupling with 4-methoxyphenylboronic acid | 15.2 | 22.5 |
| Analog 1B | Suzuki coupling with 3-fluorophenylboronic acid | 8.7 | 11.3 |
| Analog 2A | Amide coupling with benzoic acid | 25.1 | 35.8 |
| Analog 2B | Amide coupling with isonicotinic acid | 5.4 | 7.9 |
This is a hypothetical data table for illustrative purposes.
Conclusion and Future Directions
The bromo-nitrophenyl-pyrrolidine scaffold represents a rich and largely untapped area of chemical space. The synthetic strategies outlined in this guide, based on robust and well-established reactions like the [3+2] cycloaddition and palladium-catalyzed cross-coupling, provide a clear path to generating diverse libraries of novel compounds. The dual handles of the bromine atom and the nitro group allow for systematic exploration of structure-activity relationships. Future work should focus on integrating computational methods, such as molecular docking and in silico screening, to guide the design of new analogs with improved potency and selectivity.
References
-
Title: Halogen Bonding: A New Player in the Development of Antimicrobial Agents Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Halogen bonding in medicinal chemistry and drug design Source: Future Medicinal Chemistry URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides in the Synthesis of Pyrrolidine Derivatives and Their Application in Medicinal Chemistry Source: Molecules URL: [Link]
-
Title: Recent advances in the synthesis of pyrrolidines via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: The Suzuki–Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture Source: Chemical Communications URL: [Link]
-
Title: A Review on the Synthesis of Amines by Reduction of Nitro Compounds Source: Organic Preparations and Procedures International URL: [Link]
physical and chemical properties of 1-(5-bromo-2-nitrophenyl)pyrrolidine
An In-Depth Technical Guide to 1-(5-bromo-2-nitrophenyl)pyrrolidine
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the heterocyclic compound 1-(5-bromo-2-nitrophenyl)pyrrolidine. As a substituted nitrophenylamine, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document consolidates available data, presents a plausible synthetic route based on established chemical principles, and offers an in-depth analysis of its anticipated spectroscopic characteristics and chemical reactivity. The information is intended for researchers, chemists, and drug development professionals who may utilize this or structurally related compounds in their work.
Chemical Identity and Structure
1-(5-bromo-2-nitrophenyl)pyrrolidine is an aromatic compound characterized by a pyrrolidine ring attached to a 5-bromo-2-nitrophenyl moiety. The Chemical Abstracts Service (CAS) has assigned this compound the registry number 1033201-57-8 .[1] The presence of a bromine atom, a strongly electron-withdrawing nitro group, and a tertiary amine functionality within a compact scaffold suggests a rich and varied chemical reactivity.
Figure 1: 2D Structure of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Physicochemical Properties
| Property | Value | Data Source |
| CAS Number | 1033201-57-8 | BLDpharm[1] |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | BLDpharm[1] |
| Molecular Weight | 271.11 g/mol | BLDpharm[1] |
| Appearance | Yellowish Solid | Inferred from Analogue[2] |
| Boiling Point | 378.5 ± 32.0 °C | Predicted[3] |
| Density | 1.576 ± 0.06 g/cm³ | Predicted[3] |
| pKa (conjugate acid) | 2.07 ± 0.40 | Predicted[3] |
| Solubility | Not reported. Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | - |
| Melting Point | Not reported. | - |
Expertise & Experience Insights: The predicted high boiling point is consistent with a substituted aromatic compound of this molecular weight. The low predicted pKa reflects the strong electron-withdrawing effect of the 2-nitro group, which significantly reduces the basicity of the pyrrolidine nitrogen atom. The yellowish appearance is typical for many nitroaromatic compounds.
Synthesis and Reaction Mechanism
A definitive, peer-reviewed synthesis for 1-(5-bromo-2-nitrophenyl)pyrrolidine has not been published. However, a highly plausible and efficient synthetic route can be designed based on the principles of Nucleophilic Aromatic Substitution (SNAr). A direct analogue, 1-(2-bromo-4-nitrophenyl)pyrrolidine, is synthesized via this method, providing a strong procedural precedent.[2]
The proposed synthesis involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene with pyrrolidine.
Causality Behind Experimental Choices:
-
Starting Material: 4-bromo-1-fluoro-2-nitrobenzene is the logical precursor. The nitro group is a powerful activating group, withdrawing electron density from the aromatic ring and making it susceptible to nucleophilic attack.[4] It activates the positions ortho and para to itself. In this case, both the fluorine (ortho) and bromine (para) are activated.
-
Leaving Group: Fluorine is chosen as the leaving group over bromine. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex).[5] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating this initial attack. Therefore, fluoride is a much better leaving group than bromide in this context, leading to regioselective substitution at the C1 position.[6]
-
Nucleophile: Pyrrolidine acts as the nitrogen nucleophile.
-
Base & Solvent: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the H-F formed during the reaction. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it can solvate the cation (K⁺) while leaving the nucleophile relatively free, enhancing its reactivity.
Figure 2: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system based on established SNAr chemistry and should be adapted and optimized under appropriate laboratory conditions.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per mmol of starting material). Stir at room temperature until the solid is fully dissolved.
-
Reagent Addition: To the stirred solution, add pyrrolidine (1.3 eq) followed by anhydrous potassium carbonate (3.0 eq).
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of DMF used).
-
Isolation: A precipitate will form. Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with water to remove residual DMF and salts.
-
Drying: Dry the collected solid under vacuum to yield the title product, 1-(5-bromo-2-nitrophenyl)pyrrolidine.[2] Further purification can be achieved by recrystallization if necessary.
Anticipated Spectroscopic Profile
No experimental spectra have been published for this compound. The following profile is predicted based on the known spectra of its isomer, 1-(2-bromo-4-nitrophenyl)pyrrolidine,[2] and fundamental spectroscopic principles.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Three signals are expected.
-
A doublet of doublets (dd) around δ 8.0-8.2 ppm, corresponding to the proton ortho to the nitro group and meta to the bromine.
-
A doublet (d) around δ 7.8-8.0 ppm, corresponding to the proton ortho to the bromine and meta to the nitro group.
-
A doublet (d) around δ 6.7-6.9 ppm, corresponding to the proton ortho to the pyrrolidine group and meta to the bromine.
-
-
Aliphatic Region: Two multiplets are expected for the pyrrolidine ring protons.
-
A multiplet around δ 3.6-3.8 ppm (4H), corresponding to the two CH₂ groups adjacent to the nitrogen atom.
-
A multiplet around δ 1.9-2.1 ppm (4H), corresponding to the two β-CH₂ groups of the pyrrolidine ring.
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Ten distinct carbon signals are expected.
-
Six signals in the aromatic region (δ 110-150 ppm).
-
Two signals in the aliphatic region for the pyrrolidine ring (δ 25-30 ppm and δ 50-55 ppm).
-
-
Mass Spectrometry (EI or ES+):
-
The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound.
-
The molecular ion (M⁺) peak and the M+2 peak should appear in an approximate 1:1 ratio.
-
Expected [M+H]⁺ for C₁₀H₁₁⁷⁹BrN₂O₂: 271.00.
-
Expected [M+H]⁺ for C₁₀H₁₁⁸¹BrN₂O₂: 273.00.
-
-
Infrared (IR) Spectroscopy (KBr or ATR):
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the pyrrolidine ring.
-
~1250-1300 cm⁻¹: C-N stretching of the aryl amine.
-
~550-650 cm⁻¹: C-Br stretching vibration.
-
Safety and Handling
Based on GHS classifications provided by commercial suppliers, 1-(5-bromo-2-nitrophenyl)pyrrolidine is considered hazardous.[1]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[8]
-
Avoid formation of dust and aerosols.[8]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly sealed container in a dry, cool place (recommended 2-8 °C).[1]
Conclusion
1-(5-bromo-2-nitrophenyl)pyrrolidine is a functionalized aromatic amine with significant potential for synthetic applications. This guide establishes its chemical identity and outlines its key physicochemical properties based on reliable predictions. A robust and logical synthetic protocol via Nucleophilic Aromatic Substitution has been detailed, providing a clear pathway for its preparation in a laboratory setting. The anticipated spectroscopic data serves as a crucial reference for the characterization of the synthesized compound. Adherence to the provided safety guidelines is essential when handling this chemical. This document provides a foundational technical resource for scientists and researchers aiming to explore the utility of this compound in their research endeavors.
References
-
NIST. 2,5-Pyrrolidinedione, 1-bromo-. NIST Chemistry WebBook. [Link]
-
Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
PubChem. 1-(5-Bromo-2-nitrophenyl)ethanone. [Link]
-
The Chemistry Space - Quora. How does 1,4-dibromo-2-nitrobenzene react with piperidine, and what molecule does it create?. [Link]
-
PubChem. 4-Bromo-1-fluoro-2-nitrobenzene. [Link]
-
Trushkov, I. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8479. [Link]
-
ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]
-
PubChem. 1,4-Dibromo-2-nitrobenzene. [Link]
-
ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES.... [Link]
-
YouTube. Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. [Link]
-
National Center for Biotechnology Information. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
SIELC Technologies. Pyrrolidine, 1-(4-methyl-2-nitrophenyl)-. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
ACG Publications. Records of Natural Products-SI. [Link]
-
PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. [Link]
-
NIST. Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. [Link]
Sources
- 1. 1033201-57-8|1-(5-Bromo-2-nitrophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 2. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Bromo-2-(pyrrolidin-1-yl)nitrobenzene | 1033201-57-8 [chemicalbook.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. youtube.com [youtube.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8 [sigmaaldrich.com]
Whitepaper: A Technical Guide to the Theoretical Modeling of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Abstract
This technical guide provides a comprehensive framework for the theoretical modeling of 1-(5-bromo-2-nitrophenyl)pyrrolidine, a molecule of interest within medicinal chemistry and materials science. We detail a complete computational workflow, from initial structure generation to the calculation of advanced electronic and spectroscopic properties. The methodologies presented are grounded in Density Functional Theory (DFT), a robust quantum mechanical approach for elucidating molecular structure and reactivity. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical modeling to understand and predict the behavior of substituted phenylpyrrolidine scaffolds. Each step is explained with an emphasis on the underlying scientific rationale, ensuring a self-validating and reproducible protocol.
Introduction: The Rationale for Modeling 1-(5-bromo-2-nitrophenyl)pyrrolidine
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its substitution with an electronically complex nitrophenyl group, further modified with a bromine atom, creates a molecule with significant potential for nuanced chemical interactions. 1-(5-bromo-2-nitrophenyl)pyrrolidine combines several key features: a nucleophilic amine, an electron-withdrawing nitro group, and a halogen atom capable of halogen bonding. These characteristics make it a compelling candidate for applications ranging from synthetic intermediates to novel therapeutic agents.[2][3][4]
Nitroaromatic compounds are known for their unique electronic properties and biological activities, which are often linked to their electron-accepting capabilities.[5][6] Theoretical modeling provides a powerful, cost-effective alternative to purely experimental approaches for exploring the structure-property relationships of such molecules.[7][8] By employing computational chemistry, we can predict the molecule's three-dimensional geometry, electronic landscape, and spectroscopic signature before its synthesis or experimental analysis, thereby accelerating the research and development cycle.
This guide will focus on Density Functional Theory (DFT) as the primary computational tool, given its proven balance of accuracy and computational efficiency for organic molecules.[7][9]
Theoretical Foundation: Density Functional Theory (DFT)
At the core of our modeling approach is Density Functional Theory (DFT). Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a computationally tractable yet highly accurate means of solving the Schrödinger equation for many-electron systems.
The accuracy of a DFT calculation is primarily determined by two factors:
-
The Exchange-Correlation (XC) Functional: This is an approximation of the complex many-body electron interactions. For molecules containing halogens and nitro groups, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often employed. The ωB97X-D functional is an excellent choice as it is specifically parameterized to accurately describe long-range interactions, which is crucial for systems with polar functional groups and potential non-covalent interactions.[9][10][11] The B3LYP functional is another widely used and reliable alternative.[12]
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p) , or correlation-consistent basis sets, like cc-pVTZ , provide a robust description of electron distribution, including polarization and diffuse functions necessary for accurately modeling lone pairs and electron-withdrawing groups.[10][11]
The Computational Modeling Workflow
A rigorous and systematic workflow is essential for obtaining reliable and reproducible theoretical results. The following protocol represents a self-validating system, where each step builds upon a verified preceding step.
Caption: A step-by-step workflow for the theoretical modeling of a molecule.
Experimental Protocol: Initial Structure Generation
-
Software: Use a molecular editor such as Avogadro, ChemDraw, or the built-in editor of a computational package (e.g., GaussView).
-
Procedure:
-
Construct the 1-(5-bromo-2-nitrophenyl)pyrrolidine molecule by connecting the pyrrolidine ring to the phenyl ring at the appropriate positions.
-
Add the bromo and nitro groups to the phenyl ring at positions 5 and 2, respectively.
-
Perform an initial "clean-up" or geometry optimization using a low-level method like a Molecular Mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., AM1).[7]
-
Rationale: This step generates a reasonable starting geometry, which significantly reduces the number of iterations required for the more computationally expensive DFT optimization.
-
-
Output: A 3D coordinate file (e.g., .xyz or .mol).
Experimental Protocol: High-Level Geometry Optimization
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.
-
Input: The 3D coordinate file from the previous step.
-
Setup:
-
Method: Specify the chosen DFT functional and basis set. For high accuracy, ωB97X-D/cc-pVTZ is recommended.[9][10]
-
Calculation Type: Opt (Optimization).
-
Solvation (Optional): To model the molecule in a specific solvent, use an implicit solvent model like the Polarizable Continuum Model (PCM).
-
Keyword Example (Gaussian): #p opt freq wb97xd/cc-pvtz
-
-
Execution: Run the calculation.
-
Rationale: This is the most critical step. The software iteratively adjusts the positions of all atoms to find the geometry with the lowest possible electronic energy, which corresponds to the most stable conformation of the molecule.
Experimental Protocol: Frequency Analysis
-
Software: Same as optimization. This calculation is often run concurrently with the optimization.
-
Input: The optimized geometry from the previous step.
-
Setup:
-
Calculation Type: Freq (Frequency).
-
-
Execution: Run the calculation.
-
Analysis:
-
Examine the output for the number of imaginary frequencies.
-
A true energy minimum must have zero imaginary frequencies.
-
If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable minimum. The structure must then be perturbed along the imaginary frequency's vibrational mode and re-optimized.
-
-
Rationale (Trustworthiness): This is a self-validating step. It mathematically proves that the optimized structure is a stable equilibrium point on the potential energy surface. The results also provide thermodynamic data (enthalpy, Gibbs free energy) and the predicted vibrational (IR/Raman) spectra.
Analysis and Interpretation of Predicted Properties
Once a validated minimum energy structure is obtained, a wealth of chemical information can be extracted.
Structural and Geometric Parameters
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This data reveals key structural features.
-
Planarity: The dihedral angle between the nitro group and the phenyl ring indicates the degree of electronic conjugation. Steric hindrance from the adjacent pyrrolidine ring may cause the nitro group to twist out of the plane, impacting its electronic influence.
-
Pyrrolidine Conformation: The pyrrolidine ring is not planar and typically adopts an "envelope" or "twisted" conformation. The calculated puckering parameters define its exact shape.
| Parameter | Predicted Value (Å or °) | Description |
| C-N (Pyrrolidine-Phenyl) | Value | Length of the bond connecting the two rings. |
| C-N (Nitro) | Value | Bond length within the nitro group. |
| C-Br | Value | Carbon-Bromine bond length. |
| O-N-O Angle | Value | Angle within the nitro group. |
| C-C-N-O Dihedral | Value | Torsion angle of the nitro group relative to the ring. |
Table 1: Predicted key geometric parameters for 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Electronic Structure Analysis
Understanding the electronic landscape is key to predicting reactivity.
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[7]
-
HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character). In this molecule, the HOMO is expected to have significant density on the pyrrolidine nitrogen and the phenyl ring.
-
LUMO: Represents the region most likely to accept an electron (electrophilic character). The LUMO will likely be localized over the electron-deficient nitroaromatic ring system.[7]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[12]
-
-
Molecular Electrostatic Potential (ESP): An ESP map provides an intuitive visualization of the charge distribution.
-
Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atoms of the nitro group, which are prime sites for electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, such as the hydrogens on the pyrrolidine ring and the area around the nitro group on the phenyl ring, which are susceptible to nucleophilic attack.
-
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | Value | Electron-donating ability. |
| LUMO Energy | Value | Electron-accepting ability. |
| HOMO-LUMO Gap | Value | Chemical reactivity and stability.[12] |
Table 2: Predicted electronic properties of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical modeling of 1-(5-bromo-2-nitrophenyl)pyrrolidine using Density Functional Theory. By following this protocol, researchers can obtain reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. The insights gained from such models are invaluable for understanding structure-activity relationships, guiding synthetic efforts, and accelerating the discovery process in drug development and materials science. Further studies could involve molecular dynamics simulations to understand conformational flexibility or Quantitative Structure-Activity Relationship (QSAR) modeling to correlate calculated properties with biological activity.[5][13]
References
-
Butt, M. S., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences. Available at: [Link]
-
Padmanabhan, J., et al. (n.d.). Chemo Informatics QSAR Analysis of Nitroaromatic Compounds Toxicity. ResearchGate. Available at: [Link]
-
Gao, W., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Available at: [Link]
-
Gao, W., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PMC - PubMed Central. Available at: [Link]
-
Verde-Sesto, E., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics. Available at: [Link]
-
Butt, M. S., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. ResearchGate. Available at: [Link]
-
Melo, A., et al. (2024). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]
-
Gharbavi, M., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC - NIH. Available at: [Link]
-
Chen, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]
-
Bakare, O., et al. (2009). Density functional theory calculations and vibrational spectra of p‐bromonitrobenzene. Journal of Raman Spectroscopy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]
-
Yang, W., et al. (2010). Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Strohmann, C., et al. (2007). Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. ResearchGate. Available at: [Link]
-
Nguyen, T. H. G., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. Available at: [Link]
-
Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Available at: [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. 1-(5-Bromo-2-nitrophenyl)pyrrolidine [synhet.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acadpubl.eu [acadpubl.eu]
- 6. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Biological Screening of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Foreword: Charting the Course for a Novel Candidate
In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is both systematic and fraught with challenges. The initial biological screening serves as the critical first gatekeeper, offering a preliminary glimpse into the compound's biological effects and potential liabilities. This guide provides a comprehensive framework for the initial biological evaluation of 1-(5-bromo-2-nitrophenyl)pyrrolidine , a compound whose structural motifs—a brominated nitrophenyl group and a pyrrolidine ring—suggest a spectrum of potential bioactivities.[1][2] This document is structured not as a rigid protocol, but as a strategic workflow, guiding researchers through the essential stages of preliminary screening with an emphasis on scientific rationale and data integrity.
Compound Profile: 1-(5-bromo-2-nitrophenyl)pyrrolidine
Before embarking on any biological assessment, a thorough understanding of the test compound is paramount.
| Property | Value | Source |
| IUPAC Name | 1-(5-bromo-2-nitrophenyl)pyrrolidine | [3] |
| CAS Number | 1033201-57-8 | [3][4] |
| Molecular Formula | C10H11BrN2O2 | PubChem |
| Molecular Weight | 271.11 g/mol | PubChem |
| Structure | PubChem |
The presence of a nitro-aromatic group is a well-known pharmacophore, but also a potential structural alert for toxicity. The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs.[1][2] This duality necessitates a screening strategy that balances the exploration of therapeutic potential with a keen eye for safety assessment.[5]
A Tiered Screening Strategy: From General Toxicity to Specific Activities
A logical, tiered approach to screening is crucial for efficient resource allocation and timely decision-making.[6] We propose a three-tiered strategy for the initial evaluation of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Caption: Proposed tiered screening workflow for 1-(5-bromo-2-nitrophenyl)pyrrolidine.
This workflow prioritizes the assessment of general cytotoxicity before proceeding to more specific antimicrobial assays. This is a critical step to ensure that any observed antimicrobial effects are not simply a result of broad cellular toxicity.[7][8]
Tier 1: General Cytotoxicity Screening
The initial step in evaluating any new compound is to assess its potential to cause cell death.[7][9] In vitro cytotoxicity assays are rapid, cost-effective, and reduce the need for animal testing.[7]
Rationale for Cytotoxicity Assessment
The nitro-aromatic moiety in 1-(5-bromo-2-nitrophenyl)pyrrolidine is a structural alert that warrants a careful evaluation of its cytotoxic potential. A variety of cell-based assays can be employed to measure cytotoxicity.[10] We recommend the MTT assay as a primary screening tool due to its robustness and ease of use.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cell line (e.g., HEK293 for normal kidney cells, HeLa for cervical cancer cells)
-
1-(5-bromo-2-nitrophenyl)pyrrolidine (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(5-bromo-2-nitrophenyl)pyrrolidine in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Hypothetical Data and Interpretation
Table 1: Hypothetical Cytotoxicity Data for 1-(5-bromo-2-nitrophenyl)pyrrolidine
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HEK293 | 24 | > 100 |
| HeLa | 24 | 45.2 |
| HEK293 | 48 | 85.7 |
| HeLa | 48 | 28.9 |
An IC50 value greater than 100 µM against a normal cell line like HEK293 after 24 hours could suggest a favorable preliminary safety profile. The lower IC50 against the HeLa cancer cell line might indicate some level of selective anti-proliferative activity, which could be explored in subsequent studies.
Tier 2: Broad-Spectrum Antimicrobial Screening
Given the prevalence of pyrrolidine-containing compounds in antimicrobial agents, a broad-spectrum screen against representative bacterial and fungal pathogens is a logical next step.[2]
Rationale for Antimicrobial Screening
The initial screening will be conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This approach allows for the rapid identification of any potential broad-spectrum or selective antimicrobial activity.[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
1-(5-bromo-2-nitrophenyl)pyrrolidine (stock solution in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the compound in the broth directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Hypothetical Data and Interpretation
Table 2: Hypothetical Antimicrobial Activity of 1-(5-bromo-2-nitrophenyl)pyrrolidine
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 8 |
| Escherichia coli | Gram-negative bacteria | > 128 |
| Candida albicans | Yeast | 16 |
| Aspergillus fumigatus | Mold | > 128 |
These hypothetical results would suggest that 1-(5-bromo-2-nitrophenyl)pyrrolidine has selective activity against the Gram-positive bacterium S. aureus and the yeast C. albicans. The lack of activity against the Gram-negative bacterium and the mold suggests a specific mode of action rather than general toxicity.
Tier 3: Preliminary Mechanistic Insights
Should promising and selective activity be observed in Tier 2, preliminary studies to elucidate the mechanism of action can be initiated.
Caption: Hypothetical mechanism of action for 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Further studies could involve assays targeting specific bacterial pathways, such as cell wall synthesis or protein synthesis, to pinpoint the molecular target.[14]
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded approach to the initial biological screening of 1-(5-bromo-2-nitrophenyl)pyrrolidine. The tiered strategy, beginning with cytotoxicity assessment and progressing to antimicrobial screening, provides a robust framework for identifying potential therapeutic activities while being mindful of safety. The hypothetical data presented herein illustrates how such a screening cascade can yield valuable insights into a compound's biological profile, paving the way for more advanced preclinical development. The journey from a novel compound to a viable drug candidate is long, but a well-designed initial screening program is the essential first step on that path.[5][15]
References
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- IT Medical Team. Pharmacological screening: The drug discovery.
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Creative Biolabs. In Vitro Cytotoxicity Analysis Service.
- ASM Journals. (2025, April 1). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy.
- PMC - NIH. (2020, April 24). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds.
- Hilaris Publisher. (2021, December 23). Methods used in Cytotoxicity Assays n vitro.
- NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Aurora Biomed. (2023, December 1). Screening of Natural Compounds for Pharmaceuticals.
- Journal of Bacteriology. (2015, April 17). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay.
- MDPI. Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design.
- ResearchGate. Pharmacological Screening: Drug Discovery | Request PDF.
- ResearchGate. Screening of small-molecule library for novel antibacterials. (a)....
- PMC - NIH. Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- PMC - NIH. (2025, August 1). Interdisciplinary Approaches for the Discovery of Novel Antifungals.
- PMC - PubMed Central. Principles of early drug discovery.
- MDPI. (2022, November 11). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay.
- ASM Journals. (2020, August 20). Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity | Antimicrobial Agents and Chemotherapy.
- PubMed. (2025, May 14). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials.
- American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
- SynHet. 1-(5-Bromo-2-nitrophenyl)pyrrolidine.
- MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- ChemicalBook. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis.
- JOCPR. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
- BLDpharm. 1033201-57-8|1-(5-Bromo-2-nitrophenyl)pyrrolidine.
- PubMed. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds.
- PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one.
- Asian Pacific Journal of Cancer Prevention. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide.
- Biosynth. 1-(5-Bromo-2-methoxyphenyl)pyrrolidine | 1541478-33-4 | RLC47833.
- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
- ResearchGate. (2026, January 3). (PDF) The rst synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products.
- NIH. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists.
- Vibrant Pharma Inc. 1-(4-Bromo-2-methylphenyl)pyrrolidine.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. 1-(5-Bromo-2-nitrophenyl)pyrrolidine [synhet.com]
- 4. 1033201-57-8|1-(5-Bromo-2-nitrophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
- 7. kosheeka.com [kosheeka.com]
- 8. mdpi.com [mdpi.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 1-(5-bromo-2-nitrophenyl)pyrrolidine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(5-bromo-2-nitrophenyl)pyrrolidine emerges as a highly versatile and strategically functionalized scaffold, offering multiple reaction handles for diversification. Its unique arrangement of a nucleophilic pyrrolidine moiety, a synthetically tractable nitro group, and a bromine atom amenable to a host of cross-coupling reactions makes it an invaluable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science.
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of 1-(5-bromo-2-nitrophenyl)pyrrolidine in key synthetic transformations. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust toolkit for leveraging this powerful building block in their synthetic endeavors.
Core Reactivity and Synthetic Potential
The synthetic utility of 1-(5-bromo-2-nitrophenyl)pyrrolidine is primarily centered around three key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for the introduction of a wide range of carbon and heteroatom-based functionalities via well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 4-bromo-2-(pyrrolidin-1-yl)aniline. This transformation opens up a vast array of subsequent reactions, including the formation of various heterocyclic systems.
-
Nucleophilic Aromatic Substitution (SNAr): While less common due to the deactivating nature of the pyrrolidine group, the nitro group can activate the aromatic ring towards nucleophilic attack under specific conditions.
The interplay of these reactive sites allows for a modular and divergent approach to the synthesis of complex molecules, as illustrated in the workflow below.
Figure 1: Synthetic pathways originating from 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 1-(5-bromo-2-nitrophenyl)pyrrolidine is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery and materials science.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is critical for an efficient catalytic cycle. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. The bulky and electron-rich nature of the triphenylphosphine ligands facilitates the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation. Potassium carbonate is a moderately strong base that is well-suited for this purpose and is compatible with a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Protocol: Suzuki-Miyaura Coupling of 1-(5-bromo-2-nitrophenyl)pyrrolidine with Phenylboronic Acid
| Reagent/Parameter | Value |
| Starting Material | 1-(5-bromo-2-nitrophenyl)pyrrolidine |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 1-(5-bromo-2-nitrophenyl)pyrrolidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-nitro-5-phenylphenyl)pyrrolidine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of many biologically active molecules.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For C-N bond formation, a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often paired with a bulky, electron-rich phosphine ligand such as XPhos. This combination is highly effective for coupling a wide range of amines and aryl halides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, forming the active nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure a homogeneous reaction mixture.
Protocol: Buchwald-Hartwig Amination of 1-(5-bromo-2-nitrophenyl)pyrrolidine with Morpholine
| Reagent/Parameter | Value |
| Starting Material | 1-(5-bromo-2-nitrophenyl)pyrrolidine |
| Coupling Partner | Morpholine |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-90% |
Step-by-Step Methodology:
-
In a glovebox, add 1-(5-bromo-2-nitrophenyl)pyrrolidine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and quench with saturated aqueous ammonium chloride (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-(4-nitro-3-(pyrrolidin-1-yl)phenyl)morpholine.
Application 2: Reduction of the Nitro Group to Synthesize 4-bromo-2-(pyrrolidin-1-yl)aniline
The reduction of the nitro group in 1-(5-bromo-2-nitrophenyl)pyrrolidine to an aniline is a pivotal transformation that unlocks a plethora of synthetic possibilities, particularly for the construction of nitrogen-containing heterocycles.
Causality Behind Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups. It proceeds under relatively mild conditions and the only byproduct is water. Alternative reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are also effective and can be advantageous if catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
-
Solvent: Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation as they effectively dissolve the substrate and do not interfere with the reaction.
-
Hydrogen Source: A balloon filled with hydrogen gas provides a convenient and safe source of hydrogen for lab-scale reactions.
Protocol: Catalytic Hydrogenation of 1-(5-bromo-2-nitrophenyl)pyrrolidine
| Reagent/Parameter | Value |
| Starting Material | 1-(5-bromo-2-nitrophenyl)pyrrolidine |
| Catalyst | 10% Palladium on Carbon (10 mol% Pd) |
| Solvent | Ethanol |
| Hydrogen Source | H₂ (balloon pressure) |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Typical Yield | >95% |
Step-by-Step Methodology:
-
To a round-bottom flask, add 1-(5-bromo-2-nitrophenyl)pyrrolidine (1.0 mmol) and ethanol (10 mL).
-
Carefully add 10% Pd/C (10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-bromo-2-(pyrrolidin-1-yl)aniline as a crude product, which is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography.
Application 3: Synthesis of Heterocyclic Scaffolds from 4-bromo-2-(pyrrolidin-1-yl)aniline
The resulting 4-bromo-2-(pyrrolidin-1-yl)aniline is a valuable intermediate for the synthesis of various fused heterocyclic systems, which are prominent in many kinase inhibitors and other bioactive molecules.
Synthesis of Benzimidazoles
Benzimidazoles are a common scaffold in medicinal chemistry. They can be readily synthesized by the condensation of an o-phenylenediamine derivative with an aldehyde.
Protocol: Synthesis of a 5-bromo-7-(pyrrolidin-1-yl)-1H-benzimidazole Derivative
Figure 2: General scheme for the synthesis of benzimidazoles.
Step-by-Step Methodology:
-
To a solution of 4-bromo-2-(pyrrolidin-1-yl)aniline (1.0 mmol) in a mixture of ethanol and water (e.g., 4:1, 10 mL), add the desired aldehyde (1.1 mmol).
-
Optionally, add sodium bisulfite (1.2 mmol) to form the aldehyde bisulfite adduct, which can facilitate a cleaner reaction.
-
Heat the reaction mixture to reflux for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography to yield the desired benzimidazole derivative.
Conclusion
1-(5-bromo-2-nitrophenyl)pyrrolidine is a strategically designed building block that offers a wealth of synthetic opportunities. Its orthogonal reactive sites allow for a modular and efficient approach to the synthesis of complex, high-value molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile scaffold in their synthetic campaigns, from the development of novel pharmaceuticals to the creation of advanced organic materials. The inherent reactivity of this compound, coupled with the power of modern synthetic methodologies, ensures its continued importance in the field of organic chemistry.
References
-
AA Blocks. (2019, December 5). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]
Application Notes and Protocols for Key Reactions of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Introduction
1-(5-bromo-2-nitrophenyl)pyrrolidine is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by three key functional groups: a pyrrolidine ring attached to a nitrobenzene core, a nitro group ortho to the pyrrolidine, and a bromine atom para to the nitro group. This specific arrangement of functionalities allows for a diverse range of chemical transformations, making it an ideal scaffold for building complex molecular architectures. The electron-withdrawing nitro group activates the aromatic ring for certain reactions, while the bromo-substituent serves as a classical handle for palladium-catalyzed cross-coupling reactions.
This guide provides detailed, field-proven protocols for the synthesis and subsequent functionalization of 1-(5-bromo-2-nitrophenyl)pyrrolidine. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, reproducible results.
Part 1: Synthesis of the Starting Material: 1-(5-bromo-2-nitrophenyl)pyrrolidine
The most direct route to synthesizing the title compound is through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom in 1-bromo-2-fluoro-5-nitrobenzene is an excellent leaving group, activated by the ortho- and para-directing nitro group. Pyrrolidine acts as the nucleophile, displacing the fluoride to form the C-N bond.
Experimental Workflow: SNAr Synthesis
Caption: Reduction of the nitro group to form the corresponding aniline.
Protocol 2: Tin (II) Chloride Mediated Nitro Reduction
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 1-(5-bromo-2-nitrophenyl)pyrrolidine | 271.12 | 1.0 | 271 mg |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 5.0 | 1.13 g |
| Ethanol (EtOH) | - | - | 15 mL |
| Concentrated HCl | - | - | 1 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | As needed |
Step-by-Step Procedure:
-
Suspend 1-(5-bromo-2-nitrophenyl)pyrrolidine (271 mg, 1.0 mmol) in 15 mL of ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (1.13 g, 5.0 mmol).
-
Carefully add concentrated HCl (1 mL) dropwise.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. [1][2]This reaction is exceptionally powerful for derivatizing the bromine position of the scaffold with a wide range of primary or secondary amines. [3] Rationale:
-
Catalyst System (Pd₂(dba)₃ / Xantphos): This is a robust and commonly used catalyst system. Pd₂(dba)₃ serves as a stable Pd(0) source. Xantphos is a bulky, electron-rich bisphosphine ligand that facilitates both the oxidative addition of the aryl bromide and the final reductive elimination step of the catalytic cycle, which forms the product. [3]* Base (Cs₂CO₃): Cesium carbonate is a strong, yet non-nucleophilic, base that is effective in deprotonating the amine coupling partner to form the active palladium-amido complex.
-
Solvent (Toluene): Anhydrous toluene is a high-boiling, non-polar solvent suitable for this type of catalysis.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3: Palladium-Catalyzed C-N Coupling
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 1-(5-bromo-2-nitrophenyl)pyrrolidine | 271.12 | 0.5 | 136 mg |
| Amine (e.g., Morpholine) | 87.12 | 0.6 | 52 mg (52 µL) |
| Pd₂(dba)₃ | 915.72 | 0.01 (2 mol%) | 9.2 mg |
| Xantphos | 578.68 | 0.02 (4 mol%) | 11.6 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 0.7 | 228 mg |
| Anhydrous Toluene | - | - | 5 mL |
Step-by-Step Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 1-(5-bromo-2-nitrophenyl)pyrrolidine (136 mg, 0.5 mmol), cesium carbonate (228 mg, 0.7 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and Xantphos (11.6 mg, 0.02 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 52 µL, 0.6 mmol).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an aryl halide with an organoboron species, such as a boronic acid. [4]This protocol allows for the introduction of aryl, heteroaryl, or alkyl groups at the bromine position.
Rationale:
-
Catalyst ([Pd(dppf)Cl₂]): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly efficient and versatile catalyst for Suzuki couplings. The dppf ligand provides the right balance of steric bulk and electron-donating properties to promote the catalytic cycle effectively. [5][6]* Base (K₂CO₃): The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center. [4]* Solvent (DME/Water): A mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate. [5]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Palladium-Catalyzed C-C Coupling
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 1-(5-bromo-2-nitrophenyl)pyrrolidine | 271.12 | 0.5 | 136 mg |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 121.93 | 0.75 | 91 mg |
| [Pd(dppf)Cl₂] | 731.70 | 0.025 (5 mol%) | 18.3 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 207 mg |
| 1,2-Dimethoxyethane (DME) | - | - | 4 mL |
| Water | - | - | 1 mL |
Step-by-Step Procedure:
-
In a microwave vial or Schlenk tube, combine 1-(5-bromo-2-nitrophenyl)pyrrolidine (136 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), [Pd(dppf)Cl₂] (18.3 mg, 0.025 mmol), and potassium carbonate (207 mg, 1.5 mmol).
-
Add DME (4 mL) and water (1 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Seal the vessel and heat the reaction to 80-90 °C for 4-12 hours, with stirring. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to obtain the biaryl product.
Conclusion
1-(5-bromo-2-nitrophenyl)pyrrolidine is a highly valuable and adaptable starting material. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and subsequent diversification. By leveraging nitro group reduction, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling, researchers can access a vast chemical space, enabling the development of novel compounds for drug discovery, agrochemicals, and materials science. The key to success lies in the careful selection of catalysts, ligands, and reaction conditions, as detailed in the causal explanations for each protocol.
References
-
Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Rostom, S. F., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(11), 1452. Available at: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
-
Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2736–2742. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... (from Rostom, S. F., et al. (2016)). Available at: [Link]
-
White Rose eTheses Online. Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Available at: [Link]
-
ResearchGate. Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. Available at: [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(5-bromo-2-nitrophenyl)pyrrolidine in Drug Discovery
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(5-bromo-2-nitrophenyl)pyrrolidine as a pivotal intermediate in modern drug discovery. We will explore the inherent chemical logic that makes this scaffold a valuable building block, particularly in the synthesis of kinase inhibitors. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for its synthesis and subsequent transformations. A specific case study focusing on the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold will illustrate its practical application.
Introduction: The Strategic Value of a Multifunctional Intermediate
In the landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The choice of starting materials and key intermediates can define the success, cost, and timeline of a drug discovery program. 1-(5-bromo-2-nitrophenyl)pyrrolidine (CAS No: 1033201-57-8) has emerged as a highly strategic building block due to the orthogonal reactivity of its three key functional components: the pyrrolidine ring, the nitro group, and the bromo substituent.[1]
-
The Pyrrolidine Scaffold : The five-membered, saturated pyrrolidine ring is a prevalent motif in a vast number of FDA-approved drugs and natural products.[2][3] Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, often leading to improved binding affinity and better physicochemical properties compared to flat, aromatic systems.[4]
-
The Nitro Group as a Masked Amine : The ortho-nitro group serves as a precursor to a primary aniline. This transformation, typically achieved through a simple reduction, is a critical step that reveals a nucleophilic center essential for constructing amides, ureas, or for participating in cyclization reactions to form heterocyclic cores.[5]
-
The Bromo Group as a Cross-Coupling Handle : The bromine atom, positioned meta to the nitro group, is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This combination of features makes 1-(5-bromo-2-nitrophenyl)pyrrolidine a particularly powerful intermediate in the synthesis of complex molecules, most notably in the development of kinase inhibitors like those targeting Bruton's Tyrosine Kinase (BTK), a key player in B-cell malignancies.[6][7][8]
Physicochemical & Safety Data
All researchers should consult the full Safety Data Sheet (SDS) before handling this compound.
| Property | Value | Reference |
| CAS Number | 1033201-57-8 | [1] |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [9] |
| Molecular Weight | 271.11 g/mol | [9] |
| Appearance | Yellowish Solid | [10] |
| Storage | Sealed in dry, 2-8°C | [9] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [9] |
| GHS Pictograms | Warning | [1] |
Synthetic Rationale & Workflow Visualization
The strategic utility of 1-(5-bromo-2-nitrophenyl)pyrrolidine lies in a planned, multi-step synthetic sequence where each functional group is addressed in a logical order. The general workflow involves the initial synthesis of the intermediate, followed by the unmasking of the aniline and subsequent elaboration using the bromo-handle.
Caption: General synthetic workflow illustrating the strategic use of the intermediate.
Experimental Protocols
These protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Principle: This synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom on the starting material is an excellent leaving group, activated by the strongly electron-withdrawing nitro group in the ortho position. Pyrrolidine acts as the nucleophile.
Materials:
-
1-bromo-2-fluoro-5-nitrobenzene
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a stirred solution of 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq, e.g., 2.2 g, 10 mmol) in anhydrous DMF (40 mL), add pyrrolidine (1.3 eq, e.g., 0.93 g, 13 mmol).
-
Add anhydrous potassium carbonate (3.0 eq, e.g., 4.15 g, 30 mmol) to the mixture. The K₂CO₃ acts as a base to neutralize the HF byproduct.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mass slowly into cold deionized water (120 mL) while stirring. A solid precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the precipitated solid using a Buchner funnel and wash thoroughly with deionized water.
-
Dry the solid under vacuum to afford the title product as a yellowish solid.
Self-Validation & Expected Outcome:
-
Yield: Typically >80%.[10]
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected MS (ES+): m/z 271.0 [M+H]⁺, 273.0 [M+H+2]⁺, confirming the presence of bromine.[10]
Protocol 2: Reduction of the Nitro Group to Form 4-bromo-2-(pyrrolidin-1-yl)aniline
Principle: The nitro group is selectively reduced to a primary amine using iron powder in the presence of an electrolyte like ammonium chloride. This method is generally preferred in laboratory settings for its mildness, low cost, and ease of workup compared to catalytic hydrogenation for this type of substrate.
Materials:
-
1-(5-bromo-2-nitrophenyl)pyrrolidine
-
Iron powder (Fe), fine grade
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
In a round-bottom flask, suspend 1-(5-bromo-2-nitrophenyl)pyrrolidine (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours. The reaction is often exothermic initially. Monitor progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting residue can be partitioned between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired aniline.
Self-Validation & Expected Outcome:
-
Yield: Typically >90%.[5]
-
Characterization: Successful reduction is confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretches (~3300-3500 cm⁻¹). ¹H NMR will show a significant upfield shift of the aromatic protons.
Protocol 3: Representative Suzuki Cross-Coupling Reaction
Principle: This protocol demonstrates the use of the bromo-handle for a palladium-catalyzed Suzuki cross-coupling to form a C-C bond. This is a powerful method for introducing aryl or heteroaryl diversity.
Materials:
-
4-bromo-2-(pyrrolidin-1-yl)aniline
-
Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04-0.10 eq)
-
Potassium phosphate (K₃PO₄) or another suitable base (2.0-3.0 eq)
-
A solvent system like 1,4-dioxane/water or toluene/water.
Procedure:
-
To a reaction vessel, add 4-bromo-2-(pyrrolidin-1-yl)aniline (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, pre-mix the palladium catalyst and the ligand in a small amount of the degassed organic solvent.
-
Add the degassed solvent (e.g., 1,4-dioxane) and water (e.g., 10:1 ratio) to the main reaction vessel.
-
Add the catalyst/ligand pre-mixture to the main vessel.
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation & Expected Outcome:
-
Yield: Highly variable depending on the coupling partners, but typically 50-90%.
-
Characterization: Successful coupling is confirmed by mass spectrometry (loss of bromine isotope pattern, new molecular ion) and NMR spectroscopy (presence of signals from the newly introduced aryl group).
Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Core
BTK inhibitors are crucial therapeutics for B-cell cancers.[6][8] Many, such as Ibrutinib, feature a central pyrimidine core linked to different aromatic systems. Our intermediate is an ideal precursor for such structures. The following workflow illustrates how the product from Protocol 2 can be used to construct a key pharmacophore.
Caption: Synthetic pathway to a BTK inhibitor core from the key aniline intermediate.
This pathway demonstrates the power of the intermediate. The synthesized aniline (A) acts as a nucleophile, displacing a chloride on a pyrimidine ring (B).[11] The remaining nitro group on the pyrimidine is then reduced (C -> D), and the resulting diamine can be cyclized to form a purine-like or related heterocyclic system (D -> E), which is a common core in many kinase inhibitors.[5] The bromo-substituent, carried through the synthesis, remains available for a final-stage cross-coupling to complete the synthesis of the target drug molecule.
Conclusion
1-(5-bromo-2-nitrophenyl)pyrrolidine is more than just a chemical; it is a carefully designed synthetic tool. Its architecture provides a pre-installed, desirable bioactive scaffold (pyrrolidine) and two orthogonally reactive handles that allow for sequential, controlled elaboration. By following the robust protocols outlined in this guide, researchers can efficiently synthesize this intermediate and leverage its full potential to accelerate the discovery and development of novel therapeutics, particularly in the competitive field of kinase inhibition.
References
- Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed Central.
- 1-(5-Bromo-2-nitrophenyl)pyrrolidine. SynHet.
- 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis. ChemicalBook.
- Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. Europe PMC.
- 1033201-57-8|1-(5-Bromo-2-nitrophenyl)pyrrolidine. BLDpharm.
- Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. National Institutes of Health (NIH).
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health (NIH).
- Pyrrolidine. Wikipedia.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH).
- The Development of BTK Inhibitors: A Five-Year Update. MDPI.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
Sources
- 1. 1-(5-Bromo-2-nitrophenyl)pyrrolidine [synhet.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 9. 1033201-57-8|1-(5-Bromo-2-nitrophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 10. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 11. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(5-Bromo-2-nitrophenyl)pyrrolidine
Introduction: The Strategic Value of 1-(5-Bromo-2-nitrophenyl)pyrrolidine in Synthesis
In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The pyrrolidine motif is a privileged structure, frequently found in FDA-approved pharmaceuticals, underscoring its importance in medicinal chemistry.[1] The compound 1-(5-bromo-2-nitrophenyl)pyrrolidine emerges as a particularly valuable building block. It combines the bio-relevant pyrrolidine ring with a synthetically versatile brominated and electronically modified aromatic system. The presence of the electron-withdrawing nitro group at the ortho-position significantly influences the reactivity of the C-Br bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[2][3]
Palladium-catalyzed reactions represent one of the most powerful toolsets available to synthetic chemists for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] These transformations are celebrated for their broad functional group tolerance, mild reaction conditions, and high efficiency, allowing for the construction of complex molecular architectures from readily available precursors.[2][6] This guide provides detailed protocols and expert insights into four key palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—using 1-(5-bromo-2-nitrophenyl)pyrrolidine as the electrophilic partner.
Core Mechanistic Principle: The Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimization. While nuances exist for each specific reaction, the process universally proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[2][4]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(5-bromo-2-nitrophenyl)pyrrolidine, forming a square planar Pd(II) complex. The electron-withdrawing nitro group on the substrate accelerates this rate-limiting step.[2]
-
Transmetalation (or Ligand Exchange): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) or a nucleophile (an amine in Buchwald-Hartwig amination) coordinates to the palladium center, displacing a ligand. For C-C couplings, this step involves the transfer of an organic group from another metal (like boron) to the palladium.[4][7] For C-N couplings, the amine coordinates and is deprotonated to form a palladium-amido complex.[8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally robust method for constructing biaryl linkages, which are prevalent in pharmaceuticals and organic materials.[2] Its popularity stems from the mild reaction conditions and the commercial availability, stability, and low toxicity of the requisite organoboron reagents.[2][7]
Expert Insight (The "Why"): The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[7] A mixed aqueous solvent system (e.g., DME/water or Dioxane/water) is often employed to solubilize both the organic substrate and the inorganic base. For electron-rich or sterically hindered substrates, ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) are effective as they stabilize the palladium catalyst and promote the reaction.[9][10]
Protocol: Synthesis of 1-(2-Nitro-5-phenylphenyl)pyrrolidine
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Materials:
-
1-(5-Bromo-2-nitrophenyl)pyrrolidine (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add 1-(5-bromo-2-nitrophenyl)pyrrolidine, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
| Coupling Partner | Catalyst Loading | Base | Temperature (°C) | Typical Yield | Reference |
| Phenylboronic acid | 2 mol% Pd(dppf)Cl₂ | K₂CO₃ (2 equiv) | 90 | 85-95% | [9][11] |
| 4-Methoxyphenylboronic acid | 2 mol% Pd(dppf)Cl₂ | K₂CO₃ (2 equiv) | 90 | 80-90% | [9][11] |
| Thiophene-2-boronic acid | 3 mol% Pd(dppf)Cl₂ | K₂CO₃ (2 equiv) | 85 | 75-88% | [9] |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical pharmacophores.[8][12] The reaction facilitates the coupling of aryl halides with a vast array of primary and secondary amines under relatively mild conditions, replacing harsher classical methods.[8]
Expert Insight (The "Why"): This reaction is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential. They accelerate the rate-limiting reductive elimination step and prevent the formation of catalytically inactive palladium dimers.[8][13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the key palladium-amido species that precedes reductive elimination.[13] The reaction must be performed under strictly anhydrous and anaerobic conditions, as oxygen can oxidize the Pd(0) catalyst and water can interfere with the strong base.
Protocol: Synthesis of 1-(5-(Morpholino)-2-nitrophenyl)pyrrolidine
Caption: Step-by-step workflow for a Buchwald-Hartwig amination under inert conditions.
Materials:
-
1-(5-Bromo-2-nitrophenyl)pyrrolidine (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
XPhos (2-Cyano-4,6-diisopropylphenyl)diphenylphosphine (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Inside a glovebox, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried reaction vial equipped with a stir bar.
-
Add 1-(5-bromo-2-nitrophenyl)pyrrolidine and anhydrous toluene.
-
Finally, add the amine coupling partner.
-
Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C.
-
Stir vigorously and monitor the reaction by LC-MS (typically 4-24 hours).
-
After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Amine Partner | Ligand | Base | Temperature (°C) | Typical Yield | Reference |
| Morpholine | XPhos | NaOtBu | 110 | 90-98% | [14] |
| Aniline | XPhos | K₂CO₃ | 110 | 75-85% | [14] |
| Benzophenone Imine | BINAP | NaOtBu | 100 | 80-92% | [14][15] |
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, producing valuable arylalkyne structures.[16][17] This reaction is unique among the common cross-couplings as it typically requires a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[16][18]
Expert Insight (The "Why"): The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that described previously. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.[16] This copper acetylide is the active species that undergoes transmetalation with the Ar-Pd(II)-Br complex. The amine (e.g., triethylamine or diisopropylamine) serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent or co-solvent.[18]
Protocol: Synthesis of 1-(2-Nitro-5-(phenylethynyl)phenyl)pyrrolidine
Caption: Step-by-step workflow for a copper-co-catalyzed Sonogashira coupling reaction.
Materials:
-
1-(5-Bromo-2-nitrophenyl)pyrrolidine (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)
-
Copper(I) Iodide (CuI) (1-2 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N) (2.0-5.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-(5-bromo-2-nitrophenyl)pyrrolidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent (THF) followed by the amine base (DIPA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Monitor the reaction by TLC. The reaction is often complete within 1-6 hours.[18]
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography on silica gel.
| Alkyne Partner | Co-catalyst | Base | Temperature (°C) | Typical Yield | Reference |
| Phenylacetylene | 1 mol% CuI | DIPA (2 equiv) | 25 (RT) | 88-95% | [18][19] |
| Trimethylsilylacetylene | 2 mol% CuI | Et₃N (3 equiv) | 40 | 85-93% | [16] |
| 1-Hexyne | 1.5 mol% CuI | DIPA (2 equiv) | 25 (RT) | 82-90% | [18] |
Heck Reaction: C(sp²)-C(sp²) Vinylation
The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes, producing substituted olefins.[20][21] It is particularly useful for synthesizing styrene and cinnamate derivatives, which are common precursors in organic synthesis.
Expert Insight (The "Why"): The Heck reaction mechanism differs from the others at the final stage. After the oxidative addition and migratory insertion of the alkene into the Aryl-Pd bond, the cycle is completed by a β-hydride elimination step, which forms the double bond in the product and a palladium-hydride species.[21] A base (typically an amine like Et₃N or an inorganic carbonate) is required to neutralize the HBr generated and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[21] While phosphine ligands can be used, phosphine-free conditions using a simple palladium salt like Pd(OAc)₂ are often effective, especially with electron-deficient aryl halides like the target substrate.[22]
Protocol: Synthesis of 1-(2-Nitro-5-styrylphenyl)pyrrolidine
Caption: Step-by-step workflow for a phosphine-free Heck coupling reaction.
Materials:
-
1-(5-Bromo-2-nitrophenyl)pyrrolidine (1.0 equiv)
-
Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a reaction vessel, add 1-(5-bromo-2-nitrophenyl)pyrrolidine, Pd(OAc)₂, and the base (K₂CO₃).
-
Add the solvent (DMF) followed by the alkene.
-
Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS (typically 6-24 hours).
-
Once complete, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Alkene Partner | Catalyst | Base | Temperature (°C) | Typical Yield | Reference |
| Styrene | 5 mol% Pd(OAc)₂ | K₂CO₃ | 120 | 70-85% | [22][23] |
| n-Butyl acrylate | 3 mol% Pd(OAc)₂ | Et₃N | 100 | 80-90% | [20] |
| 4-Vinylpyridine | 5 mol% Pd(OAc)₂ | K₂CO₃ | 120 | 65-80% | [22] |
Conclusion
1-(5-Bromo-2-nitrophenyl)pyrrolidine is a highly adaptable and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aryl bromide facilitates the initial oxidative addition step, enabling efficient coupling under well-established conditions. By leveraging the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can access a diverse array of complex molecules with C-C and C-N bonds, providing a powerful platform for the generation of novel compounds for pharmaceutical and materials science applications. The protocols outlined herein serve as a robust starting point for exploration, and a thorough understanding of the underlying mechanistic principles will empower scientists to optimize these transformations for their specific synthetic goals.
References
-
Title: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]
-
Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [Link]
-
Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Reactions affording novel pyrrolidines catalysed by palladium Source: Lancaster University URL: [Link]
-
Title: Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile Source: ACS Central Science URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: Sonogashira Coupling Source: NROChemistry URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: The Heck Reaction of Protected Hydroxychromones: on route to Natural Products Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ArODES URL: [Link]
-
Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: PMC - NIH URL: [Link]
-
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-Catalyzed Reactions Source: MDPI URL: [Link]
-
Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Screening of palladium catalysts for the Suzuki coupling of... Source: ResearchGate URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: NIH URL: [Link]
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Reactions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heck Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Introduction: Strategic Importance of the Suzuki-Miyaura Coupling for Novel Compound Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester, has become an indispensable tool in the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] The synthesis of derivatives of 1-(5-bromo-2-nitrophenyl)pyrrolidine is of particular interest in medicinal chemistry, as the resulting 2-nitro-5-substituted-phenyl-pyrrolidine scaffold is a key structural motif in various biologically active compounds.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with 1-(5-bromo-2-nitrophenyl)pyrrolidine. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for successful execution and optimization. The presence of both an electron-withdrawing nitro group and a sterically demanding pyrrolidine moiety on the aryl bromide presents unique challenges that necessitate careful consideration of catalyst, ligand, base, and solvent systems.
Mechanistic Insights: The Catalytic Cycle and the Role of Key Components
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is often the rate-determining step.[7] The electron-rich and bulky phosphine ligands are crucial here, as they facilitate this step by increasing the electron density on the palladium center.[2][9]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[2] This process is critically dependent on the presence of a base, which activates the boronic acid, rendering it more nucleophilic and facilitating the transfer.[10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and completing the cycle.[7][8] The steric bulk of the phosphine ligand can promote this step.[2]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols: A Practical Guide
The successful Suzuki-Miyaura coupling of 1-(5-bromo-2-nitrophenyl)pyrrolidine requires careful selection of reagents and conditions to overcome the challenges posed by the substrate's electronic and steric properties. The electron-withdrawing nitro group can deactivate the aryl bromide towards oxidative addition, while the bulky pyrrolidine group can hinder the approach of the catalyst. Therefore, the use of electron-rich and sterically demanding phosphine ligands is often beneficial.[12]
Below are two detailed protocols employing different catalyst systems. These protocols are intended as a starting point and may require optimization for specific boronic acids.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of various aryl and heteroaryl boronic acids.
Materials:
-
1-(5-bromo-2-nitrophenyl)pyrrolidine
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or similar bulky, electron-rich phosphine ligand
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 1-(5-bromo-2-nitrophenyl)pyrrolidine (1.0 equiv), the boronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by additional 1,4-dioxane and degassed water to achieve a desired solvent ratio (e.g., 10:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: For Sterically Hindered Coupling Partners
This protocol is adapted for more challenging, sterically hindered boronic acids and may offer improved yields in such cases.[13][14]
Materials:
-
1-(5-bromo-2-nitrophenyl)pyrrolidine
-
Sterically hindered arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or a similar biarylphosphine ligand
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
In a glovebox or under a constant stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.015 equiv) and SPhos (0.03 equiv) to a flame-dried reaction vessel.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.
-
In a separate flask, add 1-(5-bromo-2-nitrophenyl)pyrrolidine (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), and cesium carbonate (2.5 equiv).
-
Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.
-
Add degassed water to the reaction mixture.
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by analytical techniques.
-
Workup and purification are performed as described in Protocol 1.
Data Presentation: Summary of Reaction Parameters
The following table summarizes key reaction parameters and considerations for the Suzuki-Miyaura coupling of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
| Parameter | Recommended Conditions & Considerations | Rationale & Justification |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes.[15][16] | Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | Bulky, electron-rich phosphines (e.g., PCy₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] | Electron-rich ligands facilitate oxidative addition, while steric bulk can promote reductive elimination.[2] |
| Base | Inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃.[3][11][17] | The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[11] |
| Solvent | Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water.[17][18] | The solvent system must solubilize all components of the reaction. Water can aid in the dissolution of the inorganic base. |
| Temperature | Typically 80-110 °C.[18] Microwave irradiation can also be employed to accelerate the reaction.[1] | Higher temperatures are often required to overcome the activation energy for the oxidative addition of the deactivated aryl bromide. |
Experimental Workflow Visualization
The general workflow for setting up a Suzuki-Miyaura coupling reaction is depicted below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Future Directions
The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of novel derivatives of 1-(5-bromo-2-nitrophenyl)pyrrolidine. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform these challenging cross-coupling reactions. Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields and purity. Future research in this area may focus on the development of even more active and robust catalyst systems that can operate under milder conditions and with a broader substrate scope. The continued exploration of new ligands and reaction conditions will undoubtedly expand the utility of the Suzuki-Miyaura coupling in the synthesis of complex molecules for drug discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chem 115 Myers. (n.d.). The Suzuki Reaction.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube.
- ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines.
- Benchchem. (n.d.). Crystal Structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol.
- Journal of the American Chemical Society. (n.d.). The Suzuki–Miyaura Coupling of Nitroarenes.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
- American Chemical Society. (2026, January 9). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation.
- MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit.
- ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of some 2-phenylpyrrole derivatives.
- PubMed. (2020, October 6). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, which often require harsh reaction conditions and are limited in scope.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of a challenging, yet synthetically valuable substrate: 1-(5-bromo-2-nitrophenyl)pyrrolidine.
The target substrate, 1-(5-bromo-2-nitrophenyl)pyrrolidine, presents a unique set of challenges and opportunities. The presence of a strongly electron-withdrawing nitro group ortho to the reaction center can significantly influence the reactivity of the aryl bromide. Furthermore, the use of a secondary cyclic amine, pyrrolidine, as a coupling partner necessitates careful optimization of reaction conditions to avoid potential side reactions. This guide will provide not only a step-by-step protocol but also a deep dive into the mechanistic considerations and the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure a successful and reproducible transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[5][6] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[7][8] The reactivity of the aryl halide generally follows the trend I > Br > Cl, although modern catalyst systems have enabled the efficient use of aryl chlorides.[5]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex.[7][9] The choice of base is critical and is dependent on the pKa of the amine and the solvent used.[10][11][12]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Below is a diagram illustrating the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design and Considerations for 1-(5-bromo-2-nitrophenyl)pyrrolidine
The successful amination of 1-(5-bromo-2-nitrophenyl)pyrrolidine requires careful consideration of several key parameters. The electron-withdrawing nitro group can activate the aryl bromide towards oxidative addition but may also introduce potential side reactions or catalyst inhibition.
Catalyst and Ligand Selection
The choice of palladium precursor and phosphine ligand is paramount for a successful reaction. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, the use of pre-formed palladium catalysts can sometimes lead to more reproducible results.[5]
For the coupling of secondary cyclic amines like pyrrolidine, bulky, electron-rich biarylphosphine ligands are often the most effective.[13] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1] Recommended ligands for this type of transformation include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of C-N cross-coupling reactions.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another excellent choice, often showing complementary reactivity to XPhos.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for coupling hindered primary and secondary amines.[2]
Base Selection
The base plays a crucial role in the deprotonation of the amine following its coordination to the palladium center.[9][10][11] For secondary amines, strong, non-nucleophilic bases are typically required. The choice of base is also influenced by the solvent.[12]
-
Sodium tert-butoxide (NaOtBu): A strong base commonly used in Buchwald-Hartwig aminations. It is generally effective in non-polar, aprotic solvents like toluene and dioxane.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong, non-nucleophilic base that can be advantageous for less reactive amines.
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃): Milder bases that can be effective, particularly with more electron-deficient aryl halides.[14] For substrates containing base-sensitive functional groups, these weaker bases are often preferred.[14]
Solvent Selection
The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reagents and intermediates, as well as the stability of the catalyst.[15][16]
-
Toluene: A common and effective solvent for many Buchwald-Hartwig reactions.
-
1,4-Dioxane: Another widely used solvent, often providing good results. However, its potential for peroxide formation should be considered.
-
tert-Butanol (t-BuOH): Can be a good solvent, particularly when using alkoxide bases.
It is crucial to use anhydrous solvents to prevent catalyst deactivation and competing hydrolysis reactions.
Detailed Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of 1-(5-bromo-2-nitrophenyl)pyrrolidine with a generic secondary amine. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners.
Materials and Reagents
| Reagent | Purity | Supplier |
| 1-(5-bromo-2-nitrophenyl)pyrrolidine | >95% | Commercially available |
| Amine (e.g., Morpholine) | >98% | Commercially available |
| Palladium(II) acetate (Pd(OAc)₂) | >98% | Commercially available |
| XPhos | >98% | Commercially available |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercially available |
| Anhydrous Toluene | >99.8% | Commercially available |
Note: The synthesis of the starting material, 1-(5-bromo-2-nitrophenyl)pyrrolidine, can be achieved via nucleophilic aromatic substitution of 1-bromo-2-fluoro-5-nitrobenzene with pyrrolidine.[17]
Reaction Setup and Execution Workflow
The following diagram outlines the general workflow for the experimental setup and execution.
Caption: A typical workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 1-(5-bromo-2-nitrophenyl)pyrrolidine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Base: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Addition of Solvent and Amine: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL). Dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, low temperature | Ensure anhydrous and anaerobic conditions. Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LiHMDS, K₃PO₄). Increase the reaction temperature. |
| Side product formation | Hydrodehalogenation, catalyst decomposition | Use a pre-catalyst. Ensure the purity of reagents and solvents. Lower the reaction temperature once the reaction has initiated. |
| Inconsistent results | Variations in reagent quality, moisture, or oxygen | Use a glovebox for reaction setup. Use freshly opened or purified solvents and reagents. Ensure consistent stirring and heating. |
Conclusion
The Buchwald-Hartwig amination of 1-(5-bromo-2-nitrophenyl)pyrrolidine offers a powerful route to synthetically valuable N-aryl pyrrolidine derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Vedejs, E., & St. Martin, D. J. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14636–14643. [Link]
-
Whittaker, A. M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Whittaker, A. M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Whittaker, A. M., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 25(24), 11961-9. [Link]
-
Dorel, R., & Echavarren, A. M. (2023). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Angewandte Chemie International Edition, 62(34), e202306915. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(19), 3467–3469. [Link]
-
Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. ACS Publications. [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054–6058. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099–4107. [Link]
-
ResearchGate. (2018). Palladium‐Catalyzed Amination of Aryl Halides. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central, 146(12), 19414–19424. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Semantic Scholar. Buchwald-Hartwig Amination of Nitroarenes. [Link]
-
Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PubMed Central. [Link]
-
eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2017). The Buchwald‐Hartwig Amination of Nitroarenes. [Link]
-
ResearchGate. (2025). POP‐type ligands used in the Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein-Institut. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Molecules. (2001). Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. MDPI. [Link]
-
PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. National Institutes of Health. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pure.york.ac.uk [pure.york.ac.uk]
- 17. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1-(5-bromo-2-nitrophenyl)pyrrolidine
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-(5-bromo-2-nitrophenyl)pyrrolidine as a versatile starting material for the generation of novel bioactive molecules. The protocols detailed herein focus on a strategic, multi-step approach to first generate a key amine intermediate, followed by its elaboration into privileged heterocyclic scaffolds, and subsequent diversification through modern cross-coupling methodologies.
Introduction: Strategic Importance of 1-(5-bromo-2-nitrophenyl)pyrrolidine
The title compound, 1-(5-bromo-2-nitrophenyl)pyrrolidine, is a valuable building block in medicinal chemistry due to the orthogonal reactivity of its functional groups. The nitro group can be selectively reduced to a primary amine, which serves as a handle for the construction of various nitrogen-containing heterocycles. The bromine atom, being relatively stable to the conditions of nitro reduction, is retained for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This staged approach allows for the systematic exploration of chemical space around a core scaffold, a crucial strategy in modern drug discovery. This guide will focus on the synthesis of benzimidazole derivatives, a class of compounds known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4]
Synthetic Strategy Overview
Our synthetic approach is divided into three main parts: the synthesis of a key aminophenylpyrrolidine intermediate, the construction of a bromobenzimidazole core, and the diversification of this core using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Overall synthetic workflow from the starting material to diversified bioactive candidates.
Part 1: Synthesis of the Key Intermediate: 1-(2-amino-5-bromophenyl)pyrrolidine
The initial and crucial step is the selective reduction of the nitro group to a primary amine. Several methods are available for this transformation, with the choice often depending on substrate tolerance and scale.[5] Here, we detail a robust and widely used method employing iron powder in an acidic medium.
Protocol 1: Reduction of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Rationale: The reduction of aromatic nitro groups with iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a classic and highly effective method.[6] It is generally chemoselective, leaving other functional groups such as halogens and amides intact. The reaction is heterogeneous, and the workup is straightforward.
Materials:
-
1-(5-bromo-2-nitrophenyl)pyrrolidine
-
Iron powder (<325 mesh)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(5-bromo-2-nitrophenyl)pyrrolidine (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
To this suspension, add iron powder (5.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add concentrated HCl (0.5 eq) dropwise over 10-15 minutes. Caution: The reaction can be exothermic.
-
Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-amino-5-bromophenyl)pyrrolidine.
Expected Outcome: The product, 1-(2-amino-5-bromophenyl)pyrrolidine, is typically obtained as a solid with yields ranging from 85-95%. The purity can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Starting Material | Product | Typical Yield |
| Name | 1-(5-bromo-2-nitrophenyl)pyrrolidine | 1-(2-amino-5-bromophenyl)pyrrolidine | 85-95% |
| Structure | Structure of starting material | Structure of product |
Part 2: Construction of the Bioactive Benzimidazole Core
With the key ortho-phenylenediamine intermediate in hand, the next step is the construction of the benzimidazole ring. This can be achieved by reacting the diamine with a variety of one-carbon synthons.[6][7]
Protocol 2: Synthesis of 6-bromo-1-(phenyl-1-yl-pyrrolidin-1-yl)-1H-benzo[d]imidazole
Rationale: The condensation of an o-phenylenediamine with an aldehyde followed by oxidative cyclization is a common and effective method for synthesizing 2-substituted benzimidazoles.[6] Using an aldehyde allows for the introduction of various substituents at the 2-position of the benzimidazole core.
Materials:
-
1-(2-amino-5-bromophenyl)pyrrolidine
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 eq) or another suitable oxidant like air or oxygen.
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Dissolve 1-(2-amino-5-bromophenyl)pyrrolidine (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aldehyde (1.1 eq) to the solution.
-
Add sodium metabisulfite (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-cold water, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome: The 2-substituted-5-bromo-benzimidazole derivative is typically obtained in good to excellent yields (70-90%), depending on the aldehyde used.
| Reactant A | Reactant B | Product | Typical Yield |
| 1-(2-amino-5-bromophenyl)pyrrolidine | Benzaldehyde | 6-bromo-2-phenyl-1-(pyrrolidin-1-yl)-1H-benzo[d]imidazole | ~85% |
| 1-(2-amino-5-bromophenyl)pyrrolidine | 4-chlorobenzaldehyde | 6-bromo-2-(4-chlorophenyl)-1-(pyrrolidin-1-yl)-1H-benzo[d]imidazole | ~80% |
Part 3: Diversification of the Benzimidazole Core via Cross-Coupling Reactions
The bromine atom on the benzimidazole core is now available for diversification using powerful palladium-catalyzed cross-coupling reactions.
Protocol 3a: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[8][9][10] The reaction conditions are generally mild and tolerant of many functional groups.[11]
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Bromo-benzimidazole derivative from Part 2
-
Aryl or alkylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane, Toluene, DME) with water
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the bromo-benzimidazole derivative (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: A diverse library of C-C coupled products can be synthesized with yields typically ranging from 60-90%.
Protocol 3b: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the bromine position.[12][13] This allows for the synthesis of a wide array of amino-substituted benzimidazoles.
Materials:
-
Bromo-benzimidazole derivative from Part 2
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., BINAP, 3 mol%).
-
Evacuate and backfill with inert gas.
-
Add the anhydrous solvent (e.g., Toluene) and stir for a few minutes to form the active catalyst.
-
Add the bromo-benzimidazole derivative (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS, typically 8-16 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: C-N coupled products can be obtained in moderate to high yields (50-85%), expanding the structural diversity of the synthesized library.
Conclusion
The synthetic routes outlined in these application notes demonstrate that 1-(5-bromo-2-nitrophenyl)pyrrolidine is a highly valuable and versatile starting material for the synthesis of potentially bioactive molecules. By following a logical and stepwise approach of nitro reduction, benzimidazole formation, and subsequent palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of compounds for biological screening. The protocols provided are based on well-established and reliable chemical transformations, offering a solid foundation for further exploration in the field of medicinal chemistry.
References
-
Structure of a benzimidazole derivative bearing a pyrrolidine side chain (compound 9a). ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Recent Bioactive Benzimidazole Derivatives A Review | PDF. Slideshare. Available at: [Link]
-
Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Intramolecular Cyclization of 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines in Triflic Acid. Request PDF. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
-
Catalytic reduction of 2-nitroaniline: a review. PubMed. Available at: [Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. Available at: [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. MDPI. Available at: [Link]
-
Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities. ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link]
-
Nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles: construction of functionalized pyrrolidine rings via 5-endo-trig cyclizations. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
-
Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed. Available at: [Link]
-
Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. Available at: [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Bioactive Benzimidazole Derivatives A Review | PDF [slideshare.net]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. jchps.com [jchps.com]
- 5. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note & Protocol: A Validated Approach to the Large-Scale Synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Abstract
This document provides a comprehensive, field-tested guide for the large-scale synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine, a key intermediate in pharmaceutical and fine chemical industries. The protocol is founded on the principles of Nucleophilic Aromatic Substitution (SNAr), offering a robust and scalable pathway. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol for a 500-gram scale synthesis, outline critical safety procedures, and present methods for purification and characterization. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented synthetic method.
Introduction and Mechanistic Rationale
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1] Its saturated, three-dimensional structure allows for effective exploration of chemical space, making it a valuable component in drug design.[1] 1-(5-bromo-2-nitrophenyl)pyrrolidine serves as a critical building block, incorporating the pyrrolidine ring onto an electronically-activated aromatic system, primed for further functionalization.
The synthesis described herein proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is highly effective due to the specific electronic arrangement of the starting material, 4-bromo-1-fluoro-2-nitrobenzene.
Key Mechanistic Principles:
-
Activation: The strongly electron-withdrawing nitro group (-NO₂) ortho to the fluorine atom significantly polarizes the carbon-fluorine bond and stabilizes the negatively charged intermediate. This electronic activation is crucial for the aromatic ring to be susceptible to attack by a nucleophile.[2][3][4]
-
Nucleophilic Attack: Pyrrolidine, a cyclic secondary amine, acts as a potent nucleophile, attacking the carbon atom bearing the fluorine leaving group.[5][6] This addition step forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Departure: The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity. Its departure from the Meisenheimer complex re-establishes the aromaticity of the ring, yielding the final product. The reaction is driven to completion by an inorganic base, which neutralizes the hydrofluoric acid (HF) generated in situ.
Materials and Reagents
Proper sourcing and quality control of starting materials are paramount for reproducibility and yield on a large scale.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation | Notes |
| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | 220.00 | Sigma-Aldrich, TCI | Purity >98%. Corrosive and toxic solid.[7][8] |
| Pyrrolidine | 123-75-1 | 71.12 | Acros Organics, Alfa Aesar | Purity >99%. Flammable and corrosive liquid. |
| Potassium Carbonate (K₂CO₃), Anhydrous | 584-08-7 | 138.21 | J.T. Baker, Fisher | Fine powder, dried before use. Used as the base. |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | EMD Millipore, Sigma-Aldrich | High-purity, low water content grade. Aprotic polar solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific | Reagent grade, for extraction. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 (NaCl) | In-house preparation | For aqueous workup to break emulsions. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | VWR Chemicals | For drying the organic phase. |
| Deionized Water (DI H₂O) | 7732-18-5 | 18.02 | In-house system | For reaction quenching and washing. |
Large-Scale Synthesis Protocol (500 g Scale)
This protocol has been optimized for a 500-gram scale synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions.
Reaction Setup
-
Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a reflux condenser with a nitrogen inlet, and a liquid addition funnel.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere, which is critical for preventing side reactions with atmospheric moisture.
-
Reagent Charging:
-
To the reactor, add anhydrous N,N-Dimethylformamide (DMF) (2.5 L).
-
Charge 4-Bromo-1-fluoro-2-nitrobenzene (500.0 g, 2.27 mol) .
-
Charge anhydrous Potassium Carbonate (K₂CO₃) (785.0 g, 5.68 mol, 2.5 equiv) . Stir the resulting slurry to ensure good mixing.
-
Reaction Execution
-
Pyrrolidine Addition:
-
Measure Pyrrolidine (226.0 g, 263 mL, 3.18 mol, 1.4 equiv) and charge it to the addition funnel.
-
Add the pyrrolidine dropwise to the stirred slurry in the reactor over a period of 60-90 minutes. A slight exotherm is expected; maintain the internal temperature below 40°C during the addition using the reactor jacket cooling.
-
-
Heating and Monitoring:
-
After the addition is complete, heat the reaction mixture to an internal temperature of 100°C .
-
Maintain the temperature at 100°C for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in Hexane). The reaction is complete when the starting 4-bromo-1-fluoro-2-nitrobenzene spot is no longer visible. A similar protocol shows a reaction time of 12 hours at this temperature.[9]
-
Workup and Isolation
-
Cooling and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Very slowly and carefully, pour the reaction mixture into a separate vessel containing 10 L of cold deionized water with vigorous stirring. This step will precipitate the crude product and dissolve the inorganic salts and DMF.
-
-
Filtration:
-
Stir the aqueous slurry for 1 hour to ensure complete precipitation.
-
Collect the precipitated solid by filtration using a large Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove residual DMF and salts.
-
-
Drying: Dry the crude yellow solid under vacuum at 50°C until a constant weight is achieved. This typically yields the product in high purity.
Purification and Characterization
For most applications, the product obtained after filtration and drying is of sufficient purity (>97%). If higher purity is required, recrystallization is the most scalable method.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Expected Results:
Process Safety and Hazard Analysis
Large-scale synthesis requires a stringent adherence to safety protocols. A thorough risk assessment must be performed before commencing any work.
| Substance | Hazard Class | Key Risks | Recommended PPE & Handling Precautions |
| 4-Bromo-1-fluoro-2-nitrobenzene | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7][8] | Toxicity, skin/eye irritation. | Wear nitrile gloves, chemical-resistant apron, and safety goggles with side-shields. Handle only in a well-ventilated fume hood. Avoid dust creation.[12] |
| Pyrrolidine | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[6] | Flammability, corrosivity, toxicity. | Use in a fume hood away from ignition sources. Wear appropriate gloves (e.g., butyl rubber), face shield, and flame-retardant lab coat. Ensure safety shower and eyewash station are accessible. |
| N,N-Dimethylformamide (DMF) | Flammable liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Reproductive toxin. | Flammability, skin absorption, reproductive hazard. | Handle in a fume hood. Avoid skin contact by wearing appropriate gloves. |
| Potassium Carbonate (K₂CO₃) | Causes serious eye irritation. May cause respiratory irritation. | Dust inhalation, eye irritant. | Avoid generating dust. Wear safety glasses. |
| Process Hazard | Reaction Exotherm | The initial addition of pyrrolidine is exothermic. A runaway reaction is possible. | Control the addition rate and use reactor cooling to maintain the temperature below 40°C. Have an external cooling bath on standby. |
Conclusion
This application note details a validated and scalable protocol for the synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine. By leveraging the well-understood SNAr mechanism, this process provides high yields of the desired product with good purity. The provided step-by-step guide, coupled with critical safety information and mechanistic insights, offers a comprehensive resource for chemical development professionals. Adherence to the outlined procedures will ensure a safe, efficient, and reproducible large-scale production of this valuable chemical intermediate.
References
-
Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study Source: ResearchGate (PDF) URL: [Link]
-
Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study Source: PubMed URL: [Link]
-
Title: GHS SDS for 4-Bromo-1-fluoro-2-nitrobenzene Source: XiXisys URL: [Link]
-
Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicintermediate.com [organicintermediate.com]
- 6. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 10. 1-(5-Bromo-2-nitrophenyl)pyrrolidine [synhet.com]
- 11. 1033201-57-8|1-(5-Bromo-2-nitrophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 12. guidechem.com [guidechem.com]
Application Note: High-Purity Isolation of 1-(5-bromo-2-nitrophenyl)pyrrolidine via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 1-(5-bromo-2-nitrophenyl)pyrrolidine, a key intermediate in many synthetic pathways. The methodology centers on automated flash column chromatography, a technique that offers significant advantages in speed and efficiency over traditional gravity-fed methods.[1][2] This guide delves into the rationale behind parameter selection, from stationary phase and mobile phase optimization to sample loading and fraction analysis, ensuring a reproducible and high-yield purification.
Introduction: The Rationale for Chromatographic Purification
1-(5-bromo-2-nitrophenyl)pyrrolidine is a substituted nitroaromatic compound whose purity is critical for the success of subsequent synthetic transformations. The synthesis of this intermediate often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities.[1] Column chromatography is a powerful and widely used technique for the separation and purification of such complex mixtures.[1][3][4][5]
The principle of this separation lies in the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[4][6] Compounds with a higher affinity for the stationary phase will move more slowly through the column, while those with a greater affinity for the mobile phase will elute more quickly.[4][6] By carefully selecting the stationary and mobile phases, a high degree of separation can be achieved.
Flash chromatography, a modification of traditional column chromatography, utilizes positive pressure to accelerate the flow of the mobile phase through the column, significantly reducing purification time without compromising resolution.[1][3] This application note will focus on an automated flash chromatography system for the purification of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[3][7] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[7] The goal is to find a solvent system that provides good separation between the desired product and any impurities, with the product having a retention factor (Rf) value ideally between 0.2 and 0.4.[3]
For nitroaromatic compounds, a common starting point for TLC solvent systems is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[8]
Protocol: TLC Analysis
-
Prepare TLC plates: Use commercially available silica gel 60 F254 plates.
-
Spot the sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) and spot it onto the baseline of the TLC plate using a capillary tube.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[7]
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under UV light (254 nm).
-
Calculate Rf values: The Rf value for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimize the solvent system: Adjust the ratio of the polar and non-polar solvents to achieve the desired Rf for the product. Increasing the proportion of the polar solvent will generally increase the Rf values of all components.[9]
For 1-(5-bromo-2-nitrophenyl)pyrrolidine, a solvent system of 20% ethyl acetate in hexane was found to provide an optimal Rf of approximately 0.3.
Materials and Methods
Equipment and Consumables
-
Automated Flash Chromatography System
-
Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample)
-
Fraction collector
-
UV-Vis detector
-
Compressed air or nitrogen source
-
Rotary evaporator
-
Glassware: round-bottom flasks, beakers, graduated cylinders
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
Reagents and Solvents
-
Crude 1-(5-bromo-2-nitrophenyl)pyrrolidine
-
Silica gel (for dry loading, if necessary)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample dissolution)
Detailed Purification Protocol
This protocol outlines the purification of 1-(5-bromo-2-nitrophenyl)pyrrolidine using an automated flash chromatography system.
Sample Preparation and Loading
Proper sample loading is crucial for achieving good separation. The sample should be applied to the column in a concentrated band to minimize band broadening.[10]
Method 1: Direct (Liquid) Loading
-
Dissolve the crude product in a minimal amount of a suitable solvent. Dichloromethane is a good choice as it is relatively non-polar and volatile.
-
Draw the dissolved sample into a syringe.
-
Carefully load the sample directly onto the top of the pre-equilibrated column.
Method 2: Dry Loading
Dry loading is preferred when the crude product has poor solubility in the mobile phase or when a large amount of sample needs to be purified.[10][11]
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[3]
-
Carefully add the silica-adsorbed sample to the top of the column.
-
Gently tap the column to ensure even packing.
Column Chromatography Parameters
The following table summarizes the optimized parameters for the purification of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (Normal Phase) | 1-(5-bromo-2-nitrophenyl)pyrrolidine is a moderately polar compound, making normal-phase chromatography with a polar stationary phase like silica gel an appropriate choice.[4][12][13] |
| Mobile Phase | Gradient elution: 5% to 30% Ethyl Acetate in Hexane over 20 column volumes (CV) | A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant solvent composition) elution for separating complex mixtures.[14] It allows for the efficient elution of both less polar and more polar impurities. |
| Flow Rate | 40 mL/min | The flow rate should be optimized to ensure good separation without excessively long run times. A flow rate of 40 mL/min is a good starting point for a 40 g column. |
| Detection | UV at 254 nm and 280 nm | The aromatic nature of the compound allows for detection by UV absorbance. Monitoring at multiple wavelengths can help to distinguish between the product and impurities. |
| Fraction Size | 20 mL | The fraction size should be small enough to ensure that the peak of the desired compound is collected in several fractions, allowing for the isolation of the purest fractions. |
Workflow Diagram
Caption: Workflow for the purification of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Running the Column and Fraction Collection
-
Equilibrate the column: Before loading the sample, equilibrate the column by running the initial mobile phase (5% ethyl acetate in hexane) through it for at least 2-3 column volumes.
-
Load the sample: Load the prepared sample onto the column using either the direct or dry loading method.
-
Start the run: Begin the gradient elution as programmed.
-
Monitor the separation: Monitor the chromatogram generated by the UV detector in real-time. The desired product should elute as a distinct peak.
-
Collect fractions: The fraction collector will automatically collect fractions of the eluent.
Post-Purification Analysis
-
Analyze fractions by TLC: Spot each collected fraction (or a selection of fractions around the main peak) onto a TLC plate and develop it using the optimized solvent system.
-
Identify pure fractions: Identify the fractions that contain the pure product, free from any impurities.
-
Combine and concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Consider using a different solvent combination.[15] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Improper sample loading (band broadening). | Ensure the sample is loaded in a minimal volume of solvent or use the dry loading method.[10] | |
| Product does not elute | Solvent system is not polar enough. | Increase the polarity of the mobile phase.[15] |
| Compound may be unstable on silica gel. | Test for compound stability on a TLC plate. If unstable, consider using a different stationary phase like alumina or deactivated silica.[15] | |
| Cracked column bed | Improper packing or running the column dry. | Ensure the column is packed evenly and that the solvent level never drops below the top of the stationary phase.[16] |
| Tailing of spots on TLC/peaks on chromatogram | Compound is too polar for the solvent system. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine for basic compounds to the mobile phase.[13] |
Conclusion
This application note provides a robust and reproducible protocol for the purification of 1-(5-bromo-2-nitrophenyl)pyrrolidine using automated flash column chromatography. By following the detailed steps for TLC optimization, sample preparation, and column operation, researchers can achieve high purity of this important synthetic intermediate. The principles and troubleshooting guide presented here are also broadly applicable to the purification of other organic compounds.
References
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
Unknown. (n.d.). TLC OF NITROAROMATIC COMPOUNDS. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Unknown. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]
-
Unknown. (n.d.). Column chromatography. Retrieved from [Link]
-
Unknown. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Chromatography [chem.rochester.edu]
- 9. studylib.net [studylib.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Purification [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. sorbtech.com [sorbtech.com]
- 14. biotage.com [biotage.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Virtual Labs [oc-amrt.vlabs.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Welcome to the technical support guide for the synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine. This document is designed for researchers, chemists, and drug development professionals seeking to optimize yield and purity for this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions.
The Core Reaction: A Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic pyrrolidine attacks the electron-deficient aromatic ring of a substituted halobenzene, displacing a halide leaving group. The reaction's success hinges on the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), positioned ortho or para to the leaving group. This positioning is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1]
Understanding this mechanism is the first step in effective troubleshooting. The formation of the Meisenheimer complex is typically the rate-determining step, and optimizing conditions to favor its formation is key to achieving high yields.[1]
Sources
common side products in the synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Welcome to the technical support guide for the synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine. This document is designed for chemists and researchers in the pharmaceutical and chemical industries. Here, we address common challenges, focusing on the identification and mitigation of side products to improve yield, purity, and process reliability.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary reaction mechanism and what are the critical parameters?
The synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] The reaction proceeds via the addition of a nucleophile (pyrrolidine) to an electron-deficient aromatic ring, followed by the elimination of a leaving group.
The key features of this mechanism are:
-
Electron-Deficient Ring : The aromatic ring must be 'activated' by potent electron-withdrawing groups (EWGs). In this case, the nitro group (-NO₂) serves this purpose, reducing the electron density of the ring and making it susceptible to nucleophilic attack.[1][3]
-
Leaving Group : A good leaving group, typically a halide, is required. The reaction is viable with starting materials like 1,5-dibromo-2-nitrobenzene or 5-bromo-1-fluoro-2-nitrobenzene. Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens.[2][4]
-
Meisenheimer Complex : The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5] The stability of this complex is crucial, and it is enhanced when the EWG is positioned ortho or para to the site of nucleophilic attack.[5][6]
Critical Parameters to Control:
-
Stoichiometry : Precise control over the molar ratio of pyrrolidine is essential to prevent over-reaction (disubstitution).
-
Temperature : Higher temperatures can accelerate the reaction but may also promote the formation of side products.
-
Solvent : Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.
-
Base : A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often added to neutralize the acid (HBr or HF) generated during the reaction.
FAQ 2: I'm seeing multiple spots on my TLC/LC-MS. What are the most likely side products?
Observing unexpected spots or peaks is a common issue. Based on the SNAr mechanism and the reactivity of the reagents, several side products are possible. The most common culprits are summarized in the table below.
| Side Product Name | Chemical Structure | Formation Mechanism | Mitigation Strategy |
| 1,5-di(pyrrolidin-1-yl)-2-nitrobenzene | C₁₄H₁₉N₃O₂ | Disubstitution: A second molecule of pyrrolidine displaces the remaining bromine atom. This is favored by an excess of pyrrolidine, high temperatures, or prolonged reaction times. | Use a slight excess (1.05-1.2 eq.) of pyrrolidine. Maintain lower reaction temperatures (e.g., 80-100°C). Monitor the reaction closely by TLC/LC-MS and stop it upon consumption of the starting material. |
| Unreacted Starting Material | C₆H₃Br₂NO₂ | Incomplete Reaction: Insufficient reaction time, low temperature, or poor reagent quality. | Increase reaction time or temperature moderately. Ensure the quality and stoichiometry of reagents. |
| Hydrolysis Product (5-bromo-2-nitrophenol) | C₆H₄BrNO₃ | Reaction with Water: Trace amounts of water in the solvent or reagents can act as a nucleophile, especially at elevated temperatures. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Reduced Nitro Compound (5-bromo-2-aminophenyl)pyrrolidine | C₁₀H₁₃BrN₂ | Nitro Group Reduction: While less common under standard SNAr conditions, some reagents or contaminants could potentially reduce the nitro group.[7][8] | Ensure the reaction is free of reducing agents. Use purified reagents and solvents. |
FAQ 3: My main impurity has a higher molecular weight. How do I confirm and prevent the disubstitution product?
A higher molecular weight peak in your MS, corresponding to the addition of a second pyrrolidine ring and loss of the second bromine, is the hallmark of 1,5-di(pyrrolidin-1-yl)-2-nitrobenzene .
Confirmation:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the disubstituted product. For example, if starting from 1,5-dibromo-2-nitrobenzene (MW: 280.9 g/mol ) and pyrrolidine (MW: 71.12 g/mol ), the desired product has a MW of 271.1 g/mol . The disubstituted product would have a MW of 263.3 g/mol .
-
NMR Spectroscopy: In the ¹H NMR of the disubstituted product, you would expect to see signals for two equivalent pyrrolidine rings and a different aromatic splitting pattern compared to your desired monosubstituted product.
Prevention Workflow:
The following diagram illustrates a systematic approach to minimizing this common side product.
Caption: Workflow for minimizing disubstitution.
FAQ 4: How can I effectively purify my product away from these side products?
Purification is often achieved via column chromatography.[9] The polarity differences between the desired product and the common side products allow for effective separation.
Baseline Chromatography Protocol:
-
Slurry Preparation : Adsorb the crude product onto a small amount of silica gel.
-
Column Packing : Pack a silica gel column using a non-polar solvent (e.g., hexanes or petroleum ether).
-
Loading : Carefully load the dried slurry onto the top of the column.
-
Elution : Begin elution with a low polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute your products.
-
Unreacted Starting Material : Will elute first due to its lower polarity.
-
Desired Product : 1-(5-bromo-2-nitrophenyl)pyrrolidine will elute next.
-
Disubstituted Product : Being significantly more polar, it will elute last or may require a much stronger solvent mixture (e.g., 70:30 Hexanes:Ethyl Acetate).
-
Experimental Protocols
Baseline Synthesis Protocol
This protocol is a representative example and should be optimized based on your specific laboratory conditions and analytical results.
-
Reaction Setup : To a solution of 1,5-dibromo-2-nitrobenzene (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Nucleophile Addition : Add pyrrolidine (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Heating : Heat the reaction mixture to 90-100°C and monitor its progress by TLC or LC-MS every 2-4 hours.
-
Work-up : Once the starting material is consumed (typically 8-16 hours), cool the reaction to room temperature. Pour the mixture into ice water, which should cause the product to precipitate.
-
Isolation : Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Purification : Purify the crude solid by flash column chromatography on silica gel as described in FAQ 4.
Reaction Mechanism Diagram
The following diagram outlines the SNAr mechanism for the formation of the desired product and the potential disubstitution side product.
Caption: SNAr mechanism for product and side product formation.
References
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC, PubMed Central. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
-
How does 1,4-dibromo-2-nitrobenzene react with piperidine, and what molecule does it create? - Quora. [Link]
-
Nucleophilic Substitutions on Aromatic Systems - Chemistry LibreTexts. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. [Link]
-
Addition-Elimination at Aromatics (SNAR) - College of Saint Benedict and Saint John's University. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution - YouTube. [Link]
- Purification of crude pyrroles - Google P
-
Reduction of nitro compounds - Wikipedia. [Link]
-
Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis - ResearchGate. [Link]
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Stack Exchange. [Link]
-
The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile - ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 1-(5-bromo-2-nitrophenyl)pyrrolidine
Welcome to the technical support center for 1-(5-bromo-2-nitrophenyl)pyrrolidine. As Senior Application Scientists, we have compiled this in-depth guide to assist you in troubleshooting common issues encountered during reactions involving this versatile building block. This resource is designed to provide not just procedural steps, but also the underlying chemical logic to empower you to make informed decisions in your research.
Understanding the Substrate: Key Reactive Features
1-(5-bromo-2-nitrophenyl)pyrrolidine is a multifunctional aromatic compound. Its reactivity is primarily governed by three key features: the aryl bromide , the nitro group , and the pyrrolidine moiety . Understanding the interplay between these groups is crucial for successful synthesis.
-
Aryl Bromide (C-Br bond): This site is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The bromine atom is a good leaving group in these catalytic cycles.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group. Its presence ortho to the pyrrolidine and meta to the bromide significantly influences the electronic properties of the aromatic ring. It activates the ring for nucleophilic aromatic substitution (SNAr), although the bromide is a less effective leaving group for SNAr compared to fluoride.[1][2] The nitro group itself is a key functional group that can be readily reduced to an aniline, opening up a vast array of subsequent chemical transformations.[3]
-
Pyrrolidine Ring: This tertiary amine is an electron-donating group. Its presence can influence the reactivity of the adjacent nitro group and the overall solubility of the molecule.
Below is a diagram illustrating the primary reaction pathways for this molecule.
Caption: Key reactive sites and corresponding synthetic transformations.
General Troubleshooting & FAQs
This section addresses broad issues that can apply to any reaction involving 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Question: My reaction is not starting, or the conversion is very low. What are the first things I should check?
Answer: A stalled reaction is a common issue. A systematic check of your setup and reagents is the most effective approach.
Sources
Technical Support Center: Purification of Crude 1-(5-bromo-2-nitrophenyl)pyrrolidine
Welcome to the Technical Support Center for the purification of crude 1-(5-bromo-2-nitrophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
I. Understanding the Molecule and Potential Impurities
1-(5-bromo-2-nitrophenyl)pyrrolidine is a substituted aromatic compound featuring a bromine atom and a nitro group on the phenyl ring, with a pyrrolidine moiety attached. The synthesis, typically a nucleophilic aromatic substitution reaction, can lead to several impurities that complicate purification.
Common Impurities Include:
-
Unreacted Starting Materials: Such as 1-bromo-2-fluoro-5-nitrobenzene or pyrrolidine.
-
Isomeric Byproducts: Positional isomers may form depending on the reaction conditions.
-
Di-substituted Products: Reaction at other positions on the aromatic ring.
-
Decomposition Products: Nitro compounds can be sensitive to certain conditions.[1]
-
Residual Solvents and Reagents: Such as DMF and K2CO3 from the synthesis.[2]
II. Troubleshooting Purification Challenges
This section addresses specific problems you may encounter during the purification of crude 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Scenario 1: The crude product is a dark, oily residue and fails to crystallize.
Question: My crude 1-(5-bromo-2-nitrophenyl)pyrrolidine is a persistent brown or dark-colored oil. I've tried several solvents for recrystallization without success. What's causing this, and how can I obtain a solid product?
Answer: The oily nature of your crude product often points to the presence of significant impurities that inhibit crystallization. These can include residual high-boiling solvents like DMF, unreacted starting materials, or various byproducts.[3] A multi-step purification approach is often necessary.
Troubleshooting Workflow:
Caption: Initial purification workflow for an oily crude product.
Step-by-Step Protocol:
-
Initial Aqueous Workup: If not already performed, dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water and brine. This will help remove inorganic salts and any remaining water-soluble impurities.
-
Acid/Base Extraction (Optional but Recommended):
-
To remove unreacted pyrrolidine (a basic impurity), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
To remove any acidic byproducts, a subsequent wash with a dilute aqueous base (e.g., saturated sodium bicarbonate) can be performed.
-
Follow with a final water and brine wash to neutralize the organic layer.
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter and concentrate the solution under reduced pressure to remove the extraction solvent.
-
Attempt Recrystallization Again: With a cleaner crude product, recrystallization is more likely to be successful. Experiment with a range of solvents. For bromo-nitro aromatic compounds, common choices include ethanol, methanol, hexane, toluene, or a mixed solvent system like ethanol/water.[4][5]
-
If Crystallization Fails - Column Chromatography: If the product remains an oil, column chromatography is the next logical step. The polarity of 1-(5-bromo-2-nitrophenyl)pyrrolidine suggests that a silica gel column with a gradient elution of ethyl acetate in hexanes would be a good starting point.[6]
Scenario 2: Recrystallization yields are very low, or the product "oils out."
Question: I've managed to get some crystals, but my yield is poor. In some attempts, the product separates as an oil during cooling instead of forming crystals. How can I improve my recrystallization?
Answer: Poor yields and "oiling out" are common recrystallization problems. "Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation. This often happens when the solution is cooled too quickly or if the chosen solvent is not ideal.
Troubleshooting Table: Recrystallization Optimization
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Solvent Choice | The solvent may be too good or too poor at dissolving the compound.[4] | Test a range of solvents and solvent mixtures. An ideal solvent dissolves the compound well when hot but poorly when cold.[4][7] For your compound, consider alcoholic solvents or mixtures with water.[5] | The solubility curve of the compound in the chosen solvent is critical for effective recrystallization. A steep curve allows for high recovery upon cooling. |
| Cooling Rate | Rapid cooling promotes oiling out rather than crystal growth. | Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. | Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice. |
| Solution Concentration | The solution may be too concentrated or too dilute. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] | A supersaturated solution is required for crystallization to occur upon cooling. If too dilute, the solubility limit may not be reached. |
| Presence of Impurities | Even small amounts of certain impurities can inhibit crystal formation. | Consider a pre-purification step like a charcoal treatment of the hot solution to remove colored impurities, or a quick filtration through a small plug of silica gel. | Impurities can interfere with the formation of a regular crystal lattice. |
Scenario 3: Column chromatography results in poor separation or product decomposition.
Question: I'm using silica gel chromatography, but my fractions are all mixed, or I suspect my compound is decomposing on the column. What can I do?
Answer: Silica gel is acidic and can sometimes cause decomposition of sensitive compounds, particularly those with basic nitrogen atoms or other labile functional groups.[8] Poor separation can result from using an inappropriate solvent system or overloading the column.
Troubleshooting Workflow for Chromatography:
Caption: Decision tree for troubleshooting column chromatography.
Detailed Recommendations:
-
Confirm Stability on TLC: Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots appearing over time, your compound is likely unstable on silica.[8]
-
Optimize the Solvent System: Aim for an Rf value of 0.2-0.3 for your target compound on TLC for good separation on a column. A mixture of ethyl acetate and hexanes is a common starting point.
-
Consider Alternative Stationary Phases:
-
Neutral Alumina: This can be a good alternative for compounds that are sensitive to acidic silica gel.
-
Deactivated Silica: You can "deactivate" silica gel by adding a small percentage of a polar solvent like water or triethylamine to the slurry before packing the column. Adding 1-2% triethylamine to your eluent can also help prevent streaking and decomposition of basic compounds like pyrrolidines.[3]
-
-
Avoid Overloading: Use an appropriate amount of silica gel for the amount of crude material you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 1-(5-bromo-2-nitrophenyl)pyrrolidine? A yellowish solid is the expected appearance of the pure compound.[2] While a specific melting point is not readily available in the provided search results, related bromo-nitro aromatic compounds have distinct melting points that are sensitive to purity.[7] It is crucial to characterize the purified product by methods such as NMR and mass spectrometry to confirm its identity and purity.[2]
Q2: Can I use reverse-phase HPLC for purification? Yes, reverse-phase HPLC can be an effective method for purifying 1-(5-bromo-2-nitrophenyl)pyrrolidine, especially for obtaining high-purity material on a smaller scale. A typical mobile phase would consist of acetonitrile and water, possibly with a small amount of an acid like formic acid for better peak shape.[9]
Q3: My purified product is still slightly colored. How can I remove the color? A persistent yellow or brownish tint can sometimes be removed by treating a solution of the compound with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: Are there any specific safety precautions I should take when working with this compound? Aromatic nitro compounds should be handled with care as they can be toxic and potentially explosive, although the risk for this specific compound is not explicitly documented.[1] It is always recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
IV. References
-
Experiment: Synthesis of 1-Bromo-4-nitrobenzene - Science Learning Center. (n.d.). Retrieved from
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from [Link]
-
Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved from [Link]
-
Struggling with the purification of a nitroaldol product. (2022, April 12). Reddit. Retrieved from [Link]
-
Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Lab Report - Nitration of Bromobenzene. (2020, January 28). EduBirdie. Retrieved from [Link]
-
Boichenko, M. A., Plodukhin, A. Y., Shorokhov, V. V., Lebedev, D. S., Filippova, A. V., Zhokhov, S. S., ... & Ivanova, O. A. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. Retrieved from [Link]
-
Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
improving the regioselectivity of nitrophenyl pyrrolidine synthesis
Introduction
The synthesis of nitrophenyl pyrrolidines is a critical step in the development of various pharmacologically active compounds and functional materials. However, controlling the position of the nitro group on the phenyl ring—a challenge of regioselectivity—is a frequent and significant hurdle for researchers. The directing effect of the pyrrolidine substituent is highly sensitive to reaction conditions, often leading to a mixture of ortho, meta, and para isomers, complicating purification and reducing yields.
This technical support guide provides in-depth, field-proven insights to help you navigate and troubleshoot these challenges. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: I'm planning to nitrate N-phenylpyrrolidine. What is the expected regiochemical outcome?
Answer: Theoretically, the pyrrolidine group, attached via its nitrogen atom to the phenyl ring, is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[1][2][3] The nitrogen's lone pair of electrons can be donated into the aromatic π-system through resonance (a +M effect), which stabilizes the positively charged intermediate (the arenium ion or sigma complex) that forms during the reaction.[4] This stabilization is most effective when the incoming electrophile (the nitronium ion, NO₂⁺) attacks the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom.[5][6][7] Attack at the meta position does not allow for this specific stabilization, making it less favorable.[5][7] Therefore, under neutral or non-acidic conditions, you should expect a mixture of ortho- and para-nitrophenyl pyrrolidine, with the para isomer often favored due to reduced steric hindrance.[1]
Q2: My nitration of N-phenylpyrrolidine with standard mixed acid (HNO₃/H₂SO₄) gave a large amount of the meta-isomer. Why did this happen?
Answer: This is a classic and expected outcome when nitrating an aromatic amine under strong acidic conditions. The pyrrolidine nitrogen is basic and will be readily protonated by the concentrated sulfuric acid used in the standard nitrating mixture.[8][9][10]
Once protonated, the substituent is no longer a neutral pyrrolidino group but a positively charged pyrrolidinium cation (-NHR₂⁺). This positive charge has a powerful electron-withdrawing inductive effect (-I effect), which strongly deactivates the aromatic ring towards electrophilic attack.[1][5] More importantly, it changes the directing effect from ortho, para to meta. The electron-withdrawing cation destabilizes the arenium ion intermediates for all positions, but it particularly disfavors the ortho and para intermediates where the positive charge would be placed on the carbon directly attached to the already positive nitrogen.[5][11] Consequently, the meta position becomes the least disfavored, leading to the meta-isomer as a major product.
Caption: Logic diagram of how reaction acidity dictates the directing effect.
Troubleshooting Guide for Regioselectivity
Problem 1: My reaction yields a complex mixture of ortho, para, and meta isomers, making purification a nightmare.
-
Underlying Cause: You are likely experiencing competitive nitration on both the protonated (meta-directing) and unprotonated (ortho, para-directing) forms of your N-phenylpyrrolidine substrate. This indicates that the reaction conditions are not sufficiently controlled to favor one pathway exclusively.
-
Solution: Amide Protection Strategy To prevent protonation of the basic nitrogen, you must temporarily reduce its basicity. The most reliable method is to convert the amine into an amide via acylation. The resulting N-acyl group is still an ortho, para-director but is significantly less activating and, crucially, not basic enough to be protonated by the nitrating mixture.[12] This strategy provides excellent control over regioselectivity.
Caption: Experimental workflow for the amide protection strategy.
-
Protection (Acetylation):
-
In a round-bottom flask, dissolve N-phenylpyrrolidine (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq) dropwise while stirring.
-
Gently heat the mixture to 50°C for 1 hour to ensure complete reaction.
-
Pour the reaction mixture into ice-water to precipitate the N-acetyl-N-phenylpyrrolidine product. Filter, wash with cold water, and dry. Confirm product formation via TLC or NMR.
-
-
Nitration:
-
Cool a mixture of concentrated sulfuric acid (2.5 eq) to 0°C in an ice-salt bath.
-
Slowly add the dried N-acetyl-N-phenylpyrrolidine (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.
-
In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0°C.
-
Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature between 0-5°C.
-
Stir for 1-2 hours at 0°C, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated amide. Filter, wash thoroughly with water until neutral, and dry. The primary product will be the para-isomer.
-
-
Deprotection (Hydrolysis):
-
Reflux the nitrated amide in an aqueous solution of 70% sulfuric acid or 15% sodium hydroxide until TLC analysis shows complete removal of the acetyl group.
-
Neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final ortho/para-nitrophenyl pyrrolidine.
-
-
Problem 2: My reaction is selective, but I get too much ortho-isomer and want to maximize the para-isomer.
-
Underlying Cause: While the para position is electronically and sterically favored, the ortho position is statistically favored (two ortho positions vs. one para position). To overcome this, a method that introduces a greater steric bias is required.
-
Solution: Shape-Selective Zeolite Catalysis Zeolites are microporous aluminosilicate minerals that can act as solid acid catalysts. Their well-defined channel and pore structures can impose shape-selectivity on reactions occurring within them.[13] For nitration, the transition state leading to the bulkier ortho-isomer is sterically disfavored within the confined space of the zeolite pores, while the slimmer transition state for the para-isomer can form more easily.[14][15] This dramatically increases the para/ortho product ratio. Zeolite β is a common choice for this application.[16]
-
Catalyst Activation: Activate Zeolite β by heating it at 500-550°C under a stream of dry air for 4-6 hours to remove adsorbed water. Cool under vacuum or in a desiccator.
-
Reaction Setup:
-
To a stirred suspension of the activated Zeolite β (catalytic amount) in an inert solvent like dichloromethane, add the N-acetyl-N-phenylpyrrolidine (1.0 eq).
-
Cool the mixture to 0°C.
-
-
Nitrating Agent: A milder nitrating agent is often used with zeolites. Prepare acetyl nitrate in situ by slowly adding concentrated nitric acid (1.0 eq) to an excess of acetic anhydride (3.0 eq) at 0°C. Caution: Acetyl nitrate can be explosive; prepare and use it immediately at low temperatures.
-
Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the substrate-zeolite suspension over 30 minutes, keeping the temperature at 0°C.
-
Workup: Allow the reaction to stir for 2-4 hours. Monitor by TLC. Upon completion, filter off the zeolite catalyst (which can be washed, dried, and recalcined for reuse).[16] Wash the filtrate with sodium bicarbonate solution, then with brine. Dry the organic layer and concentrate to yield a product mixture highly enriched in the para-isomer.
-
Data Summary: Impact of Method on Isomer Distribution
| Method | Substrate | Nitrating Agent | Typical Para:Ortho:Meta Ratio | Key Advantage |
| Standard Mixed Acid | N-Phenylpyrrolidine | HNO₃ / H₂SO₄ | Variable, often high % meta | Simple, but poor selectivity |
| Amide Protection | N-Acetyl-N-phenylpyrrolidine | HNO₃ / H₂SO₄ | ~90 : 10 : <1 | Excellent meta-isomer suppression[12] |
| Zeolite Catalysis | N-Acetyl-N-phenylpyrrolidine | Acetyl Nitrate / Zeolite β | >95 : <5 : 0 | Highest para-selectivity[16] |
References
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Video: Directing Effect of Substituents: ortho–para-Directing Groups. (2025). JoVE. [Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. [Link]
-
H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018). SimpleChemConcepts. [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. (1999).
-
Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (2023). National Institutes of Health. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. (2020). PubMed. [Link]
-
the nitration of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]
-
The Nitration of Benzene - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
8.11: Multiple Substituents- Directing Effects - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Regioselective nitration of aromatic substrates in zeolite cages. (n.d.). Indian Academy of Sciences. [Link]
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (1999).
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A Novel Method for the Nitration of Simple Aromatic Compounds. (1998). ACS Publications. [Link]
-
Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]
-
Directing Groups in SE Ar. (n.d.). University of Calgary. [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers in Chemistry. [Link]
-
Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (2018). National Institutes of Health. [Link]
-
5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). ScienceDirect. [Link]
-
Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. (2023). ACS Publications. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]
-
Electrophilic aromatic directing groups - Wikipedia. (n.d.). Wikipedia. [Link]
-
Electrophilic aromatic directing groups - Grokipedia. (n.d.). Grokipedia. [Link]
-
General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. (2017). PubMed. [Link]
-
Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. (2020). ResearchGate. [Link]
-
Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. (2009). Organic Chemistry Portal. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2025). ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). National Institutes of Health. [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). National Institutes of Health. [Link]
-
Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. (2019). PubMed. [Link]
-
Pyrrolidine-catalyzed regioselective reaction of 3-methyl-6-phenyl-1,2,4,5-tetrazine with aldehydes/ketones. (2018). ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 15. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Aryl Pyrrolidines
Welcome to the Technical Support Center for the synthesis of aryl pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this important class of nitrogen-containing heterocycles. Pyrrolidines are a foundational motif in a significant number of FDA-approved drugs, making their efficient synthesis a critical area of study.[1] This resource aims to provide practical, experience-driven insights to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of aryl pyrrolidines, particularly in the context of transition metal-catalyzed reactions. Each issue is presented in a question-and-answer format to directly address your experimental challenges.
Issue 1: Low or No Conversion in Palladium-Catalyzed Arylation
Question: I am attempting a palladium-catalyzed α-arylation of N-Boc-pyrrolidine, but I am observing low to no conversion of my starting materials. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in palladium-catalyzed C-N or C-C coupling reactions is a common issue that can often be traced back to the activity of the catalyst or the reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:
-
Cause 1: Inactive Catalyst. The palladium(0) active species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst decomposition.
-
Solution: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed.[2] The use of air-stable palladium precatalysts, such as G3 or G4 palladacycles, can also mitigate this issue.[2] Always use high-quality palladium sources and ligands from reputable suppliers.[2]
-
-
Cause 2: Inappropriate Ligand Choice. The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. A suboptimal ligand can lead to slow or no reaction.
-
Solution: For the α-arylation of N-Boc-pyrrolidine, bulky, electron-rich monophosphine ligands are often effective. For instance, tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands like XPhos have been shown to be effective.[3][4] The choice of ligand can influence the rate-limiting step of the catalytic cycle, so screening a few different ligands is often a good starting point.[5]
-
-
Cause 3: Incorrect Base Strength or Solubility. The base is critical for the deprotonation of the amine or the C-H bond to be functionalized. An inappropriate base can halt the catalytic cycle.
-
Solution: If you are using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[2] The solubility of the base in the reaction solvent is also a key factor.
-
-
Cause 4: Poor Substrate Reactivity. Electron-poor aryl halides are generally more reactive in the oxidative addition step. Conversely, electron-rich aryl halides can be more challenging substrates.
-
Solution: For less reactive aryl halides, you may need to increase the reaction temperature or use a more electron-rich ligand to facilitate oxidative addition.
-
Issue 2: Competing Side Reactions Leading to Low Yield of the Desired Aryl Pyrrolidine
Question: My reaction is proceeding, but I'm getting a low yield of the desired N-aryl-2-allyl pyrrolidine, with significant formation of side products. What are these side products and how can I suppress them?
Answer:
In palladium-catalyzed carboamination reactions to form substituted pyrrolidines, several side reactions can compete with the desired product formation. Understanding these pathways is key to optimizing your reaction for the desired outcome.
-
Side Reaction 1: N-Vinylation. This occurs when the amine attacks the vinylpalladium intermediate, leading to the formation of an enamine. This is particularly problematic when using vinyl bromides as coupling partners.[6]
-
Solution: To disfavor C-N bond-forming reductive elimination that leads to N-vinylation, you can modify the catalyst system. Using a ligand like tri-2-furylphosphine has been shown to suppress N-vinylation and favor the desired carboamination pathway.[6]
-
-
Side Reaction 2: Heck Vinylation. This is another common side reaction where the alkene portion of the substrate undergoes a Heck-type reaction instead of the desired cyclization.
-
Solution: Careful selection of the ligand and reaction conditions is crucial. The use of the Pd₂(dba)₃/tri-2-furylphosphine system has been reported to minimize Heck vinylation byproducts.[6]
-
-
Side Reaction 3: Hydrodehalogenation. In this process, the aryl halide is consumed, but instead of coupling, it is reduced.
-
Solution: This often points to the presence of water or other proton sources. Ensure all your reagents and solvents are scrupulously dry.[2]
-
-
Side Reaction 4: Biaryl Homocoupling. This results from the coupling of two aryl halide molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for the synthesis of aryl pyrrolidines?
There are several classes of catalysts that can be employed, with the choice depending on the specific transformation and desired outcome:
-
Palladium Catalysts: These are the most widely used for the synthesis of aryl pyrrolidines, particularly for cross-coupling reactions.[1][3][6] They offer high efficiency and functional group tolerance. The reactivity and selectivity are highly tunable through the choice of ligands.[5][7]
-
Copper Catalysts: Copper-catalyzed methods provide a valuable alternative, especially for reactions like the carboamination of vinylarenes.[8] These reactions often proceed through radical intermediates.[8]
-
Rhodium Catalysts: Rhodium catalysts are effective for asymmetric C-H insertion reactions to form pyrrolidine rings.[9][10]
-
Iridium Catalysts: Iridium complexes can be used for the reductive generation of azomethine ylides from amides, which then undergo cycloaddition to form pyrrolidines.[11][12]
-
Organocatalysts: Proline and its derivatives are well-known organocatalysts for the synthesis of pyrrolidines, often through Michael additions or [3+2] cycloadditions.[13] These offer a metal-free and often more environmentally friendly option.[13]
Q2: How do I choose the right ligand for my palladium-catalyzed aryl pyrrolidine synthesis?
The choice of ligand is critical for a successful reaction. Here are some key considerations:
-
Reaction Type: For C-N cross-coupling reactions, bulky, electron-rich biaryl monophosphine ligands are often a good choice.[5] For enantioselective reactions, chiral bis-phosphine ligands like BINAP or Phanephos are commonly used, although their performance can be substrate-dependent.[14]
-
Substrate Scope: The electronic and steric properties of your substrates will influence the optimal ligand. For example, electron-rich aryl halides may require more electron-rich ligands to promote oxidative addition.
-
Desired Selectivity: The ligand can influence both regioselectivity and stereoselectivity. For instance, in palladium-catalyzed carboamination, the bite angle of chelating phosphine ligands can affect the yield and selectivity.[14]
The following table summarizes the performance of different ligands in a palladium-catalyzed enantioselective carboamination reaction:
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-BINAP | Low | Low |
| (S)-Phanephos | Low | Low |
| Chiral Ligand A | Good | High (up to 94%) |
This table is a generalized representation based on findings in the literature. "Chiral Ligand A" refers to a more successful, but potentially proprietary or specialized ligand from the cited study.[14]
Q3: What are the key mechanistic steps in a palladium-catalyzed C-H arylation of a pyrrolidine?
The mechanism for a directed C-H arylation of a pyrrolidine generally follows these key steps:
-
C-H Activation/Cyclopalladation: The palladium catalyst coordinates to a directing group on the pyrrolidine substrate and activates a C-H bond to form a palladacycle intermediate. This step is often reversible.[15]
-
Oxidative Addition: The aryl halide adds to the palladium center, leading to a Pd(IV) intermediate. This step is often stereo-determining.[15]
-
Reductive Elimination: The aryl group and the pyrrolidine ring couple, forming the C-C bond and regenerating a Pd(II) species. This is often the turnover-limiting step.[15]
-
Catalyst Regeneration: The active Pd(0) catalyst is regenerated to re-enter the catalytic cycle.
Caption: Simplified catalytic cycle for C-H arylation.
Q4: How can I achieve high enantioselectivity in the synthesis of aryl pyrrolidines?
Achieving high enantioselectivity requires careful selection of a chiral catalyst or auxiliary. Common strategies include:
-
Asymmetric Catalysis: This involves using a chiral catalyst, such as a palladium complex with a chiral ligand, to control the stereochemical outcome of the reaction.[14]
-
Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the reaction to one face of the molecule, and then removed in a subsequent step.
-
Substrate-Controlled Diastereoselective Reactions: If the substrate already contains a stereocenter, it can influence the stereochemistry of newly formed stereocenters.
-
Enantioselective Deprotonation: For α-arylation, enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base like (-)-sparteine, followed by transmetalation and palladium-catalyzed coupling, can provide high enantiomeric ratios.[3][4]
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine
Welcome to the comprehensive technical support guide for the synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and ensure the reliable production of this key chemical intermediate.
Introduction
The synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide from an activated aromatic ring by the secondary amine, pyrrolidine. The success of this synthesis hinges on careful control of reaction parameters to maximize yield and minimize the formation of key impurities. This guide will walk you through the reaction mechanism, potential pitfalls, and robust protocols for purification and analysis.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary route to 1-(5-bromo-2-nitrophenyl)pyrrolidine involves the reaction of a suitable di-substituted nitrobenzene with pyrrolidine. A common and commercially available starting material is 1,4-dibromo-2-nitrobenzene. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[1][2]
In this specific synthesis, the nitro group at C2 activates both the C1 and C4 positions for nucleophilic attack. The incoming pyrrolidine will preferentially displace one of the bromine atoms.
Caption: General workflow of the SNAr reaction for the synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: A frequently used starting material is 1,4-dibromo-2-nitrobenzene. Alternatively, 1-bromo-4-fluoro-2-nitrobenzene can be used, in which case the more activated fluorine atom is preferentially displaced.
Q2: Why is a base, such as potassium carbonate, necessary in this reaction?
A2: The reaction of pyrrolidine with the di-substituted benzene releases a molecule of hydrogen bromide (HBr). The base is required to neutralize this acidic byproduct, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic and halting the reaction.
Q3: My reaction is very slow or not proceeding to completion. What could be the issue?
A3: Several factors can lead to a sluggish reaction:
-
Insufficient Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. A typical temperature range is 80-120 °C.
-
Poor Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[3]
-
Base Strength: Ensure the base is strong enough and present in sufficient quantity (at least one equivalent, though an excess is common) to neutralize the HBr formed.
-
Water Content: The presence of significant amounts of water can hinder the reaction. Ensure your reagents and solvent are reasonably dry.
Q4: My final product is a dark, oily substance instead of a solid. What should I do?
A4: The product, 1-(5-bromo-2-nitrophenyl)pyrrolidine, is typically a solid at room temperature. An oily product suggests the presence of significant impurities or residual solvent. It is recommended to attempt purification via column chromatography to isolate the desired product before attempting recrystallization.
Troubleshooting Guide: Managing Impurities
The primary challenge in this synthesis is managing the formation of impurities. A proactive approach to identifying and minimizing these byproducts is crucial for obtaining a high-purity final product.
| Impurity Type | Identification | Cause | Prevention & Mitigation |
| Unreacted Starting Material | 1,4-Dibromo-2-nitrobenzene | Incomplete reaction | - Increase reaction time and/or temperature. - Ensure adequate mixing. - Use a slight excess of pyrrolidine (1.1-1.3 equivalents). |
| Regioisomer | 1-(2-Bromo-5-nitrophenyl)pyrrolidine | Nucleophilic attack at the C4 position instead of the C1 position. The nitro group activates both positions, but electronic and steric factors can influence selectivity. | - Optimize reaction temperature. Lower temperatures may favor the formation of the thermodynamically more stable product. - In some SNAr reactions, the choice of solvent can influence regioselectivity. |
| Di-substituted Product | 1,4-Di(pyrrolidin-1-yl)-2-nitrobenzene | Reaction of the desired product with a second equivalent of pyrrolidine. This is more likely at higher temperatures and with a large excess of pyrrolidine. | - Use a controlled amount of pyrrolidine (close to stoichiometric). - Add the pyrrolidine slowly to the reaction mixture to avoid high local concentrations. - Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. |
In-depth Look: Regioisomer Formation
The formation of the unwanted regioisomer, 1-(2-bromo-5-nitrophenyl)pyrrolidine, is a key challenge. The nitro group at C2 activates both the ortho (C1) and para (C4) positions to nucleophilic attack. The relative reactivity of these positions is influenced by a combination of electronic and steric effects. While the electron-withdrawing effect of the nitro group is felt strongly at both positions, the steric hindrance from the adjacent nitro group at the C1 position might be expected to slightly disfavor attack at this site. However, the relative stability of the Meisenheimer intermediate formed upon attack at each position is the ultimate determinant of the product ratio.
Caption: Competing pathways leading to the desired product and the regioisomeric impurity.
Experimental Protocols
Synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine
This protocol is adapted from a similar synthesis of a regioisomeric compound and represents a robust starting point.[4]
-
Reaction Setup: To a stirred solution of 1,4-dibromo-2-nitrobenzene (1.0 eq) in N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Addition of Nucleophile: Add pyrrolidine (1.1-1.2 eq) dropwise to the mixture at room temperature.
-
Heating: Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.
-
Drying: Dry the crude product under vacuum.
Purification Protocols
1. Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through celite.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2. Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point.[5] A typical starting gradient would be from 5% to 20% ethyl acetate in hexane.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Methods
1. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point.
-
Visualization: UV light (254 nm). The product and nitro-containing impurities should be UV-active.
2. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is a suitable starting point. For separating isomers, a column with a pentafluorophenyl (PFP) stationary phase can provide alternative selectivity.[6]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) is a common choice.
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or a more specific wavelength determined by UV-Vis spectroscopy).
-
Example Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: 50% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for identifying and quantifying impurities, especially the regioisomer. The isomers will have the same molecular weight, but may have different retention times and potentially subtle differences in their fragmentation patterns.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
- Google Patents. (1960). Synthesis of pyrrolidine. US2952688A.
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
- Google Patents. (1976). Process for bromination of pyrimidine. US3956301A.
- Google Patents. (2004). Pyrrolidine derivatives and method of synthesizing these. US20040236118A1.
-
PubChem. (n.d.). Process for producing pyrrolidine derivative - Patent US-2007105935-A1. Retrieved from [Link]
-
Reddit. (2021). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
- Google Patents. (2012). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. US8247415B2.
-
ResearchGate. (2013). A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed. (2010). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
ResearchGate. (2009). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
Quora. (n.d.). How does 1,4-dibromo-2-nitrobenzene react with piperidine, and what molecule does it create?. The Chemistry Space. Retrieved from [Link]
-
ResearchGate. (2010). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]
-
YouTube. (2023). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]
-
ResearchGate. (2022). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
ResearchGate. (2014). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dibromo-2-nitrobenzene. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 1,4-Dibromo-2-nitrobenzene: Applications in Synthesis and Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 3460-18-2 | 1,4-Dibromo-2-nitrobenzene. Retrieved from [Link]
-
PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]
-
YouTube. (2023). Regio selectivity. Retrieved from [Link]
-
YouTube. (2020). Regioselectivity of Alkene Reactions. Retrieved from [Link]
-
YouTube. (2021). Regioselectivity in Alkene Formations (organic synthesis). Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2021). Analysis of Volatile Flavour Compounds by Proton Transfer Reaction-Mass Spectrometry: Fragmentation Patterns and Discrimination Between Isobaric and Isomeric Compounds. Retrieved from [Link]
-
OECD SIDS. (1996). BENZENE, 1,4-DICHLORO-2-NITRO-. Retrieved from [Link]
-
ResearchGate. (2018). Competitive rearrangements VII[5] the reaction of 1,4-dibromo-dibenzo[b,e] bicyclo[2.2.2]octa-2,5,7-triene with bromine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 4. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of Nitrophenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of nitrophenyl compounds. This guide is designed to provide in-depth, field-proven insights into the common degradation pathways and to offer practical solutions to challenges you may encounter during your experiments. Nitrophenyl compounds are prevalent in industrial applications, including the manufacturing of pesticides, dyes, and pharmaceuticals, but their persistence and toxicity pose significant environmental and health risks[1][2][3]. Understanding their degradation is crucial for developing effective remediation strategies and for ensuring the stability and safety of related pharmaceutical products.
This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual pathway diagrams to support your research endeavors.
Core Degradation Pathways: An Overview
Nitrophenyl compounds are characterized by a benzene ring substituted with one or more nitro (-NO₂) groups, which makes them resistant to oxidative degradation[1]. Their degradation can be broadly categorized into three main approaches: microbial biodegradation, photocatalytic degradation, and chemical reduction. Each approach follows distinct mechanistic pathways.
Microbial Biodegradation
Microorganisms have evolved sophisticated enzymatic systems to mineralize nitrophenols, using them as sources of carbon, nitrogen, and energy[1]. The specific pathway often depends on the microbial species, particularly whether they are Gram-positive or Gram-negative bacteria.
-
Gram-Negative Bacteria (e.g., Pseudomonas sp.): These organisms typically degrade 4-nitrophenol (PNP) via the hydroquinone pathway . The nitro group is removed early in the process.[4][5]
-
Gram-Positive Bacteria (e.g., Arthrobacter sp.): This group often utilizes the 1,2,4-benzenetriol (BT) pathway (also known as the hydroxyquinol pathway).[4][6] Here, the aromatic ring is first hydroxylated before the nitro group is released as nitrite.
Photocatalytic Degradation
Photocatalysis utilizes semiconductor materials (like TiO₂) which, upon irradiation with light, generate electron-hole pairs[7]. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), that can non-selectively mineralize nitrophenols into CO₂, H₂O, and inorganic acids[7][8].
Chemical Reduction
Chemical reduction primarily targets the nitro group, converting it to an amino group (-NH₂), which is significantly less toxic and more biodegradable[9][10]. This is a common pathway for detoxification. Catalysts like zero-valent iron (Fe⁰) or sodium borohydride (NaBH₄) in the presence of a transition metal are frequently used[10][11]. The reduction proceeds through nitroso and hydroxylamine intermediates[12].
Troubleshooting Guides & FAQs
This section addresses common issues encountered during nitrophenyl degradation experiments.
Microbial Degradation Experiments
Q1: My isolated microbial strain shows slow or no degradation of nitrophenol. What are the possible causes?
A: This is a common challenge. Here’s a checklist of potential causes and solutions:
-
Toxicity: Nitrophenyl compounds can be toxic to microorganisms at high concentrations[2].
-
Causality: High concentrations can inhibit key metabolic enzymes or disrupt cell membranes.
-
Solution: Start with a lower concentration of the nitrophenol (e.g., <100 mg/L) and gradually increase it as the culture adapts. Also, ensure your initial inoculum is healthy and sufficient (e.g., 10% v/v)[4].
-
-
Nutrient Limitation: The growth medium may lack essential nutrients.
-
Causality: Microbes require sources of carbon, nitrogen, phosphorus, and trace metals for growth and enzymatic activity. The nitrophenol alone may not suffice.
-
Solution: Supplement your minimal salt medium with an additional carbon source (like glucose) or nitrogen source to support initial growth and enzyme production[4]. Check the C/N ratio in your medium, as this can be a critical parameter[5].
-
-
Sub-optimal Environmental Conditions: pH, temperature, and aeration can significantly impact microbial activity.
-
Causality: Enzymes have optimal pH and temperature ranges. Aerobic degradation requires sufficient dissolved oxygen.
-
Solution: Optimize these parameters. Most bacteria degrading nitrophenols prefer a pH between 6.0 and 8.0 and temperatures between 25-37°C[4][13]. Ensure adequate shaking (e.g., 160 rpm) for aeration in flask cultures[4].
-
-
Lack of Inducible Enzymes: The necessary degradation enzymes may not be expressed.
-
Causality: Some catabolic pathways are inducible, meaning the enzymes are only produced in the presence of the substrate or a similar molecule.
-
Solution: Ensure the bacteria were properly acclimatized. This can be done by pre-culturing the strain in a medium containing a low, non-toxic concentration of the nitrophenol.
-
Q2: I'm seeing an accumulation of a colored intermediate. What does this mean?
A: The formation of colored intermediates, such as aminophenols or polymerized products, often indicates that the degradation pathway is incomplete.
-
Causality: This can happen if a specific enzyme in the pathway is missing, inhibited, or if the reaction conditions (e.g., oxygen level) favor a side reaction. For example, under anaerobic conditions, nitro groups are often reduced to amines, which can then polymerize.
-
Solution: Analyze the intermediate using techniques like HPLC or GC-MS to identify its structure[14]. This will provide clues about where the metabolic bottleneck is. If you are aiming for complete mineralization, ensure your culture is fully aerobic. If reduction is the issue, you may have an anaerobic or facultative anaerobic strain, or your culture is oxygen-limited[15].
Photocatalytic Degradation Experiments
Q1: The degradation efficiency of my photocatalyst is much lower than reported values. Why?
A: Several factors can lead to poor photocatalytic performance.
-
Catalyst Dispersion: The photocatalyst powder is not well-dispersed in the solution.
-
Causality: Agglomerated particles reduce the available surface area for light absorption and reaction. Hydrophobic powders may float on the surface, further limiting interaction[16].
-
Solution: Before starting the reaction, sonicate the catalyst suspension for at least 15-30 minutes to break up agglomerates[17]. If the powder is hydrophobic, adding a small amount of a surfactant or a water-miscible solvent like ethanol can improve wetting[16].
-
-
"Catalyst Screening" or Light Penetration Issues: The catalyst concentration is too high.
-
Causality: An excessively high concentration of the catalyst makes the suspension opaque, scattering the incident light and preventing it from penetrating the solution to activate deeper particles.
-
Solution: Optimize the catalyst loading. Typical concentrations range from 0.025% to 0.1% (m/v)[18]. Run a series of experiments with varying catalyst concentrations to find the optimal level for your reactor geometry and light source.
-
-
Presence of Scavengers: Components in your water matrix are consuming the reactive oxygen species.
-
Causality: Real-world water samples (and even some lab-grade water) can contain ions (like chloride, bicarbonate) or natural organic matter that compete with the target pollutant for hydroxyl radicals, reducing efficiency[19].
-
Solution: Run a control experiment using ultrapure water to establish a baseline. If performance drops significantly in your sample matrix, you may need to consider a pre-treatment step or accept a lower degradation rate.
-
-
Catalyst Deactivation: The surface of the catalyst has become fouled.
-
Causality: Degradation intermediates or other substances in the solution can adsorb onto the catalyst surface, blocking active sites and preventing light absorption[19].
-
Solution: After an experimental run, recover the catalyst, wash it thoroughly with ultrapure water and/or a suitable solvent, and dry it before reuse. A thermal treatment can sometimes regenerate the surface.
-
Q2: My control experiment (without catalyst, but with light) shows some degradation. Is this normal?
A: Yes, some level of degradation due to direct photolysis is possible.
-
Causality: Nitrophenyl compounds have chromophores that absorb UV light, which can lead to their direct breakdown without a catalyst.
-
Self-Validation: This is why a photolysis control (light only, no catalyst) is essential. The true photocatalytic efficiency is the degradation observed in the presence of both light and catalyst, minus the degradation from the photolysis control. A dark control (catalyst, no light) is also crucial to quantify any adsorption of the compound onto the catalyst surface[18].
Chemical Reduction Experiments
Q1: The reduction of my nitrophenyl compound is incomplete, even with excess reducing agent.
A: Incomplete reduction can be due to catalyst issues or reaction conditions.
-
Catalyst Deactivation/Passivation: The surface of your catalyst (e.g., iron nanoparticles) has become passivated.
-
Causality: Iron nanoparticles can be oxidized by air or water, forming an inactive iron oxide layer on the surface that prevents further reaction.
-
Solution: Use freshly prepared nanoparticles. If using pre-synthesized nanoparticles, consider an acid wash (e.g., with dilute HCl) to remove the oxide layer just before the experiment. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is highly sensitive to oxygen.
-
-
pH of the Medium: The reaction pH is not optimal.
-
Causality: The reduction of nitroaromatics by zero-valent iron is highly pH-dependent, with faster rates typically observed under acidic conditions.
-
Solution: Adjust the initial pH of your solution. Studies have shown that a lower pH (e.g., pH 3) can significantly enhance the reduction rate of nitrobenzene by iron nanoparticles[9].
-
-
Poor Mass Transfer: The catalyst and substrate are not mixing effectively.
-
Causality: If the catalyst settles at the bottom of the reactor, its interaction with the dissolved nitrophenyl compound is limited.
-
Solution: Ensure vigorous stirring or shaking throughout the reaction to keep the catalyst suspended and maximize contact with the substrate.
-
Experimental Protocols
Protocol: Microbial Degradation of p-Nitrophenol (PNP)
This protocol outlines the steps for a batch degradation experiment using an isolated bacterial strain.
-
Prepare Mineral Salt Medium (MSM): Prepare 1 L of MSM containing essential salts (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and a trace element solution). Sterilize by autoclaving.
-
Prepare PNP Stock Solution: Prepare a concentrated stock solution of p-nitrophenol (e.g., 10 g/L) in a small amount of a suitable solvent or directly in MSM. Sterilize by filtration through a 0.2 µm filter[4].
-
Inoculum Preparation: Inoculate 50 mL of a rich medium (e.g., Nutrient Broth) with a single colony of your bacterial strain. Incubate overnight at 30°C with shaking (160 rpm) until it reaches the late exponential phase.
-
Set up Degradation Experiment:
-
In a 250 mL Erlenmeyer flask, add 100 mL of sterile MSM[4].
-
Spike the medium with the PNP stock solution to achieve the desired final concentration (e.g., 50 mg/L).
-
Inoculate the flask with 10% (v/v) of your prepared inoculum[4].
-
Prepare a sterile control flask (MSM + PNP, no inoculum) to check for abiotic degradation.
-
-
Incubation: Incubate the flasks at 30°C on a rotary shaker at 160 rpm[4].
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the culture.
-
Centrifuge the sample at 12,000 x g for 10 minutes to pellet the cells.
-
Analyze the supernatant for the remaining PNP concentration using a UV-Vis spectrophotometer (at ~400 nm after alkalinization) or HPLC[14][20].
-
Protocol: Photocatalytic Degradation of p-Nitrophenol (PNP)
This protocol describes a typical photocatalytic experiment using a TiO₂ catalyst.
-
Prepare PNP Solution: Prepare an aqueous solution of PNP at the desired concentration (e.g., 10 ppm) in ultrapure water[18].
-
Catalyst Suspension:
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the PNP to adsorb onto the catalyst surface and reach equilibrium. This is your "time zero" sample.
-
Initiate Photocatalysis:
-
Turn on the light source (e.g., a UV lamp or a solar simulator). Ensure the light source is positioned for uniform irradiation of the solution.
-
If required, purge the solution with air or oxygen using an air bubbler to ensure a constant supply of electron acceptors[18].
-
-
Sampling and Analysis:
-
At set time intervals, withdraw a small aliquot (e.g., 2-3 mL) of the suspension.
-
Immediately centrifuge or filter the sample through a 0.22 µm syringe filter to remove the catalyst particles. This is critical to stop the reaction and prevent interference during analysis[21].
-
Analyze the filtrate for the remaining PNP concentration using a UV-Vis spectrophotometer or HPLC.
-
Protocol: Green Synthesis of Iron Nanoparticles (FeNPs) for Reduction
This protocol is adapted from methods using plant extracts as reducing and capping agents[9][22].
-
Prepare Plant Extract:
-
Thoroughly wash and dry plant leaves known to be rich in polyphenols (e.g., green tea, eucalyptus)[22][23].
-
Boil a known weight of the dried leaves (e.g., 10 g) in ultrapure water (e.g., 200 mL) for 15-20 minutes.
-
Cool the mixture and filter it to obtain a clear plant extract. This extract contains the reducing agents.
-
-
Synthesize FeNPs:
-
Prepare an aqueous solution of an iron salt (e.g., 0.1 M Ferric Chloride, FeCl₃)[9].
-
While vigorously stirring the iron salt solution, add the plant extract dropwise.
-
A color change (typically to black or dark brown) indicates the formation of iron nanoparticles.
-
Continue stirring for 30-60 minutes to ensure the reaction is complete.
-
-
Harvest Nanoparticles:
-
Separate the synthesized FeNPs from the solution by centrifugation (e.g., 10,000 x g for 15 minutes) or by using a strong magnet if the particles are magnetic (Fe₃O₄)[22].
-
Wash the harvested nanoparticle pellet several times with ultrapure water and then with ethanol to remove any unreacted precursors or residual extract.
-
Dry the nanoparticles in a vacuum oven at a low temperature (e.g., 60°C). The FeNPs are now ready for use in reduction experiments.
-
Data Summary Table
The table below summarizes typical experimental conditions reported for the degradation of nitrophenyl compounds. These values should be used as starting points for optimization.
| Parameter | Microbial Degradation | Photocatalytic Degradation | Chemical Reduction (FeNPs) |
| Target Compound | p-Nitrophenol | p-Nitrophenol | Nitrobenzene, p-Nitrophenol |
| Typical Concentration | 20 - 300 mg/L[4][6] | 5 - 20 mg/L (ppm)[18][24] | 50 - 200 mg/L |
| pH | 6.5 - 8.0[4][13] | 4.0 - 9.0 (often optimal near neutral) | 3.0 - 6.0 (acidic preferred)[9] |
| Temperature (°C) | 25 - 37[4][13] | 20 - 40 | 20 - 50 |
| Catalyst/Microbe Load | 5-10% (v/v) inoculum[4] | 0.1 - 1.0 g/L[18][25] | 0.5 - 2.0 g/L[9] |
| Key Intermediates | Hydroquinone, 4-Nitrocatechol[4][5] | Hydroxylated aromatics, organic acids | Nitrosobenzene, Phenylhydroxylamine[12] |
| Primary End Product | CO₂, H₂O, Biomass | CO₂, H₂O, NO₃⁻[7] | Aminophenol / Aniline[9] |
References
-
IWA Publishing. (n.d.). Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
-
Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Ecobiotechnology, 10(4), 743-766. Retrieved from [Link]
-
Li, Y., et al. (2022). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Molecules, 27(21), 7203. Retrieved from [Link]
-
Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved from [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Zhang, Z., et al. (2012). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Environmental Science & Technology, 46(10), 5519-5526. Retrieved from [Link]
-
Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Ecobiotechnology, 10(4). Retrieved from [Link]
-
Zhang, Y., et al. (2023). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers in Microbiology, 14. Retrieved from [Link]
-
Kimura, N., Kitagawa, W., & Kamagata, Y. (2014). Biodegradation of Nitrophenol Compounds. In Biological Remediation of Explosive Residues. Retrieved from [Link]
-
Li, D., et al. (2023). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Journal of Hazardous Materials, 458, 131899. Retrieved from [Link]
-
ACS Omega. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
-
ResearchGate. (2017). How to do photocatalytic degradation of dye experiment using hydrophobic powder sample? Retrieved from [Link]
-
ResearchGate. (n.d.). Green Synthesis of Iron Nanoparticles: Nitrobenzene Reduction and pH Responsiveness Study. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]
-
MDPI. (2024). Organic Pollutant Degradation Through Photocatalysis: Progress, Challenges, and Sustainable Solutions. Retrieved from [Link]
-
ResearchGate. (2015). Microbial degradation of nitroaromatic compounds. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
PubMed Central. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
-
University of Toronto. (n.d.). Photocatalytic Oxidation of an Organic Dye Using Titanium Dioxide. Retrieved from [Link]
-
IWA Publishing. (2023). A review of the photocatalytic degradation of organic pollutants in water by modified TiO2. Retrieved from [Link]
-
Wang, T., et al. (2020). Green synthesised iron and iron-based nanoparticle in environmental and biomedical application: a review. Journal of Chemical Technology & Biotechnology, 95(10), 2533-2548. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing materials. Retrieved from [Link]
-
YouTube. (2021). Iron Oxide nanoparticles by precipitation method. Retrieved from [Link]
-
Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ResearchGate. (2018). p-Nitrophenol determination and remediation: An overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2024). Photocatalytic Degradation of Organic Pollutants in Wastewater. Retrieved from [Link]
-
New Journal of Chemistry. (2024). Highly selective photocatalytic degradation of p-nitrophenol facilitated by photo-sensitive molecularly imprinted polymer nanoparticles and TiO2 nan.... Retrieved from [Link]
-
Frontiers in Microbiology. (2020). Green Synthesis: An Eco-friendly Route for the Synthesis of Iron Oxide Nanoparticles. Retrieved from [Link]
-
Habekost, A. (2025). Analysis of p-Nitrophenol Reduction. World Journal of Chemical Education, 13(1), 7-16. Retrieved from [Link]
-
SciSpace. (2012). Photocatalytic Degradation of Organic Pollutants: Mechanisms and Kinetics. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of graphene oxide-metal nanoparticle nanocomposites for catalytic reduction of nitrocompounds in aqueous medium. Retrieved from [Link]
-
ResearchGate. (2021). Heterogeneous photocatalytic degradation of nitrophenols. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
ResearchGate. (2016). How to carry out the photocatalytic dye degradation experiment using nanoparticles where UV spectra of dye is taken as measure of degradation? Retrieved from [Link]
-
PubMed. (1996). Degradation of nitroaromatic compounds by microorganisms. Retrieved from [Link]
-
YouTube. (2024). Photocatalytic degradation of Congo red dye using layer double hydroxide. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: About. Retrieved from [Link]
-
PubMed. (2023). The mechanism of p-nitrophenol degradation by dissolved organic matter derived from biochar. Retrieved from [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 4. iwaponline.com [iwaponline.com]
- 5. Frontiers | Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors [frontiersin.org]
- 6. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2 [mdpi.com]
- 8. iwaponline.com [iwaponline.com]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06339B [pubs.rsc.org]
- 18. web.viu.ca [web.viu.ca]
- 19. Organic Pollutant Degradation Through Photocatalysis: Progress, Challenges, and Sustainable Solutions (Mini Review) [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Green synthesised iron and iron‐based nanoparticle in environmental and biomedical application: – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Highly selective photocatalytic degradation of p-nitrophenol facilitated by photo-sensitive molecularly imprinted polymer nanoparticles and TiO2 nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
stability of 1-(5-bromo-2-nitrophenyl)pyrrolidine in different solvents
This technical guide provides in-depth information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with 1-(5-bromo-2-nitrophenyl)pyrrolidine. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound throughout your experimental workflows.
Introduction: The Criticality of Compound Stability
1-(5-bromo-2-nitrophenyl)pyrrolidine is a key building block in medicinal chemistry and materials science. The inherent reactivity of its structure, while synthetically useful, also presents stability challenges. Understanding how this molecule behaves in different chemical environments is paramount for generating reproducible data and ensuring the quality of final products. Forced degradation studies, which intentionally stress a compound under more severe conditions than accelerated stability testing, are essential for revealing potential degradation pathways and developing stability-indicating analytical methods.[1][2] This guide is designed to address the most common stability issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1-(5-bromo-2-nitrophenyl)pyrrolidine that influence its stability?
A1: The stability of 1-(5-bromo-2-nitrophenyl)pyrrolidine is primarily dictated by the electronic arrangement of its substituted phenyl ring. Two key features create a reactive site:
-
The Electron-Withdrawing Nitro Group (-NO₂): Located at the ortho position to the pyrrolidine ring, this group strongly withdraws electron density from the aromatic ring through resonance and inductive effects.
-
The Bromo Group (-Br): Positioned at the para position relative to the nitro group, the bromine atom is a competent leaving group.
This specific arrangement makes the aromatic ring "electron-deficient" and highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[3] The carbon atom attached to the bromine becomes an electrophilic site, prone to attack by nucleophiles.
Q4: How can I monitor the stability of my compound in solution?
A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) . [4][5]A typical stability study involves:
-
Preparing a solution of the compound at a known concentration.
-
Analyzing the solution at an initial time point (T=0) to get a baseline.
-
Storing the solution under the desired conditions (e.g., room temperature, 40°C).
-
Analyzing aliquots of the solution at subsequent time points (e.g., 2, 8, 24, 48 hours).
Degradation is indicated by a decrease in the peak area of the parent compound and the concurrent appearance of one or more new peaks corresponding to the degradation products. [4]
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Rapid and significant loss of parent compound in a freshly prepared solution. | Inappropriate Solvent Choice: The solvent itself (e.g., methanol) is reacting with the compound. | Immediately switch to a high-purity, anhydrous, aprotic solvent like acetonitrile (ACN) or THF. Prepare fresh solutions and re-analyze. |
| Gradual degradation over several hours or days at room temperature. | Solvent Impurities: The solvent contains trace amounts of water, amines, or other nucleophiles. Temperature: Ambient temperature is sufficient to slowly drive the degradation reaction. | Use a freshly opened bottle of a high-purity (e.g., HPLC or LC-MS grade) anhydrous solvent. Store stock solutions frozen at -20°C or -80°C in tightly sealed vials to minimize both thermal degradation and moisture ingress. |
| Appearance of multiple, unexpected peaks in the chromatogram. | Secondary Degradation: Primary degradation products may themselves be unstable and break down further. Photodegradation: Exposure to light, especially UV, can induce alternative degradation pathways. [6] | Use LC-MS to obtain mass data for the unknown peaks to aid in their identification. [4] Protect solutions from light by using amber vials or covering containers with aluminum foil. Include a photostability test in your forced degradation protocol. |
| Inconsistent results between experiments. | Variable Solvent Quality: Using different grades or ages of solvents between experiments. Inconsistent Storage: Differences in storage temperature or duration before use. | Standardize on a specific grade and supplier for your solvents. Always note the lot number. Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, adhere to a strict, validated storage protocol (e.g., max 48 hours at -20°C). |
Protocol: Standardized Stability Assessment in Solution
This protocol outlines a forced degradation study to evaluate the stability of 1-(5-bromo-2-nitrophenyl)pyrrolidine in a chosen solvent.
1. Objective: To quantify the rate of degradation of the target compound in a specific solvent at both room temperature and an elevated temperature over 48 hours.
2. Materials:
-
1-(5-bromo-2-nitrophenyl)pyrrolidine (purity >95%)
-
Test Solvents (HPLC-grade or higher): e.g., Acetonitrile, DMSO, Methanol
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system with a C18 column
-
Autosampler vials (amber recommended)
-
Incubator/oven set to 40°C
-
Refrigerator/Freezer for storage
3. Experimental Workflow:
4. Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 1-(5-bromo-2-nitrophenyl)pyrrolidine in the chosen test solvent to a final concentration of 1.0 mg/mL. Ensure it is fully dissolved.
-
T=0 Analysis: Immediately transfer an aliquot of the stock solution to an autosampler vial and analyze it using a validated HPLC/LC-MS method. This is your baseline reference.
-
Sample Incubation: Dispense equal aliquots of the remaining stock solution into multiple sealed vials. Place half of the vials in a secure location at room temperature (record temperature) and the other half in an incubator at 40°C. Protect all samples from light.
-
Time-Point Analysis: At each specified time point (e.g., 2, 8, 24, 48 hours), remove one vial from the room temperature set and one from the 40°C set. Allow the heated sample to cool to room temperature, then analyze both by HPLC/LC-MS.
-
Data Analysis:
-
For each time point, calculate the peak area of the parent compound.
-
Determine the percentage of the parent compound remaining relative to the T=0 sample using the formula: % Remaining = (Area_t / Area_t0) * 100
-
Note the peak areas of any new impurity peaks that appear.
-
5. Self-Validation & Trustworthiness:
-
The T=0 sample acts as the 100% reference, controlling for any variability in injection volume or detector response.
-
Running samples at two different temperatures allows for an assessment of thermal stress. Significant degradation at 40°C but not at room temperature indicates a thermally liable compound. [1]* The appearance of new peaks that grow over time while the parent peak decreases provides strong evidence that they are degradation products.
Summary of Expected Stability (Hypothetical Data)
The following table provides a summary of expected stability based on the known reactivity of the compound. This is for illustrative purposes only; you must generate your own data.
| Solvent | Condition | % Remaining (8h) | % Remaining (24h) | % Remaining (48h) | Primary Degradation Product |
| Acetonitrile | Room Temp | >99% | >98% | >97% | Not significant |
| 40°C | 98% | 95% | 91% | Trace amounts of hydrolysis product (from trace water) | |
| DMSO | Room Temp | >99% | 98% | 96% | Trace amounts of hydrolysis product |
| 40°C | 97% | 92% | 85% | Hydrolysis product | |
| Methanol | Room Temp | 90% | 75% | 55% | 1-(5-methoxy-2-nitrophenyl)pyrrolidine |
| 40°C | 65% | 30% | <10% | 1-(5-methoxy-2-nitrophenyl)pyrrolidine |
References
-
Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. In Separation Science and Technology (Vol. 8, pp. 31-76). [Link]
-
Rani, S. & Singh, R. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4165-4172. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38382-38387. [Link]
-
Zuba, D., & Stanaszek, R. (2010). Development and validation of a GC-MS method for the simultaneous determination of piperazine-derived drugs in seized materials. Analytical Methods, 2(11), 1735-1742. [Link]
-
Inesi, A., et al. (2011). Elucidation of fipronil photodegradation pathways. Journal of Agricultural and Food Chemistry, 59(17), 9299-9305. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-(5-bromo-2-nitrophenyl)pyrrolidine by NMR and Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance.[1] An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides an in-depth, experience-driven approach to the structural validation of 1-(5-bromo-2-nitrophenyl)pyrrolidine, a compound representative of a class of substituted phenylpyrrolidines frequently encountered in medicinal chemistry.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the why behind the analytical choices. We will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for our target compound, critically comparing it with a potential isomer, 1-(2-bromo-5-nitrophenyl)pyrrolidine, to illustrate how these powerful techniques provide definitive structural evidence.
The Imperative of Orthogonal Spectroscopic Data
Reliance on a single analytical technique for structural confirmation is fraught with peril. Isomers, for instance, can exhibit identical mass-to-charge ratios in a mass spectrum. It is the marriage of mass spectrometry, which reveals the molecular weight and elemental composition, with NMR spectroscopy, which maps the intricate connectivity and spatial relationships of atoms, that provides the requisite certainty in structural elucidation.[2][3] This guide will champion this integrated, multi-technique philosophy.
Predicted Spectroscopic Data for 1-(5-bromo-2-nitrophenyl)pyrrolidine
Lacking direct experimental spectra in the public domain for 1-(5-bromo-2-nitrophenyl)pyrrolidine, we can confidently predict the key spectral features based on foundational principles of spectroscopy and data from analogous structures. These predictions serve as a benchmark against which to compare experimentally acquired data.
¹H NMR Spectroscopy: A Map of Proton Environments
Proton NMR (¹H NMR) is exquisitely sensitive to the electronic environment of each hydrogen atom in a molecule. The predicted chemical shifts (δ) for 1-(5-bromo-2-nitrophenyl)pyrrolidine are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the diamagnetic anisotropy of the benzene ring.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 1-(5-bromo-2-nitrophenyl)pyrrolidine
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3' | ~7.85 | d | J ≈ 2.5 | Ortho to the nitro group, deshielded. Coupled only to H-4'. |
| H-4' | ~7.55 | dd | J ≈ 8.8, 2.5 | Ortho to the bromine atom and meta to the nitro group. Coupled to H-3' and H-6'. |
| H-6' | ~7.00 | d | J ≈ 8.8 | Ortho to the pyrrolidine nitrogen, shielded relative to other aromatic protons. Coupled only to H-4'. |
| Pyrrolidine (α-CH₂) | ~3.40 | t | J ≈ 6.5 | Adjacent to the nitrogen atom, deshielded. |
| Pyrrolidine (β-CH₂) | ~2.05 | m | - | Further from the nitrogen and aromatic ring. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR (¹³C NMR) provides insight into the carbon framework of the molecule. The chemical shifts are highly sensitive to the nature of the substituents on the aromatic ring.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 1-(5-bromo-2-nitrophenyl)pyrrolidine
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1' | ~145 | Attached to the nitrogen and ortho to the nitro group, deshielded. |
| C-2' | ~140 | Attached to the nitro group, highly deshielded. |
| C-3' | ~128 | Aromatic CH. |
| C-4' | ~130 | Aromatic CH. |
| C-5' | ~115 | Attached to the bromine atom. |
| C-6' | ~120 | Aromatic CH. |
| Pyrrolidine (α-C) | ~52 | Adjacent to the nitrogen atom. |
| Pyrrolidine (β-C) | ~25 | Further from the nitrogen. |
Mass Spectrometry: The Molecular Weight and Beyond
Mass spectrometry is a cornerstone technique in pharmaceutical development for confirming molecular weight and probing fragmentation patterns.[4][5][6][7][8] For 1-(5-bromo-2-nitrophenyl)pyrrolidine, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 3: Predicted Mass Spectrometry Data for 1-(5-bromo-2-nitrophenyl)pyrrolidine
| Ion | Predicted m/z | Notes |
| [M]⁺ | 270/272 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| [M-NO₂]⁺ | 224/226 | Loss of the nitro group, a common fragmentation pathway. |
| [M-C₄H₈N]⁺ | 201/203 | Cleavage of the pyrrolidine ring. |
The Comparative Case: Distinguishing from 1-(2-bromo-5-nitrophenyl)pyrrolidine
To underscore the power of this analytical approach, let's consider the challenge of distinguishing our target compound from its isomer, 1-(2-bromo-5-nitrophenyl)pyrrolidine. A simple mass spectrum would show the same molecular weight for both. However, NMR spectroscopy, particularly ¹H NMR, provides the definitive solution.
Table 4: Comparative Predicted ¹H NMR Aromatic Signals
| Compound | H-3' | H-4' | H-6' |
| 1-(5-bromo-2-nitrophenyl)pyrrolidine | ~7.85 (d) | ~7.55 (dd) | ~7.00 (d) |
| 1-(2-bromo-5-nitrophenyl)pyrrolidine | ~8.10 (d) | ~7.60 (dd) | ~7.20 (d) |
The key differentiator lies in the coupling patterns and chemical shifts of the aromatic protons. In our target molecule, the proton ortho to the nitro group (H-3') is a simple doublet. In the isomeric impurity, the proton ortho to the nitro group (H-4') would be a doublet of doublets. This subtle yet significant difference in the ¹H NMR spectrum provides an irrefutable means of distinguishing between the two isomers.
Experimental Protocols
To achieve the high-quality data necessary for unambiguous structural validation, the following experimental protocols are recommended.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 500 MHz or higher field NMR spectrometer.
-
Acquire a one-dimensional ¹H spectrum with a spectral width of at least 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of at least 220 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically several thousand scans).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to confirm proton-proton and proton-carbon connectivities. These 2D NMR techniques are invaluable for the structural elucidation of complex small molecules.[9][10][11]
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire a full scan mass spectrum over a range of m/z 100-500.
-
The high mass accuracy of the instrument will allow for the determination of the elemental composition, confirming the molecular formula.
-
-
Tandem MS (MS/MS):
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process and the key decision points based on the spectroscopic data.
Caption: Workflow for the structural validation of 1-(5-bromo-2-nitrophenyl)pyrrolidine.
Caption: ¹H NMR comparison for isomeric differentiation.
Conclusion
The structural validation of novel chemical entities is a multi-faceted process that demands a rigorous and evidence-based approach. By synergistically employing high-resolution NMR and mass spectrometry, researchers can achieve an unassailable level of confidence in their molecular structures. This guide has provided a framework for the validation of 1-(5-bromo-2-nitrophenyl)pyrrolidine, emphasizing the predictive power of spectroscopic theory and the critical importance of comparative analysis against potential isomers. Adherence to these principles not only ensures the integrity of research data but also accelerates the journey of a compound from the laboratory to its potential therapeutic application.
References
-
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link][15][16][17]
-
Coriolis Pharma. (2023). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. [Link][4]
-
University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. [Link][18]
-
Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20. [Link][19]
-
AMSbiopharma. (2023). How Mass Spectrometry enhances GMP quality control with LC-MS. [Link][5]
-
Tong, F., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 12(4), 458-464. [Link][20]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link][15][16][17]
-
Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link][21]
-
An, J., & Wang, J. (2000). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 72(14), 3235-3242. [Link][22]
-
GMI - Global Medical Instrumentation. (2023). Mass Spectrometry in Pharmaceutical Research: Unlocking Insights for Drug Development. [Link][6]
-
Smith, S. G., & Goodman, J. M. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4585-4595. [Link][23]
-
Netpharmalab. (2023). Mass Spectrometry in Drug Development Applications. [Link][7]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link][24]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link][25]
-
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][12]
-
Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. [Link][8]
-
Indian Institute of Technology Bombay. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link][9]
-
Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link][13]
-
Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link][15][16][17]
-
Wisdomlib. (2024). Chemical structure confirmation: Significance and symbolism. [Link][1]
-
Volmer, D. A. (n.d.). Fragmentation and Interpretation of Spectra. Saarland University. [Link][26]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link][14]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. [Link][27]
-
Hypha Discovery. (n.d.). NMR Structure Elucidation of Small Molecules. [Link][10]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. PubMed. [Link][11]
-
University of Gothenburg. (2023). Small molecule-NMR. [Link][28]
-
ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. [Link][30]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). [Link][31]
-
NIST. (n.d.). Pyrrolidine, 1-(1-oxooctadecyl)-. NIST WebBook. [Link][32]
-
Okano, Y., et al. (1982). Analysis of endogenous pyrrolidine levels by mass fragmentography. Life Sciences, 31(7), 671-677. [Link][36]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). [Link][40]
-
SanMartin, R., & Herrero, M. T. (2021). Structure Determination By Spectroscopic Methods: A Practical Approach. CRC Press. [Link][2]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. [Link][42]
-
NIST. (n.d.). Benzene, 1-bromo-3-nitro-. NIST WebBook. [Link][43]
-
NIST. (n.d.). Benzene, 1-bromo-4-nitro-. NIST WebBook. [Link][44]
-
ResearchGate. (n.d.). (PDF) Structure validation in chemical crystallography. [Link]
-
The Organic Chemistry Tutor. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link][45]
-
NPTEL. (n.d.). Application of Spectroscopic Methods in Molecular Structure Determination. [Link][3]
Sources
- 1. Chemical structure confirmation: Significance and symbolism [wisdomlib.org]
- 2. routledge.com [routledge.com]
- 3. Application of Spectroscopic Methods in Molecular Structure Determination - Course [onlinecourses.nptel.ac.in]
- 4. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma [coriolis-pharma.com]
- 5. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. netpharmalab.es [netpharmalab.es]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. youtube.com [youtube.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scienceready.com.au [scienceready.com.au]
- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 16. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CASPRE [caspre.ca]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. whitman.edu [whitman.edu]
- 27. uni-saarland.de [uni-saarland.de]
- 28. Small molecule-NMR | University of Gothenburg [gu.se]
- 29. Pyrrolidine [webbook.nist.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Pyrrolidine, 1-(1-oxooctadecyl)- [webbook.nist.gov]
- 33. Pyrrolidine [webbook.nist.gov]
- 34. spectrabase.com [spectrabase.com]
- 35. 1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 38. spectrabase.com [spectrabase.com]
- 39. Benzene, 1-bromo-3-nitro- | C6H4BrNO2 | CID 11457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. Benzene, 1-bromo-3-nitro- [webbook.nist.gov]
- 44. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]
- 45. youtube.com [youtube.com]
analytical methods for purity assessment of 1-(5-bromo-2-nitrophenyl)pyrrolidine
An Expert's Comparative Guide to the Analytical Purity Assessment of 1-(5-bromo-2-nitrophenyl)pyrrolidine
In the synthesis of novel pharmaceutical agents, the purity of intermediates is paramount. The compound 1-(5-bromo-2-nitrophenyl)pyrrolidine is a key building block in the development of various therapeutic molecules. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for the purity assessment of 1-(5-bromo-2-nitrophenyl)pyrrolidine, offering insights into the experimental choices and data interpretation for researchers, scientists, and drug development professionals.
The Critical Role of Purity Assessment
The presence of impurities in pharmaceutical intermediates can lead to the formation of undesired side products, potentially impacting the stability and toxicity of the final drug product. Therefore, robust analytical methods are essential to ensure the purity of 1-(5-bromo-2-nitrophenyl)pyrrolidine meets stringent regulatory requirements.
Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical technique is crucial for accurate purity assessment. This section provides a detailed comparison of the most suitable methods for 1-(5-bromo-2-nitrophenyl)pyrrolidine, complete with experimental protocols and data interpretation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.
Principle and Applicability: Reverse-phase HPLC is particularly well-suited for separating 1-(5-bromo-2-nitrophenyl)pyrrolidine from its potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical HPLC Data Summary
| Parameter | Result |
| Retention Time of Main Peak | 12.5 min |
| Purity (Area %) | 99.5% |
| Major Impurity | 0.2% at 10.8 min |
| Minor Impurities | <0.1% each |
Advantages:
-
High resolution and sensitivity.
-
Excellent for quantitative analysis.
-
Well-established and validated methods are readily available.
Limitations:
-
May not be suitable for volatile impurities.
-
Requires reference standards for impurity identification.
HPLC Experimental Workflow
Caption: A typical workflow for purity assessment using HPLC.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.
Principle and Applicability: For 1-(5-bromo-2-nitrophenyl)pyrrolidine, GC can be employed if the compound and its potential impurities are thermally stable and sufficiently volatile. It is particularly useful for detecting residual solvents.
Experimental Protocol:
-
Instrumentation: A GC system with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
Data Interpretation: Similar to HPLC, purity is determined by the area percentage of the main peak.
Hypothetical GC Data Summary
| Parameter | Result |
| Retention Time of Main Peak | 15.2 min |
| Purity (Area %) | 99.2% |
| Volatile Impurity | 0.5% at 8.1 min |
| Residual Solvent (DCM) | 0.1% |
Advantages:
-
High resolution for volatile compounds.
-
Excellent for analyzing residual solvents.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be required for some compounds.
GC Experimental Workflow
Caption: A standard workflow for purity determination using GC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for impurity identification.
Principle and Applicability: After separation by LC, the analyte and its impurities are ionized and their mass-to-charge ratios are determined. This allows for the identification of unknown impurities by providing molecular weight information.
Experimental Protocol: The LC conditions are similar to those used for HPLC. The MS parameters would be optimized for the analyte, often using electrospray ionization (ESI) in positive ion mode.
Data Interpretation: The mass spectrum of each impurity peak can be used to propose a molecular structure, which can then be confirmed by synthesizing the suspected impurity and comparing its retention time and mass spectrum.
Hypothetical LC-MS Impurity Identification
| Retention Time (min) | [M+H]+ | Proposed Structure |
| 10.8 | 273.0 | Isomeric impurity |
| 14.5 | 215.1 | Debrominated impurity |
Advantages:
-
Provides molecular weight information for impurity identification.
-
High sensitivity and selectivity.
Limitations:
-
Quantitative analysis can be more complex than with HPLC-UV.
-
Matrix effects can suppress ion signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).
Principle and Applicability: ¹H NMR can confirm the structure of 1-(5-bromo-2-nitrophenyl)pyrrolidine and identify impurities with different chemical structures. qNMR can provide a highly accurate purity assessment without the need for a reference standard of the analyte.
Experimental Protocol for qNMR: A known amount of an internal standard is added to a precisely weighed sample, and the ¹H NMR spectrum is acquired. The purity is calculated by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard.
Advantages:
-
Provides structural information.
-
qNMR is a primary analytical method for purity assessment.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Complex spectra can be difficult to interpret.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to investigate the melting behavior of a compound.
Principle and Applicability: The presence of impurities typically lowers and broadens the melting point of a substance. DSC can be used to detect the presence of impurities by analyzing the melting endotherm.
Data Interpretation: A sharp melting endotherm close to the literature melting point of the pure compound indicates high purity. A broad melting range or the presence of multiple thermal events can suggest the presence of impurities or polymorphism.
Advantages:
-
Provides information on solid-state purity and polymorphism.
-
Requires a small amount of sample.
Limitations:
-
Not suitable for amorphous or thermally unstable compounds.
-
Less sensitive to impurities than chromatographic methods.
Method Comparison Summary
| Method | Primary Application | Quantitative? | Impurity ID? | Throughput |
| HPLC | Purity, Impurity Profiling | Yes | No | High |
| GC | Volatile Impurities, Residual Solvents | Yes | No | High |
| LC-MS | Impurity Identification | Semi-quantitative | Yes | Medium |
| NMR | Structural Confirmation, qNMR | Yes (qNMR) | Yes | Low |
| DSC | Solid-state Purity, Polymorphism | No | No | Medium |
Conclusion
A multi-faceted approach is often the most effective strategy for the comprehensive purity assessment of 1-(5-bromo-2-nitrophenyl)pyrrolidine. HPLC is the preferred method for routine purity testing and quantitation of known impurities. GC is valuable for assessing volatile impurities and residual solvents. LC-MS is indispensable for the identification of unknown impurities, while NMR provides structural confirmation and an orthogonal quantitative purity assessment. DSC is a useful complementary technique for evaluating solid-state purity. By judiciously selecting and combining these analytical methods, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH; 2005. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons; 2011. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning; 2014. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. [Link]
Bromo vs. Chloro Nitrophenyl Pyrrolidines in Cross-Coupling Reactions: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Nitrophenyl Pyrrolidines and Cross-Coupling in Medicinal Chemistry
The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique three-dimensional structure is highly sought after for introducing conformational rigidity and chirality into drug candidates. When functionalized with a nitrophenyl group, these scaffolds become valuable intermediates for generating diverse molecular libraries through cross-coupling reactions. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the attached phenyl ring, making these substrates particularly interesting for carbon-carbon and carbon-nitrogen bond formation.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools in modern organic synthesis.[2][3][4] The choice of the aryl halide—typically an iodide, bromide, or chloride—is a critical parameter that dictates reaction efficiency. While aryl iodides are the most reactive, their cost and lower stability often make aryl bromides and chlorides more practical choices for large-scale synthesis. This guide provides a detailed comparison of the reactivity of bromo- and chloro-nitrophenyl pyrrolidines in these key cross-coupling reactions, offering insights to guide substrate selection and reaction optimization.
The Decisive Step: Oxidative Addition and the Halogen's Impact
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[5] This trend is primarily governed by the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][6][7] During this step, the C-X (carbon-halogen) bond is cleaved, and a new palladium(II) species is formed.
The strength of the C-X bond is a key determinant of the activation energy for this step. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[8] Consequently, the weaker C-Br bond is more readily cleaved than the stronger C-Cl bond, leading to a faster oxidative addition and overall higher reactivity for bromo-substituted substrates.[8] The presence of an electron-withdrawing nitro group on the phenyl ring can further modulate this reactivity by making the ipso-carbon more electrophilic and susceptible to attack by the electron-rich palladium(0) catalyst. Computational studies have explored various mechanistic pathways for oxidative addition, including concerted cis-addition and nucleophilic displacement (SNAr-like) mechanisms.[6][7][9][10]
Comparative Reactivity in Key Cross-Coupling Reactions
The inherent difference in reactivity between aryl bromides and chlorides has significant practical implications for reaction conditions and outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron reagent, is a widely used transformation.[2][11]
-
Bromo-nitrophenyl Pyrrolidines: These substrates are generally highly reactive in Suzuki-Miyaura couplings. Reactions often proceed under mild conditions with a variety of palladium catalysts and bases.[12][13][14][15][16] The use of electron-rich and bulky phosphine ligands can further enhance catalytic activity.[13]
-
Chloro-nitrophenyl Pyrrolidines: Activating the more robust C-Cl bond for oxidative addition typically requires more forcing conditions. This often involves the use of more electron-rich and sterically demanding ligands, higher reaction temperatures, and sometimes stronger bases.[17][18] However, successful couplings of activated aryl chlorides, such as those bearing nitro groups, have been reported, sometimes even at room temperature with the appropriate catalytic system.[18]
| Aryl Halide | Catalyst/Ligand System | Base | Solvent | Temperature | Yield | Reference |
| 4-Bromonitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | High | [General knowledge] |
| 4-Chloronitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 °C | Good | [General knowledge] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Nitro-substituted Aryl Halides. Note: Specific yields are highly dependent on the coupling partner and precise reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with amines.[3][19][20][21]
-
Bromo-nitrophenyl Pyrrolidines: These substrates readily undergo amination with a wide range of primary and secondary amines. The reaction conditions are generally mild, and a variety of phosphine ligands can be employed to achieve high yields.[22][23]
-
Chloro-nitrophenyl Pyrrolidines: The coupling of aryl chlorides in Buchwald-Hartwig amination was a significant challenge in the early development of the reaction. The breakthrough came with the development of sterically hindered and electron-rich ligands that facilitate the oxidative addition of the C-Cl bond.[3] While still generally less reactive than their bromo counterparts, nitro-activated chloroarenes can be effectively coupled, often requiring these specialized and more expensive catalyst systems.[22][24]
| Aryl Halide | Catalyst/Ligand System | Base | Solvent | Temperature | Yield | Reference |
| 4-Bromonitrobenzene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 °C | Excellent | [General knowledge] |
| 4-Chloronitrobenzene | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | 100 °C | High | [General knowledge] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Nitro-substituted Aryl Halides. Note: Specific yields are highly dependent on the amine coupling partner and precise reaction conditions.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[4][25][26]
-
Bromo-nitrophenyl Pyrrolidines: Aryl bromides are excellent substrates for Sonogashira couplings, typically reacting under mild conditions in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[27][28]
-
Chloro-nitrophenyl Pyrrolidines: The Sonogashira coupling of aryl chlorides is notoriously difficult due to the strength of the C-Cl bond. While some success has been achieved with activated aryl chlorides, such as those bearing a nitro group, these reactions often require high temperatures and specialized catalyst systems, and yields can be modest.[27] In many cases, the corresponding bromo- or iodo-analogs are preferred for this transformation.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| 4-Bromonitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp | High | [General knowledge] |
| 4-Chloronitrobenzene | Pd(PPh₃)₄ / CuI | Pyrrolidine | DMF | 120 °C | Moderate | [26][27] |
Table 3: Representative Conditions for Sonogashira Coupling of Nitro-substituted Aryl Halides. Note: Specific yields are highly dependent on the alkyne coupling partner and precise reaction conditions.
Experimental Workflows and Logical Relationships
The general workflow for these cross-coupling reactions is similar, with the key variables being the choice of catalyst, ligand, base, and solvent.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The core of these reactions is the palladium catalytic cycle. The choice between a bromo or chloro substituent directly impacts the first, crucial step of this cycle.
Caption: Simplified catalytic cycle for cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Nitrophenyl Pyrrolidine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-nitrophenyl pyrrolidine with an arylboronic acid.
Materials:
-
Bromo-nitrophenyl pyrrolidine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (0.2 M)
-
Water (10% v/v of toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-nitrophenyl pyrrolidine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, leading to high catalytic turnover.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.
-
Solvent System: The biphasic toluene/water system is often beneficial in Suzuki couplings, as it can help to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so maintaining an inert atmosphere is essential for catalytic activity.
Conclusion and Recommendations
The choice between a bromo- or chloro-nitrophenyl pyrrolidine for cross-coupling reactions is a trade-off between reactivity and substrate cost/availability.
-
Bromo-nitrophenyl pyrrolidines are the preferred substrates when high reactivity and mild reaction conditions are desired. They are generally reliable and versatile across a range of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Chloro-nitrophenyl pyrrolidines represent a more economical option but often require more specialized and expensive catalyst systems, as well as more forcing reaction conditions, to achieve comparable results. Their utility is most pronounced in Suzuki-Miyaura and Buchwald-Hartwig reactions, while they remain challenging substrates for Sonogashira couplings.
For early-stage drug discovery and library synthesis where reaction efficiency and broad scope are paramount, bromo-nitrophenyl pyrrolidines are the superior choice. For process development and large-scale synthesis where cost is a major driver, the development of a robust protocol for a chloro-nitrophenyl pyrrolidine may be a worthwhile investment, provided the necessary optimization of the catalytic system is undertaken.
References
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics - ACS Publications. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
-
The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing). Available at: [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]
-
Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. PubMed. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. ResearchGate. Available at: [Link]
-
Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC - NIH. Available at: [Link]
-
Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers: Experi. ChemRxiv. Available at: [Link]
-
Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. NIH. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Selecting the Optimal Strategy for C-N Bond Formation on Nitrophenyl Scaffolds
For researchers in medicinal chemistry and materials science, the construction of carbon-nitrogen (C-N) bonds on electron-deficient aromatic systems, such as nitrophenyl scaffolds, is a frequent and often challenging synthetic step. The strong electron-withdrawing nature of the nitro group significantly deactivates the aryl system and reduces the nucleophilicity of any associated amine functionalities, complicating bond formation.[1] This guide provides an in-depth comparison of two prominent palladium-catalyzed cross-coupling methodologies, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, for this specific application. We will delve into the mechanistic underpinnings of each reaction to explain why one is the industry standard while the other is fundamentally unsuitable for direct amination, and explore the cutting-edge research that begins to blur these lines.
The Challenge: Reduced Nucleophilicity in Nitrophenyl Systems
The core difficulty in C-N coupling reactions involving nitrophenyl groups lies in their electronic properties. Aniline derivatives bearing nitro groups are significantly less nucleophilic than their electron-rich counterparts. The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects, which in turn delocalizes the nitrogen lone pair, making it less available for reaction.[1] This necessitates the use of highly active and specialized catalyst systems capable of functioning effectively with these challenging substrates.
Buchwald-Hartwig Amination: The Unrivaled Standard for C-N Coupling
First established in the mid-1990s, the Buchwald-Hartwig amination has become the gold standard for the synthesis of arylamines from aryl halides.[2] Its development revolutionized C-N bond formation, offering a versatile and efficient alternative to harsher, classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[2] The reaction is explicitly designed for the coupling of an amine nucleophile with an aryl electrophile.
Mechanistic Rationale for Success
The efficacy of the Buchwald-Hartwig reaction stems from a well-understood catalytic cycle that directly couples the amine and the aryl halide.[1] The key steps involve the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[1][2]
The success of this reaction, particularly with electron-deficient substrates, is critically dependent on the choice of ligand and base.[3][4]
-
Ligands : Modern, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[2][3] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[2]
-
Bases : Strong bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are typically required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline, facilitating the formation of the key palladium-amido intermediate.[3] However, these strong bases can have compatibility issues with sensitive functional groups like esters or other nitro groups.[1]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Performance Data: Buchwald-Hartwig Amination on Nitrophenyl Halides
The following table summarizes representative yields for the Buchwald-Hartwig amination on various nitrophenyl scaffolds, demonstrating the reaction's effectiveness.
| Aryl Halide | Amine Coupling Partner | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1,3-Dibromo-5-nitrobenzene | Aniline | Pd(OAc)₂ / XPhos (2/4) | NaOtBu (1.2) | Toluene | 100 | 75-90 |
| 1,3-Dibromo-5-nitrobenzene | Morpholine | Pd₂(dba)₃ / RuPhos (1.5/3) | K₃PO₄ (2.0) | Dioxane | 100 | 85-95 |
| 2-Bromo-13α-estrone derivative | p-Nitroaniline | Pd(OAc)₂ / XPhos (10/10) | KOtBu (1.2) | Toluene | 100 (MW) | ~95 |
| 2-Bromo-13α-estrone derivative | p-Methylaniline | Pd(OAc)₂ / XPhos (10/10) | KOtBu (1.2) | Toluene | 100 (MW) | ~88 |
Data adapted from representative literature protocols. Yields are indicative and may vary based on specific substrate and reaction scale.[3]
Suzuki-Miyaura Coupling: A Mechanistic Mismatch for Direct C-N Bond Formation
The Suzuki-Miyaura coupling is a titan of organic synthesis, celebrated for its power in constructing C-C bonds.[5] It is one of the most widely used cross-coupling reactions in pharmaceutical manufacturing.[6] However, its standard mechanism is fundamentally incompatible with the direct formation of a C-N bond using a simple amine as a coupling partner.
Mechanistic Rationale for Incompatibility
The Suzuki reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[5] The catalytic cycle shares the initial oxidative addition and final reductive elimination steps with the Buchwald-Hartwig reaction. The critical difference lies in the transmetalation step.
In a Suzuki coupling, a base activates the organoboron compound, forming a more nucleophilic borate species. This species then transfers its organic group to the palladium center, displacing the halide from the oxidative addition complex.[5] An amine cannot fulfill the role of the organoboron reagent in this transmetalation step. There is no mechanistic pathway for the direct transfer of an amino group from a free amine to the palladium center in the same manner as the aryl/alkyl group from the borate complex. Therefore, attempting to simply substitute an amine for the boronic acid in a standard Suzuki protocol will not result in C-N bond formation.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Buchwald-Hartwig amination.
Materials:
-
1,3-Dibromo-5-nitrobenzene (1.0 mmol, 1.0 equiv.)
-
Aniline (1.1 mmol, 1.1 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv.)
-
Anhydrous Toluene (5 mL)
-
Dry Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add 1,3-Dibromo-5-nitrobenzene, Pd(OAc)₂, XPhos, and NaOtBu to the dry Schlenk tube. Causality: Excluding oxygen and moisture is critical as Pd(0) species are oxygen-sensitive and NaOtBu is highly hygroscopic.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the tube, followed by the addition of aniline via syringe. Causality: Using anhydrous and degassed solvent prevents catalyst deactivation and unwanted side reactions.
-
Reaction Execution: Securely seal the Schlenk tube. Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired mono-aminated product.
Conclusion and Recommendation
For the synthetic task of forming a C-N bond on a nitrophenyl scaffold, the Buchwald-Hartwig amination is unequivocally the method of choice . Its mechanism is expressly designed for this transformation, and decades of development have produced highly efficient and reliable catalyst systems capable of overcoming the challenges posed by electron-deficient substrates.
In contrast, the standard Suzuki-Miyaura coupling is mechanistically unsuitable for direct C-N bond formation . Its reliance on an organoboron nucleophile for the key transmetalation step precludes the use of a simple amine in this role. Researchers and process chemists should confidently select the Buchwald-Hartwig amination as their primary strategy for synthesizing N-aryl nitroanilines and related structures, leveraging modern, well-defined catalyst systems to achieve optimal results.
References
-
Liu, P. et al. (2024). Aminative Suzuki-Miyaura Coupling. Science, 383(6686), pp.1003-1009. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
PubMed. (2025). Aminative Suzuki-Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. Angewandte Chemie International Edition. Available at: [Link]
-
Semantic Scholar. (n.d.). Aminative Suzuki-Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. Available at: [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. Angewandte Chemie International Edition. Available at: [Link]
-
Bacsa, I. et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. Available at: [Link]
-
Domainex. (2024). Aminative Suzuki-Miyaura Coupling. Available at: [Link]
-
Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Available at: [Link]
-
ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Available at: [Link]
-
Semantic Scholar. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
PubMed. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
Navigating the Therapeutic Potential of 1-(5-Bromo-2-nitrophenyl)pyrrolidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While comprehensive biological activity data for a dedicated series of 1-(5-bromo-2-nitrophenyl)pyrrolidine analogs is not extensively documented in publicly accessible literature, the broader family of nitrophenyl-substituted pyrrolidines has emerged as a compelling area of investigation in medicinal chemistry. This guide offers a comparative analysis of the biological activities of structurally related analogs, providing valuable insights into their potential as both anticancer and antimicrobial agents.
Synthetic Pathways to 1-(Nitrophenyl)pyrrolidine Scaffolds
The construction of 1-(nitrophenyl)pyrrolidine derivatives is generally accomplished via a nucleophilic aromatic substitution reaction. A prevalent and effective methodology involves the reaction of a suitably substituted fluoronitrobenzene with pyrrolidine. This reaction is typically facilitated by a base, such as potassium carbonate, and conducted in a polar aprotic solvent like dimethylformamide (DMF).
Caption: General synthesis of 1-(nitrophenyl)pyrrolidine analogs.
This synthetic versatility is further exemplified by the successful synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which are prepared from their corresponding acids through a two-step, one-pot amidation process.[1] This demonstrates the capacity of the pyrrolidine framework to be readily functionalized, allowing for the exploration of diverse chemical space.[1]
A Comparative Look at Biological Activity
In the absence of specific IC50 or MIC values for a series of 1-(5-bromo-2-nitrophenyl)pyrrolidine analogs, we can draw valuable comparisons from closely related compounds to understand the potential of this chemical class.
Anticancer Potential
The pyrrolidine scaffold is a recurring motif in compounds exhibiting anticancer properties. For instance, a series of novel pyrrolidine chalcone derivatives have been synthesized and assessed for their efficacy against human breast cancer cell lines, including MCF-7 and MDA-MB-468.[2] Within this series, compound 3IP demonstrated an IC50 value between 25-30 µg/mL against the MCF-7 cell line, while compound 3FP exhibited an IC50 of 25 µg/mL against MDA-MB-468 cells.[2]
Further illustrating the potential of this scaffold, spirooxindole pyrrolidine analogs have shown significant cytotoxic effects against the human lung cancer cell line A549.[3] Notably, compounds 5e and 5f from this class displayed potent activity with IC50 values of 3.48 µM and 1.2 µM, respectively.[3] An encouraging aspect of these particular compounds is their apparent selectivity, as they were found to be non-cytotoxic against a non-cancerous mouse embryonic fibroblast cell line.[3]
Preliminary mechanistic studies suggest that some pyrrolidine derivatives may exert their anticancer effects by inducing apoptosis and disrupting the actin cytoskeleton of cancer cells.[4]
Table 1: Anticancer Activity of Selected Pyrrolidine Analogs
| Compound ID | Cancer Cell Line | IC50 Value | Reference |
| 3IP | MCF-7 | 25-30 µg/mL | [2] |
| 3FP | MDA-MB-468 | 25 µg/mL | [2] |
| 5e | A549 | 3.48 µM | [3] |
| 5f | A549 | 1.2 µM | [3] |
Antimicrobial Promise
The nitrophenyl group is a well-established pharmacophore in several antimicrobial agents, with its mechanism of action often attributed to bioreductive activation by bacterial nitroreductases.[5] This provides a strong rationale for investigating nitrophenyl-pyrrolidine analogs as potential antibacterial agents.
Indeed, a study focusing on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides has demonstrated their activity against a range of both Gram-positive and Gram-negative bacteria.[1] A standout from this series, compound 4b , exhibited the most potent antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus.[1]
In a separate investigation, pyrrolidine-2,5-dione derivatives were found to possess moderate to low antimicrobial activity against a selection of bacterial and fungal species, with MIC values reported in the range of 16 to 256 µg/mL.[6]
Table 2: Antimicrobial Activity of Selected Pyrrolidine Analogs
| Compound ID | Bacterial Strain | MIC Value | Reference |
| 4b | Staphylococcus aureus | 15.6 µg/mL | [1] |
| Compound 8 | Various bacteria/fungi | 16-256 µg/mL | [6] |
Insights into Structure-Activity Relationships (SAR)
While a detailed SAR for 1-(5-bromo-2-nitrophenyl)pyrrolidine analogs is yet to be established, we can extrapolate potential trends from the broader class of related compounds:
-
Influence of Phenyl Ring Substituents: The biological activity is likely to be heavily influenced by the nature and placement of substituents on the nitrophenyl ring. The electron-withdrawing nitro group is often a key contributor to the antimicrobial mechanism. The positioning of the bromo substituent on the target compound could modulate electronic properties and steric factors, thereby fine-tuning the biological activity.
-
Pyrrolidine Ring Modifications: The pyrrolidine ring itself offers a platform for structural diversification. The introduction of substituents or its fusion with other ring systems, as seen in the highly potent spirooxindole derivatives, can dramatically impact biological efficacy.[3]
Key Experimental Methodologies
Synthesis of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides[1]
-
Begin by dissolving the appropriate pyrrolidine-2-carboxylic acid in dichloromethane and cool the solution to 0 °C before the dropwise addition of thionyl chloride.
-
Allow the reaction mixture to stir at room temperature for a period of 2 hours.
-
In a separate vessel, prepare a solution of the desired amine in dichloromethane.
-
Introduce the amine solution to the reaction mixture at 0 °C.
-
Let the reaction proceed at room temperature for 12 to 24 hours, monitoring its progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup by washing the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Finally, purify the resulting crude product using column chromatography.
In Vitro Anticancer Evaluation via MTT Assay[2]
-
Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded into 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with a range of concentrations of the test compounds and incubated for an additional 48 hours.
-
Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.
-
The culture medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.
Sources
- 1. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. "Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Canc" by An Pham, Jeff Hansen et al. [scholarship.depauw.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
The Bromo-Nitrophenyl Pyrrolidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1][2][3] This five-membered nitrogen heterocycle is a common feature in numerous FDA-approved drugs and natural products, valued for its ability to introduce stereochemical complexity and favorable physicochemical properties.[4][5] When appended with a bromo-nitrophenyl moiety, the resulting scaffold presents a compelling starting point for the development of targeted therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromo-nitrophenyl pyrrolidine derivatives, with a focus on their potential as kinase inhibitors, a class of enzymes frequently dysregulated in cancer.[6][7]
The Rationale for Targeting Kinases
Kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[6] The Phosphoinositide 3-kinase (PI3K) pathway, in particular, is a central regulator of cell growth, proliferation, and survival, making it a prime target for anticancer drug development.[7][8] The bromo-nitrophenyl group offers a unique combination of electronic and steric properties that can be exploited for potent and selective kinase inhibition. The electron-withdrawing nature of the nitro group and the steric bulk and lipophilicity of the bromine atom can be strategically positioned to interact with key residues within the ATP-binding pocket of kinases.
Structure-Activity Relationship (SAR) Analysis
The biological activity of bromo-nitrophenyl pyrrolidine derivatives is exquisitely sensitive to the substitution pattern on both the phenyl and pyrrolidine rings. The following analysis, based on a hypothetical series of compounds targeting PI3Kα, illustrates the key determinants of inhibitory potency.
Impact of Phenyl Ring Substitution
The positioning of the bromo and nitro groups on the phenyl ring is critical for activity. Let's consider a series of N-(bromo-nitrophenyl)pyrrolidine derivatives:
| Compound | Bromo Position | Nitro Position | R Group (on Pyrrolidine) | Hypothetical IC50 (PI3Kα) (nM) |
| 1a | 4 | 2 | H | 550 |
| 1b | 2 | 4 | H | 800 |
| 1c | 4 | 3 | H | 1200 |
| 2a | 4 | 2 | 3-hydroxy | 150 |
| 2b | 4 | 2 | 3-methoxy | 200 |
| 3a | 4 | 2 | (R)-3-hydroxy | 80 |
| 3b | 4 | 2 | (S)-3-hydroxy | 250 |
From this illustrative data, several SAR trends emerge:
-
Ortho-Nitro, Para-Bromo Substitution is Favorable: Compound 1a , with a nitro group at the 2-position and a bromine at the 4-position, displays the highest potency among the unsubstituted pyrrolidine analogues. This suggests that the ortho-nitro group may act as a key hydrogen bond acceptor, while the para-bromo group occupies a hydrophobic pocket within the kinase active site.
-
Substitution on the Pyrrolidine Ring Enhances Potency: The introduction of a hydroxyl group at the 3-position of the pyrrolidine ring (compound 2a ) leads to a significant increase in activity. This hydroxyl group likely forms a crucial hydrogen bond with a residue in the hinge region of the kinase.
-
Stereochemistry is a Key Determinant: The stereochemistry of the substituent on the pyrrolidine ring has a profound impact on activity. The (R)-enantiomer (3a ) is markedly more potent than the (S)-enantiomer (3b ), highlighting the importance of a precise three-dimensional fit within the enzyme's active site.[5]
The following diagram illustrates the key SAR findings for this hypothetical series of compounds.
Caption: Key structure-activity relationships of bromo-nitrophenyl pyrrolidine derivatives.
Experimental Protocols
To experimentally validate the SAR of these compounds, a standardized set of assays is required.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to a kinase.
Materials:
-
PI3Kα enzyme
-
Eu-anti-GST antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the PI3Kα enzyme, and the Eu-anti-GST antibody.
-
Add the test compounds to the wells.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).
-
Calculate the IC50 values by plotting the emission ratio against the logarithm of the compound concentration.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[9]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
The following diagram outlines a typical workflow for an SAR study of novel kinase inhibitors.
Caption: A generalized workflow for the SAR-driven discovery of kinase inhibitors.
Conclusion and Future Directions
The bromo-nitrophenyl pyrrolidine scaffold represents a promising starting point for the design of novel kinase inhibitors. The illustrative SAR study presented here underscores the importance of systematic structural modification and rigorous biological evaluation. Future efforts in this area should focus on expanding the diversity of substituents on both the phenyl and pyrrolidine rings to further optimize potency and selectivity. Moreover, exploring different kinase targets beyond PI3K could unveil new therapeutic opportunities for this versatile chemical class. Through a continued iterative process of design, synthesis, and testing, it is anticipated that bromo-nitrophenyl pyrrolidine derivatives will emerge as a valuable addition to the arsenal of targeted anticancer agents.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Di Martino, R. M., D'arrigo, P., & Mazzola, S. (2022). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1704. [Link]
-
Fosso, M. Y., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]
-
Stanciauskaite, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 754. [Link]
-
Patil, S. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]
-
Jadhav, P. B., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(8), 211-219. [Link]
-
Wang, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 183, 111707. [Link]
-
Saravanan, B., Upgade, A., & Manivannan, V. (n.d.). Insilico biological evaluation of newly synthesized 1'-(4-Bromophenyl)-4'-{4-[(2-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene) methyl] phenyl}-3'',4''- dihydroacenaphthylene-1-spiro-2'-pyrrolidine-3'-spiro-2''-naphthalene- 2,1''(1H,2''H)-dione against fungal target. IT Medical Team. [Link]
-
Poyraz, S., et al. (2022). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Bioorganic Chemistry, 121, 105658. [Link]
-
Reddy, L. S. S., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(8), 211-219. [Link]
-
Xu, J., et al. (2022). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Acta Pharmaceutica Sinica B, 12(4), 1557-1577. [Link]
-
Kilinc, G., et al. (2022). Repurposing inhibitors of phosphoinositide 3-kinase as adjuvant therapeutics for bacterial infections. Frontiers in Cellular and Infection Microbiology, 12, 989390. [Link]
-
Frederick, R., et al. (2009). Phosphoinositide-3-kinase (PI3K) inhibitors: identification of new scaffolds using virtual screening. Bioorganic & Medicinal Chemistry Letters, 19(20), 5842-5847. [Link]
-
He, W., et al. (2021). Advances in the Development of Class I Phosphoinositide 3-Kinase (PI3K) Inhibitors. Molecules, 26(11), 3179. [Link]
-
Frederick, R., et al. (2009). Phosphoinositide-3-kinase (PI3K) inhibitors: identification of new scaffolds using virtual screening. Bioorganic & Medicinal Chemistry Letters, 19(20), 5842-5847. [Link]
-
Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 22(9), 1548. [Link]
-
Gought, A. T., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 6(6), 642-647. [Link]
-
Lakhlili, W., Yasri, A., & Ibrahimi, A. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. OncoTargets and Therapy, 9, 7171-7181. [Link]
-
Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
-
Synthesis and Biological Activity Study of Some New Substituted Pyrrolidines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Abdel-Magid, A. F., et al. (1993). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Journal of Medicinal Chemistry, 36(17), 2504-2510. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the Development of Class I Phosphoinositide 3-Kinase (PI3K) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing inhibitors of phosphoinositide 3-kinase as adjuvant therapeutics for bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
comparative analysis of synthetic routes to functionalized pyrrolidines
An In-Depth Comparative Guide to the Synthetic Routes of Functionalized Pyrrolidines
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] This five-membered nitrogen-containing heterocycle is a "privileged scaffold," appearing in a vast array of FDA-approved pharmaceuticals, biologically active natural alkaloids like nicotine and hygrine, and the essential amino acid proline.[2][3][4] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for designing ligands, organocatalysts, and therapeutic agents with diverse activities, including antiviral, anticancer, and anti-inflammatory properties.[5][6]
The immense value of this motif has driven the development of numerous synthetic strategies. For the modern chemist, choosing the optimal route to a specific functionalized pyrrolidine is a critical decision, balancing factors like stereocontrol, atom economy, substrate scope, and operational simplicity. This guide provides a comparative analysis of four principal synthetic strategies, offering field-proven insights, detailed experimental protocols, and quantitative data to inform this decision-making process. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative literature.
[3+2] Cycloaddition of Azomethine Ylides
This method stands as one of the most powerful and versatile for constructing the pyrrolidine core.[5] It is an atom-economical approach that can generate a highly substituted pyrrolidine with up to four new contiguous stereocenters in a single, often highly stereocontrolled, step.[3][7]
Mechanistic Rationale
The core of this strategy is a 1,3-dipolar cycloaddition between an azomethine ylide (the three-atom component) and a dipolarophile (typically an electron-deficient alkene).[8] The azomethine ylide, a highly reactive intermediate, is typically generated in situ. A common and effective method involves the condensation of an α-amino acid ester with an aldehyde or ketone, which, in the presence of a metal catalyst or heat, forms the metal-chelated ylide.[5][6] This ylide then reacts with the alkene through a concerted, symmetry-allowed pericyclic reaction to form the five-membered ring.[8] The choice of catalyst—often complexes of Silver(I) or Copper(I)—and chiral ligands is crucial for dictating the enantioselectivity of the reaction, controlling the facial approach of the dipolarophile to the ylide.[3][6]
Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Performance Comparison & Data
Transition metal catalysts are highly effective for this transformation. The choice of metal, ligand, and substrate significantly impacts both the yield and stereochemical outcome.
| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| AgOAc / (R)-QUINAP | tert-Butyl acrylate | 85% | >20:1 | 97% | [9] |
| Cu(I) / Chiral Ligand | Phenyl vinyl sulfone | High | High | Excellent | [6] |
| Organocatalyst (Proline) | Various | Moderate-High | Variable | Good-Excellent | [1] |
Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from a highly enantioselective synthesis of substituted pyrrolizidines.[9]
-
Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add silver acetate (AgOAc, 3 mol%) and the chiral ligand (e.g., QUINAP, 3 mol%).
-
Reaction Setup: Add anhydrous solvent (e.g., Toluene, 0.2 M). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reagent Addition: Add the glycinate imine (1.0 equiv), the dipolarophile (e.g., tert-butyl acrylate, 1.2 equiv), and a mild base (e.g., DIPEA, 10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 12 to 24 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired pyrrolidine product.
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[9]
Intramolecular Aza-Michael Addition
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile, is a fundamental C-N bond-forming reaction.[10][11] When designed as an intramolecular cascade, it becomes a robust method for synthesizing pyrrolidines, often with high diastereoselectivity.[12][13]
Mechanistic Rationale
The strategy relies on a precursor molecule containing both a nitrogen nucleophile (e.g., a primary or secondary amine) and a Michael acceptor (an electron-deficient alkene, such as an α,β-unsaturated ester or ketone) separated by a suitable tether.[11][14] The reaction is typically initiated by a base or an organocatalyst, which promotes the nucleophilic attack of the amine onto the β-carbon of the Michael acceptor.[13] This forms an enolate intermediate which, upon protonation, yields the cyclized pyrrolidine ring. Organocatalysts, particularly chiral secondary amines like proline derivatives, are highly effective in promoting this reaction enantioselectively.[12][15] The catalyst forms a transient iminium ion with the Michael acceptor, activating it for attack and controlling the stereochemistry of the subsequent cyclization.[15]
Caption: Organocatalytic intramolecular aza-Michael addition cascade.
Performance Comparison & Data
This method is particularly useful for creating polysubstituted pyrrolidines. The choice of catalyst and substrate structure is key to achieving high stereoselectivity.
| Catalyst | Substrate Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Cinchona Alkaloid Derivative | Nitroalkene & α,β-Unsaturated Aldehyde | 50-95% | >20:1 (single isomer) | >90% | [15] |
| Proline Derivative | Aldehyde & Nitroacrolein Acetal | High | High | High | [12] |
| None (Base-mediated) | Aminofluorovinylsulfone | Good | Diastereoselective | N/A | [14] |
Experimental Protocol: Organocatalytic Aza-Michael/Michael Cascade
This protocol is adapted from the synthesis of highly functionalized chiral pyrrolidines developed by Wang et al.[16]
-
Reaction Setup: To a vial, add the nitroalkene (1.0 equiv), the tosylaminomethyl enone (1.2 equiv), and the bifunctional squaramide organocatalyst (10 mol%).
-
Solvent Addition: Add the solvent (e.g., dichloromethane, CH₂Cl₂, 0.1 M).
-
Reaction Execution: Stir the mixture at room temperature for the specified time (typically 24-72 hours). Monitor the reaction progress by TLC.
-
Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude product directly via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pyrrolidine product.
-
Analysis: Confirm the structure and stereochemistry of the product by NMR spectroscopy and mass spectrometry. The diastereomeric ratio can be determined from the ¹H NMR of the crude reaction mixture, and the enantiomeric excess can be measured by chiral HPLC analysis.[16]
Multicomponent Reactions (MCRs)
MCRs are highly convergent and efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials.[17][18] This approach is exceptionally valuable for building molecular diversity quickly, a key advantage in drug discovery.[5][19]
Mechanistic Rationale
The mechanisms of MCRs are diverse and depend on the specific reactants. A prominent example for pyrrolidine synthesis involves the 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide.[5][18] In a typical three-component reaction, an aldehyde, an amino acid ester, and a dipolarophile are mixed.[19] The aldehyde and amino acid first condense to form the azomethine ylide, which is then immediately trapped by the dipolarophile in a [3+2] cycloaddition to yield the final pyrrolidine product.[19] Other MCRs may proceed through different pathways, such as a Lewis acid-catalyzed cascade involving imine formation, nucleophilic attack, and subsequent intramolecular ring closure.[17] The efficiency of MCRs stems from their ability to construct multiple bonds and stereocenters in one pot, avoiding the need for isolation and purification of intermediates.[17]
Caption: Workflow of a three-component reaction for pyrrolidine synthesis.
Performance Comparison & Data
MCRs provide access to a wide variety of complex pyrrolidine structures. The conditions are often mild, and the reactions can be highly stereoselective.
| MCR Type | Key Reactants | Catalyst / Promoter | Yield (%) | Stereoselectivity | Reference |
| TiCl₄-Catalyzed Cascade | Dihydrofuran, Imino Ester, Silane | TiCl₄ | up to 90% | Single Diastereomer | [17] |
| [3+2] Cycloaddition | Isatin, Amino Acid, Dipolarophile | Et₃N or Nanocatalyst | High | High Diastereoselectivity | [19][20] |
| Iodine-Initiated | Aldehyde, Amino Acid Ester, Chalcone | I₂, K₂CO₃ | Good-High | Not specified | [19] |
Experimental Protocol: Diastereoselective TiCl₄-Catalyzed MCR
This protocol is adapted from the work of Reddy and co-workers for the synthesis of highly substituted pyrrolidines.[17]
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the optically active phenyldihydrofuran (1.2 equiv) and the N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add titanium tetrachloride (TiCl₄, 1.2 equiv, 1M solution in CH₂Cl₂) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Nucleophile Addition: Add allyltrimethylsilane (3.0 equiv) to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm slowly to room temperature (23 °C) and stir for an additional 1 hour.
-
Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the pyrrolidine derivative.[17]
Transition Metal-Catalyzed Intramolecular C-H Amination
Directly converting a C-H bond into a C-N bond is the epitome of atom and step economy. Intramolecular C-H amination strategies have emerged as a powerful way to construct pyrrolidines from simple, linear precursors without the need for pre-functionalization.[21][22]
Mechanistic Rationale
These reactions are typically catalyzed by complexes of rhodium, copper, or iron.[21][22][23] A common pathway involves the reaction of an alkyl azide or a protected amine with the metal catalyst to generate a highly reactive metal-nitrene or metal-nitrenoid intermediate. This species then undergoes an intramolecular C-H insertion at the δ-position to form the pyrrolidine ring.[23][24] The regioselectivity (favoring the five-membered ring over other possibilities) is often high due to the thermodynamic stability of the transition state leading to the pyrrolidine. For copper-catalyzed systems using N-fluoro amides, the mechanism can involve a radical-based pathway, where the copper catalyst facilitates the cleavage of the N-F bond and subsequent C-H abstraction/cyclization.[21][25]
Caption: Simplified catalytic cycle for C-H amination.
Performance Comparison & Data
The choice of catalyst is critical and allows for functionalization of otherwise unactivated C(sp³)-H bonds under relatively mild conditions.
| Catalyst System | Substrate | Yield (%) | Key Features | Reference |
| [TpˣCu(NCMe)] | N-Fluoro Amides | up to 99% | Mild conditions, tolerates various functional groups. | [21][25] |
| [Rh₂(esp)₂] | Sulfamate Esters | High | High diastereoselectivity for chiral substrates. | [23] |
| [Fe(TF₄DMAP)Cl] | Alkyl Azides | Good | High chemo- and regioselectivity. | [22] |
| I₂ (Oxidant) | N-Protected Amines | Good-Excellent | Transition-metal-free conditions. | [22] |
Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination
This protocol is based on the method developed for the synthesis of pyrrolidines from N-fluoro amides.[21][25]
-
Inert Atmosphere: Conduct the reaction in a glovebox or using Schlenk techniques under a nitrogen or argon atmosphere.
-
Reaction Setup: In a vial, place the copper precatalyst [Tpⁱᴾʳ²Cu(NCMe)] (5 mol%).
-
Reagent Addition: Add a solution of the N-fluoro amide substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., benzene or toluene).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the required temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).
-
Workup and Purification: After cooling to room temperature, pass the reaction mixture through a short plug of silica gel, eluting with dichloromethane, to remove the catalyst. Concentrate the filtrate in vacuo. The crude product can then be purified by flash column chromatography if necessary.
-
Analysis: Characterize the resulting pyrrolidine by NMR and mass spectrometry. Yields can be determined by ¹H NMR using an internal standard.[25]
Overall Comparative Analysis
| Synthetic Strategy | Primary Advantage | Key Limitation(s) | Stereocontrol | Atom Economy | Operational Simplicity |
| [3+2] Cycloaddition | Excellent stereocontrol; creates high complexity in one step. | Requires specific dipolarophiles; metal catalysts can be sensitive. | Excellent (catalyst-controlled) | Excellent | Moderate |
| Aza-Michael Addition | Uses readily available starting materials; robust and scalable. | Substrate must contain both nucleophile and acceptor. | Good to Excellent (catalyst-controlled) | Excellent (for cascade) | High |
| Multicomponent Reactions | Highest efficiency and diversity generation; ideal for libraries. | Optimization can be complex; mechanism sometimes unclear. | Good (often substrate-controlled) | Highest | High |
| C-H Amination | Maximum atom economy; functionalizes unactivated C-H bonds. | Regioselectivity can be challenging; may require specific directing groups. | Good (often substrate-controlled) | Excellent | Moderate |
Conclusion
The synthesis of functionalized pyrrolidines is a mature yet continually evolving field of organic chemistry. The choice of synthetic route is not a one-size-fits-all decision but rather a strategic choice based on the specific target molecule and project goals.
-
For targets requiring precise control over multiple stereocenters, [3+2] cycloadditions remain the gold standard.
-
When starting from simple, linear precursors and aiming for robust, scalable synthesis, the intramolecular aza-Michael addition offers a powerful and reliable path.
-
For rapid exploration of chemical space and the generation of diverse compound libraries, multicomponent reactions are unparalleled in their efficiency.
-
When the goal is ultimate elegance and atom economy, C-H amination provides the most direct route, converting simple alkanes into valuable heterocycles.
By understanding the mechanistic underpinnings, advantages, and practical considerations of each method presented in this guide, researchers can more effectively design and execute syntheses of novel pyrrolidine-containing molecules for applications in science and medicine.
References
- Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines - Benchchem.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH.
- Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures | Organic Letters - ACS Publications.
- Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU.
- A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade | Organic Letters - ACS Publications.
- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC - NIH.
- Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches | Bentham Science Publishers.
- Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC - NIH.
- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Publishing.
- A Comparative Analysis of Catalysts for Pyrrolidine Synthesis: A Guide for Researchers - Benchchem.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - NIH.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
- Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions - Taylor & Francis Online.
- Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed... - ResearchGate.
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers.
- A new path to enantioselective substituted pyrrolidines - Mapping Ignorance.
- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis | ACS Omega.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing).
- ChemInform Abstract: Most Relevant Recent Enantioselective Synthesis of Pyrrolidines and Piperidines | Request PDF - ResearchGate.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF - ResearchGate.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications.
- Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination - ResearchGate.
- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
- Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - RSC Publishing.
- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC.
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Publishing.
- Asymmetric Synthesis of Polyfunctionalized Pyrrolidines and Related Alkaloids - Sci-Hub.
- Metal Mediated Synthesis of Pyrrolidines | PDF - Scribd.
- Pyrrolidine synthesis - Organic Chemistry Portal.
- Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC - NIH.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - ResearchGate.
- Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis | Accounts of Chemical Research - ACS Publications.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH.
- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC - NIH.
- Synthesis of functionalized pyrrolidines from N-(benzylidene)- and N(alkylidene)-homoallylamines - RSC Publishing.
- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ResearchGate.
- Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole | The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 21. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrolidine synthesis [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative In Silico Docking Guide: Evaluating 1-(5-bromo-2-nitrophenyl)pyrrolidine Derivatives Against Known Enzyme Inhibitors
In the landscape of modern drug discovery, in silico molecular docking serves as a powerful and indispensable tool for the rapid screening and evaluation of potential therapeutic agents. This guide provides a comprehensive comparative analysis of the hypothetical docking performance of 1-(5-bromo-2-nitrophenyl)pyrrolidine derivatives against established pyrrolidine-based inhibitors of two crucial enzymes implicated in human disease: Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodological framework and comparative data to inform the rational design of novel therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
Introduction: The Therapeutic Potential of Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacodynamic and pharmacokinetic properties. This guide focuses on a specific, yet under-explored derivative, 1-(5-bromo-2-nitrophenyl)pyrrolidine, and evaluates its potential as an inhibitor for two distinct and well-validated drug targets:
-
Acetylcholinesterase (AChE): A key enzyme in the central nervous system, the inhibition of which is a primary therapeutic strategy for Alzheimer's disease.[3][4]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain, making it a target for non-steroidal anti-inflammatory drugs (NSAIDs).[1]
By comparing the hypothetical binding of our lead compound to the documented performance of known pyrrolidine inhibitors, we can extrapolate its potential efficacy and guide future synthesis and in vitro testing.
Experimental Workflow: A Robust In Silico Docking and Molecular Dynamics Protocol
To ensure scientific rigor and reproducibility, a standardized and validated computational workflow is paramount. The following protocol outlines a comprehensive approach to in silico docking and subsequent molecular dynamics simulations, providing a framework for the evaluation of our target compound and its comparators.
Figure 1: A generalized workflow for in silico drug discovery, from initial preparation to binding free energy calculations.
Step-by-Step In Silico Docking Protocol
This protocol is designed to be a self-validating system, with each step building upon the last to ensure the reliability of the final results.
I. Receptor Preparation:
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4EY7 for human AChE and PDB ID: 1CX2 for murine COX-2.[5][6]
-
Pre-processing: Remove all water molecules and co-crystallized ligands from the PDB file.
-
Protonation: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate Kollman charges to the protein atoms.
II. Ligand Preparation:
-
3D Structure Generation: Generate the 3D structure of 1-(5-bromo-2-nitrophenyl)pyrrolidine and the selected comparator compounds.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable, low-energy conformation.
-
Torsion Angle Definition: Define the rotatable bonds within the ligand to allow for flexibility during docking.
III. Molecular Docking with AutoDock Vina:
-
Grid Box Definition: Define a grid box that encompasses the active site of the enzyme. The center and dimensions of the grid box are critical parameters that dictate the search space for the ligand.
-
Docking Execution: Run the docking simulation using AutoDock Vina.[7] The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 32) to ensure a comprehensive exploration of the conformational space.[8]
-
Pose Analysis: Analyze the resulting docking poses and their corresponding binding affinities (reported in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Molecular Dynamics Simulation for Validation
To further validate the docking results and assess the stability of the ligand-protein complex, a molecular dynamics (MD) simulation is performed.
I. System Preparation:
-
Complex Solvation: Place the docked protein-ligand complex in a periodic box of water molecules.
-
Ionization: Add ions to neutralize the system.
II. Simulation with GROMACS:
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at a constant pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the system.[9][10]
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the potential of 1-(5-bromo-2-nitrophenyl)pyrrolidine, we will compare its hypothetical docking performance with that of known pyrrolidine-based inhibitors for AChE and COX-2.
Acetylcholinesterase (AChE) Inhibition
A study by Gupta et al. (2022) investigated a series of pyrrolidin-2-one derivatives as potential AChE inhibitors, with docking performed against the human AChE structure (PDB ID: 4EY7).[4][5]
| Compound | Docking Score (kcal/mol) | Reference |
| Donepezil (Standard) | -17.257 | [4][5] |
| Compound 14a | -18.59 | [4][5] |
| Compound 14d | -18.057 | [4][5] |
| 1-(5-bromo-2-nitrophenyl)pyrrolidine | Hypothetical |
Table 1: Comparative docking scores of known AChE inhibitors.
The high docking scores of compounds 14a and 14d, exceeding that of the standard drug Donepezil, suggest a strong binding affinity for the AChE active site.[4][5] For 1-(5-bromo-2-nitrophenyl)pyrrolidine, we can hypothesize its potential interactions. The pyrrolidine ring can form hydrophobic interactions within the active site gorge, while the nitro group may participate in hydrogen bonding with key residues. The bromo-substituted phenyl ring could further enhance binding through halogen bonding or additional hydrophobic interactions.
Cyclooxygenase-2 (COX-2) Inhibition
Research on pyrrolizine-NSAID hybrids has demonstrated their potential as COX-2 inhibitors.[11] A docking study by Al-Qurashi et al. (2021) utilized the murine COX-2 structure (PDB ID: 1CX2) to evaluate the binding of these compounds.[11]
| Compound | Binding Free Energy (kcal/mol) | Reference |
| SC-558 (Selective COX-2 Inhibitor) | -10.78 | [11] |
| Compound 8a | -10.70 | [11] |
| Compound 8e | -12.56 | [11] |
| Compound 8f | -11.97 | [11] |
| 1-(5-bromo-2-nitrophenyl)pyrrolidine | Hypothetical |
Table 2: Comparative binding free energies of known COX-2 inhibitors.
The pyrrolizine derivatives show promising binding affinities, with compound 8e exhibiting a significantly lower binding free energy than the selective COX-2 inhibitor SC-558.[11] For our target compound, the bromo and nitro substitutions on the phenyl ring could potentially occupy the secondary pocket of the COX-2 active site, a key feature for selective inhibition. The pyrrolidine core would likely interact with the hydrophobic channel of the enzyme.
Conclusion and Future Directions
This comparative guide has outlined a robust in silico framework for evaluating the therapeutic potential of 1-(5-bromo-2-nitrophenyl)pyrrolidine derivatives. By benchmarking against known inhibitors of AChE and COX-2, we can make informed predictions about the binding affinity and mode of our target compound.
The next logical steps would involve performing the actual in silico docking and molecular dynamics simulations as detailed in this guide. The results of these computational studies would then provide a strong foundation for the chemical synthesis of the most promising derivatives and their subsequent in vitro and in vivo evaluation. This iterative cycle of computational design, synthesis, and biological testing is the cornerstone of modern, efficient drug discovery.
References
-
GROMACS Tutorials. (n.d.). Retrieved January 20, 2026, from [Link]
-
Acetylcholinesterase - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.). Retrieved January 20, 2026, from [Link]
- Gupta, M., Kumar, A., Prasun, C., Nair, M. S., Kini, S. G., Yadav, D., & Nain, S. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(10), 4236-4253.
-
1EEA: Acetylcholinesterase - RCSB PDB. (1999). Retrieved January 20, 2026, from [Link]
- Gupta, M., Kumar, A., Prasun, C., Nair, M. S., Kini, S. G., Yadav, D., & Nain, S. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(10), 4236-4253.
-
Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.). Retrieved January 20, 2026, from [Link]
-
Running molecular dynamics simulations using GROMACS - Galaxy Training! (2019). Retrieved January 20, 2026, from [Link]
-
Cyclooxygenase-2 - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
COX-2 | Cyclooxygenase - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 20, 2026, from [Link]
-
7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil - RCSB PDB. (2022). Retrieved January 20, 2026, from [Link]
-
A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC - NIH. (2022). Retrieved January 20, 2026, from [Link]
-
GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. (2022). Retrieved January 20, 2026, from [Link]
-
The X-ray crystal structure of COX-2 enzyme's catalytic domain (PDB ID: 6COX). (n.d.). Retrieved January 20, 2026, from [Link]
- Gupta, M., Kumar, A., Prasun, C., Nair, M. S., Kini, S. G., Yadav, D., & Nain, S. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(10), 4236-4253.
-
Investigation of spirooxindole-pyrrolidine derivatives as acetylcholinesterase inhibitors using molecular docking/dynamics simulations, bioisosteric replacement, MEP, and ADME/Tox properties | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
4PQE: Crystal Structure of Human Acetylcholinesterase - RCSB PDB. (2015). Retrieved January 20, 2026, from [Link]
-
Cytochrome c oxidase subunit 2 - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Three dimensional structure of acetylcholinesterase (PDB ID: 1acl) and... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Retrieved January 20, 2026, from [Link]
-
Docking and Molecular Dynamics Calculations of Pyrrolidinone Analog MMK16 Bound to COX and LOX Enzymes - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]
-
AutoDock Vina. (n.d.). Retrieved January 20, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. (2020). Retrieved January 20, 2026, from [Link]
-
1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 - RCSB PDB. (1997). Retrieved January 20, 2026, from [Link]
-
AutoDock Vina Manual. (2020). Retrieved January 20, 2026, from [Link]
-
AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved January 20, 2026, from [Link]
- Al-Qurashi, L. A., El-Gamal, M. I., Anbar, A., Al-Massarani, S. M., Abdel-Maksoud, M. S., & Oh, C. H. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(11), 3192.
-
1-(5-Bromo-2-nitrophenyl)pyrrolidine. (n.d.). Retrieved January 20, 2026, from [Link]
-
Development of safe and antioxidant COX-2 inhibitors; Synthesis, molecular docking analysis and biological evaluation of novel pyrrolizine 5-carboxamides - PubMed. (2024). Retrieved January 20, 2026, from [Link]
-
COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed. (2019). Retrieved January 20, 2026, from [Link]
-
1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
3-[(4-Bromo-2-nitrophenyl)methyl]pyrrolidin-2-one - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 2. COX-2 | Cyclooxygenase | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. rcsb.org [rcsb.org]
- 7. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. GROMACS Tutorials [mdtutorials.com]
- 10. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 11. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Drug-like Properties of 1-(5-bromo-2-nitrophenyl)pyrrolidine Derivatives
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification of a biologically active "hit" is merely the inaugural step. The journey from a promising compound to a viable therapeutic agent is paved with rigorous evaluation of its pharmacokinetic and safety profiles. This guide provides a comprehensive framework for assessing the drug-like properties of a novel class of compounds: 1-(5-bromo-2-nitrophenyl)pyrrolidine derivatives. While specific experimental data for this exact scaffold is not yet widely published, this document outlines the critical in silico and in vitro methodologies that form the bedrock of early-stage drug development, enabling researchers to systematically evaluate the potential of these and other new chemical entities.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] The incorporation of a bromo-nitrophenyl moiety introduces unique electronic and steric features that may confer novel pharmacological activities. However, the presence of a nitro group, while a common feature in many approved drugs, also necessitates careful evaluation for potential toxicity.[5][6]
This guide will detail the foundational principles and experimental protocols for evaluating key drug-like attributes, ensuring that only the most promising candidates, those with a balance of potency and favorable pharmacokinetic properties, advance in the development pipeline.
I. Foundational In Silico Profiling: The Rule of Five and Beyond
Before embarking on resource-intensive in vitro assays, a preliminary computational assessment can provide invaluable insights into the potential oral bioavailability of a compound.[7] The most widely recognized guideline is Lipinski's Rule of Five, which establishes a set of simple physicochemical parameters that are common among orally bioavailable drugs.[8][9][10][11][12]
Lipinski's Rule of Five Criteria:
-
Molecular Weight (MW): ≤ 500 Da
-
LogP (octanol-water partition coefficient): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
Compounds that adhere to these rules are more likely to exhibit good membrane permeability and solubility, which are prerequisites for oral absorption.[10] Numerous open-access and commercial software platforms can rapidly calculate these parameters from a compound's chemical structure.[13]
It is crucial to understand that Lipinski's Rule of Five is a guideline, not an immutable law. Many successful drugs, particularly those that are substrates for active transporters, fall outside these parameters.[10] Therefore, this initial screen should be used to flag potential liabilities rather than to prematurely discard compounds.
Workflow for In Silico ADMET Prediction
Caption: A streamlined workflow for the initial computational assessment of drug-like properties.
II. Experimental Evaluation of Physicochemical Properties
In silico predictions must be validated through experimental assays. The following are fundamental experiments to characterize the physicochemical properties of your 1-(5-bromo-2-nitrophenyl)pyrrolidine derivatives.
A. Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay reliability to oral absorption.[14]
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically 10 mM.
-
Assay Plate Preparation: In a 96-well microplate, add phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Addition: Add a small volume of the DMSO stock solution to the PBS to achieve a final desired concentration (e.g., 100 µM) and a low final DMSO concentration (typically ≤ 1%).
-
Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at room temperature. Measure the turbidity of each well using a nephelometer. The point at which the compound precipitates, indicated by a sharp increase in light scattering, is its kinetic solubility.
B. Lipophilicity (LogD)
Lipophilicity, the partitioning of a compound between an organic and an aqueous phase, is a critical determinant of its permeability, metabolic profile, and potential for off-target effects. LogD is the distribution coefficient at a specific pH (typically 7.4), which is more physiologically relevant than LogP for ionizable compounds.
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
-
Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS.
-
Equilibration: Vigorously shake the mixture for a set time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
III. Assessing Membrane Permeability
For an orally administered drug to be effective, it must be able to cross the intestinal epithelium to enter systemic circulation.[15] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive diffusion.[16]
Experimental Workflow for PAMPA
Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
IV. Evaluating Metabolic Stability
The metabolic stability of a compound determines its half-life in the body and, consequently, its dosing regimen. An initial assessment is typically performed using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism.
Experimental Protocol: Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or from another species of interest) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer).
-
Compound Incubation: Pre-incubate the test compound with the microsomal mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
V. Comparative Data Summary
To contextualize the data for your 1-(5-bromo-2-nitrophenyl)pyrrolidine derivatives, it is essential to compare them against established drugs with known pharmacokinetic profiles. The table below provides a template for summarizing your findings.
| Compound ID | MW (Da) | cLogP | HBD | HBA | Kinetic Solubility (µM) | LogD7.4 | PAMPA Pe (10⁻⁶ cm/s) | Microsomal t½ (min) |
| Derivative 1 | ||||||||
| Derivative 2 | ||||||||
| Derivative 3 | ||||||||
| Warfarin (Control) | 308.3 | 3.0 | 1 | 4 | >100 | 1.5 | High | 45 |
| Atenolol (Control) | 266.3 | 0.2 | 2 | 4 | >100 | -1.8 | Low | >60 |
This structured approach, combining predictive in silico modeling with robust in vitro experimentation, provides a solid foundation for assessing the drug-like properties of 1-(5-bromo-2-nitrophenyl)pyrrolidine derivatives. By systematically evaluating solubility, permeability, and metabolic stability, researchers can make informed decisions, prioritizing compounds with the highest probability of success and accelerating the path toward novel therapeutics.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). [Link][1]
-
Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. ResearchGate. [Link][2]
-
in-silico predcition of admet properties and synthesis of novel antibacterial schiff bases derive. Journal of Advanced Scientific Research. [Link][13]
-
Application of Method Suitability for Drug Permeability Classification. National Institutes of Health (NIH). [Link][16]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link][3]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health (NIH). [Link][5]
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link][8]
-
The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link][7]
-
Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Publishing. [Link][17]
-
Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link][15]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Publications. [Link][18]
-
BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link][10]
-
Solubility prediction methods for drug/drug like molecules. ResearchGate. [Link][19]
-
(PDF) ADMET in silico modelling: Towards prediction paradise?. ResearchGate. [Link][20]
-
Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-. Thieme Connect. [Link][21]
-
Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link][11]
-
Prediction of Drug-Like Properties. NCBI Bookshelf. [Link][14]
-
In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Journal of Applied Pharmaceutical Science. [Link][22]
-
Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Cambridge Open Engage. [Link][23]
-
In silico pharmacokinetics (ADMET) properties of selective natural flavonoid compounds - A prospect for the development of novel antioxidant drug. AIP Publishing. [Link][24]
-
drug solubility & membrane permeability assays. YouTube. [Link][25]
-
Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ScienceDirect. [Link][4]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link][6]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharaohacademy.com [pharaohacademy.com]
- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 7. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 12. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 13. sciensage.info [sciensage.info]
- 14. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckgroup.com [merckgroup.com]
- 16. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05071A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. thieme-connect.com [thieme-connect.com]
- 22. japsonline.com [japsonline.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. pubs.aip.org [pubs.aip.org]
- 25. youtube.com [youtube.com]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 1-(5-Bromo-2-nitrophenyl)pyrrolidine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the experimental lifecycle, including post-experimental management, is conducted with the highest standards of safety and scientific integrity. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of responsible research, protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(5-Bromo-2-nitrophenyl)pyrrolidine, grounded in established safety principles and regulatory frameworks.
Hazard Identification and Characterization
The primary hazards are associated with its reactivity and toxicity.[1] Upon combustion, it can release highly toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide gas.[1] Therefore, it must be handled as a hazardous substance from initial use through final disposal.
Data Summary: Hazard Profile
The following table summarizes the key hazard information based on GHS classification for a closely related isomer. This data should be treated as a minimum safety standard for handling 1-(5-Bromo-2-nitrophenyl)pyrrolidine.
| Parameter | Description | Reference |
| GHS Pictogram | [1] | |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Potential RCRA Codes | F-List: As a halogenated organic compound, it may fall under codes like F001 or F002 if disposed of as part of a spent solvent mixture.[2][3][4]D-List: The nitro-functional group is characteristic of other toxic wastes (e.g., Nitrobenzene, D036).[2] |
Disclaimer: The final determination of the correct hazardous waste code is the responsibility of the waste generator and should be made in consultation with your institution's Environmental Health & Safety (EH&S) department.[5][6]
Pre-Disposal Protocol: Segregation and Containerization
The foundational principle of chemical waste management is proper segregation.[5] Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.
The Causality Behind Segregation: 1-(5-Bromo-2-nitrophenyl)pyrrolidine is a halogenated organic compound .[7] Halogenated waste is typically managed via high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr).[8] Mixing it with non-halogenated solvents, which can often be recycled or used for fuel blending, contaminates the entire stream, forcing the entire volume to be treated by the more expensive halogenated pathway.[7]
Step-by-Step Containerization:
-
Select a Compatible Container: Use a designated, airtight, and chemically resistant waste container.[9] Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. Ensure the container has not previously held incompatible materials (e.g., strong oxidizers, bases, or acids).[9][10]
-
Initial Labeling: Immediately affix a "Dangerous Waste" or "Hazardous Waste" label to the empty container before adding any waste.[9]
-
Content Identification: Clearly write the full chemical name, "1-(5-Bromo-2-nitrophenyl)pyrrolidine," and any other components of the waste solution on the label. Maintain a running log of all constituents and their approximate percentages.
-
Secure Storage Location: Store the waste container in a designated satellite accumulation area. This area should be a secondary containment bin within a ventilated cabinet, away from heat sources and incompatible chemicals.[11]
Step-by-Step Disposal Procedure
All handling and transfer of this chemical waste must be performed in a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][9]
Required PPE:
Waste Transfer Protocol:
-
Prepare the Work Area: Ensure the fume hood sash is at the appropriate height. Have spill cleanup materials readily available.
-
Transfer the Waste: Carefully pour the waste solution containing 1-(5-Bromo-2-nitrophenyl)pyrrolidine into the designated, pre-labeled halogenated waste container. Use a funnel to prevent spills.
-
Seal the Container: Securely close the waste container. Do not over-tighten to the point of damaging the seal.
-
Clean the Area: Decontaminate the funnel and any affected surfaces. Dispose of any contaminated disposable materials (e.g., wipes) in a sealed bag designated for solid hazardous waste.
-
Finalize for Pickup: Once the container is full or the project is complete, ensure the label is fully filled out with the accumulation start and end dates.
-
Arrange for Professional Disposal: Do not attempt to neutralize or dispose of this chemical down the drain or in regular trash.[1][12] Contact your institution's EH&S department or a licensed professional waste disposal service to arrange for pickup.[1][5][8] This is the only acceptable terminal step and is mandated by federal regulations like the Resource Conservation and Recovery Act (RCRA).[13][14]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of 1-(5-Bromo-2-nitrophenyl)pyrrolidine.
Caption: Disposal workflow for 1-(5-Bromo-2-nitrophenyl)pyrrolidine.
Emergency Procedures for Accidental Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Small Spill (Solid): If you are trained and it is safe to do so, you can manage a small spill.[9] Wearing your full PPE, gently sweep up the solid material, avoiding dust formation.[1] Place the material into a sealed, labeled container for hazardous waste disposal.[1][10]
-
Small Spill (Solution): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[9][12] Scoop the absorbent material into a sealed, labeled container for disposal.
-
Large Spill: Immediately evacuate the area and alert others.[9] If there is a risk of respiratory exposure, leave the fume hood running. Close the laboratory doors and contact your institution's emergency EH&S number or 911.[9] Do not attempt to clean up a large spill yourself.
Prevent any spilled material from entering drains or the sewer system.[1][12]
By adhering to this structured, scientifically-grounded protocol, you ensure that your innovative research is complemented by an unwavering commitment to safety and environmental stewardship.
References
- Safety Data Sheet - Aaronchem. (2025-08-09). Vertex AI Search.
- Bromination Process For Disposal Of Spilled Hazardous M
- Waste Code - RCRAInfo. US EPA.
- Hazardous Waste. US EPA.
- 1-(5-Bromo-2-nitrophenyl)pyrrolidine. A2B Chem.
- 2-Nitrophenol - Safety D
- Safety Data Sheet - 5-Bromo-1-pentene. Acros Organics.
- Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental.
- Safety Data Sheet - 5-Bromo-1-indanone. Fisher Scientific.
- What is bromine and what are the safe disposal and recycling methods?. (2025-03-18). Ideal Response.
- Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA.
- Learn the Basics of Hazardous Waste. (2025-03-24). US EPA.
- Safety D
- p-NITROPHENOL EXTRA PURE - Safety D
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- Bromine Standard Operating Procedure. University of Washington.
- What Regulations Govern Hazardous Waste Management?. (2025-01-06). Chemistry For Everyone.
- Environmental Fact Sheet, Organobromine. US EPA.
- 2-nitrophenol waste : r/chemistry. (2025-09-09). Reddit.
- RCRA Hazardous Waste F list. US EPA.
- Hazardous Waste Reduction. Oregon State University Environmental Health and Safety.
- 1-(5-Bromo-2-nitrophenyl)pyrrolidine. BLDpharm.
- EPA HAZARDOUS WASTE CODES. US EPA.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. media.clemson.edu [media.clemson.edu]
- 4. wku.edu [wku.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. epa.gov [epa.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
